8-iso Prostaglandin A1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
20897-92-1 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
7-[(1S,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/t16-,17-,18-/m0/s1 |
InChI Key |
BGKHCLZFGPIKKU-BZSNNMDCSA-N |
Isomeric SMILES |
CCCCC[C@@H](C=C[C@H]1C=CC(=O)[C@H]1CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
8-iso Prostaglandin A1 discovery and isolation
An In-depth Technical Guide on the Discovery and Isolation of 8-iso Prostaglandin A1
Introduction
This compound (8-iso PGA1) is a member of the isoprostane family, a class of prostaglandin-like compounds produced primarily through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid.[1][2][3] Unlike classical prostaglandins, which are synthesized via the cyclooxygenase (COX) enzyme pathway, the formation of isoprostanes is an indicator of oxidative stress. The discovery of isoprostanes, including 8-iso PGA1, was a significant advancement in the study of free radical-mediated injury and oxidative stress. While the biological activity of 8-iso PGA1 has not been extensively studied, it is recognized as an important component within the complex profile of lipid peroxidation products.[1] This guide provides a technical overview of its discovery context, known biological activities, and the methodologies for isolating and analyzing related isoprostanes.
Formation of Isoprostanes
Isoprostanes are formed in situ from the peroxidation of arachidonic acid, which is esterified in membrane phospholipids. Free radicals attack the arachidonic acid to form peroxyl radicals, which then cyclize to form endoperoxide intermediates. These intermediates are subsequently reduced to form a variety of F2-isoprostanes, including 8-iso-Prostaglandin F2α, a well-studied biomarker of oxidative stress.[4] While the specific pathway to 8-iso PGA1 is less detailed in the literature, its formation follows the same general mechanism of free-radical-induced peroxidation and subsequent chemical rearrangement.
Biological Activity of this compound
The biological functions of 8-iso PGA1 are not well-documented. However, limited studies have identified specific inhibitory activities. These findings suggest that 8-iso PGA1 may play a role in modulating cellular signaling and metabolic pathways, particularly in the context of oxidative stress.
| Target | System/Model | Concentration | Effect | Reference |
| Aldo-keto reductase family 1 member B10 (AKR1B10) | COS-7 lysates expressing the human enzyme | 60 µM | Inhibition | [5] |
| Potassium-induced D-aspartate release | Isolated bovine retinas | 0.1 µM | Inhibition | [5] |
Isolation and Quantification of Isoprostanes
Due to the scarcity of protocols specific to 8-iso PGA1, this section details a general methodology for the isolation and quantification of F2-isoprostanes from biological matrices like plasma and urine. These methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are highly sensitive and specific and can be adapted for the analysis of various isoprostane isomers.[6][7][8]
Experimental Workflow
The general workflow involves sample collection with precautions to prevent auto-oxidation, extraction of the lipids, purification to isolate the isoprostane fraction, and finally, quantification using a sensitive analytical technique.
Detailed Experimental Protocol: Isoprostane Extraction from Human Plasma
This protocol is adapted from methods developed for 8-iso-PGF2α and represents a robust approach for isoprostane analysis.[6][9]
1. Sample Preparation:
-
Collect blood in tubes containing EDTA and the antioxidant butylated hydroxytoluene (BHT).
-
Immediately centrifuge at 4°C to separate plasma.
-
To 1 mL of plasma, add an internal standard (e.g., a deuterated analog like 8-iso-PGF2α-d4) to correct for extraction losses.
2. Alkaline Hydrolysis (for Total Isoprostane Measurement):
-
To release isoprostanes esterified to lipids, add 1 mL of 1 M KOH to the plasma sample.
-
Incubate at 37°C for 30 minutes.
-
Neutralize the sample by adding approximately 0.5 mL of 1 M HCl and a phosphate (B84403) buffer to bring the pH to ~7.0.
3. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the hydrolyzed and neutralized plasma sample onto the cartridge.
-
Wash the cartridge with water to remove salts and polar interferences.
-
Elute the isoprostanes with a solvent of higher organic content, such as ethyl acetate (B1210297).
4. Liquid-Liquid Extraction (Phase Separation Modification):
-
An alternative to SPE involves a modified liquid-liquid extraction.[6]
-
Add a mixture of isopropanol (B130326) and ethyl acetate to the hydrolyzed sample.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous layers.
-
The upper organic layer containing the isoprostanes is collected.
5. Derivatization (for GC-MS analysis):
-
If using Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group must be derivatized to a pentafluorobenzyl (PFB) ester and the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers to improve volatility and ionization.
6. LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Use a suitable C18 column for chromatographic separation of isomers.
-
Monitor for the specific mass transition of the parent ion to a characteristic daughter ion for both the analyte (e.g., 8-iso PGA1) and the internal standard.
| Parameter | Typical Value (for 8-iso-PGF2α) | Reference |
| Extraction Recovery | ||
| Immunoaffinity Purification (Plasma) | 99.8% | [10] |
| Immunoaffinity Purification (Urine) | 54.1% | [10] |
| LC-MS/MS Performance | ||
| Detection Limit (Urine) | 9 pg (8-iso-PGF2α) | [8] |
| Inter- and Intraday Variation | < 12% | [8] |
| Linearity Range (Plasma) | 0.1 - 5.0 µg/L | [9] |
Signaling Pathways of Isoprostanes
While signaling pathways for 8-iso PGA1 are not defined, the pathways for the related F2-isoprostane, 8-iso-PGF2α, have been characterized, primarily involving the thromboxane (B8750289) A2 receptor (TP receptor).[2][11] Studies in human platelets reveal that 8-iso-PGF2α can elicit both stimulatory and inhibitory responses through distinct mechanisms.[11]
This dual activity suggests a complex regulatory role for isoprostanes. The stimulatory pathway is mediated by Gq protein coupling to Phospholipase C (PLC), leading to increased intracellular calcium and promoting platelet aggregation.[11] Concurrently, an inhibitory pathway, potentially through a separate receptor, increases cyclic AMP (cAMP) levels, which counteracts the aggregatory signal.[11]
Conclusion
This compound is an intriguing member of the isoprostane family, markers of oxidative stress. While its specific discovery and biological roles are less characterized than its well-studied relatives like 8-iso-PGF2α, the analytical techniques for isoprostane isolation and quantification are well-established. These robust methods, including SPE and LC-MS/MS, provide the necessary tools for researchers to further investigate the presence and function of 8-iso PGA1 in various physiological and pathological conditions. Future studies are needed to elucidate its specific signaling pathways and determine its potential as a unique biomarker or therapeutic target in diseases associated with oxidative damage.
References
- 1. targetmol.cn [targetmol.cn]
- 2. Formation of 8-iso-prostaglandin F2 alpha by human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Iso Prostaglandin F2a (8-Iso F2a) - DetoxScan® - Oxidative Stress Tests | Diagnostiki Athinon [athenslab.gr]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of methods for the measurement of 8-isoPGF(2α): a marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Characterization of isoprostane signaling: Evidence for a unique coordination profile of 8-iso-PGF2α with the thromboxane A2 receptor, and activation of a separate cAMP-dependent inhibitory pathway in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of 8-iso-Prostaglandin A1 from Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 8-iso-prostaglandin A1 (8-iso-PGA1) from arachidonic acid. It delves into the non-enzymatic, free-radical-catalyzed pathway that governs the formation of isoprostanes, with a specific focus on the generation of A-series isoprostanes. This document furnishes detailed experimental protocols for the in vitro synthesis, purification, and quantification of these lipid mediators. Furthermore, it presents quantitative data where available and includes detailed diagrams to elucidate the biosynthetic pathway and experimental workflows, aiming to equip researchers with the necessary knowledge to investigate the role of 8-iso-PGA1 in health and disease and to explore its potential as a therapeutic target.
Introduction
Isoprostanes are a class of prostaglandin-like compounds that are produced primarily through the non-enzymatic, free-radical-catalyzed peroxidation of polyunsaturated fatty acids, most notably arachidonic acid.[1] Unlike classical prostaglandins, which are synthesized via the cyclooxygenase (COX) enzyme pathway, isoprostanes are formed independently of COX activity, making them reliable biomarkers of oxidative stress.[2] Among the various classes of isoprostanes, the A-series, including 8-iso-prostaglandin A1 (8-iso-PGA1), are of significant interest due to their biological activities. This guide focuses on the biosynthesis of 8-iso-PGA1 from arachidonic acid, providing a detailed technical resource for researchers in the field.
The Non-Enzymatic Biosynthetic Pathway of 8-iso-Prostaglandin A1
The formation of 8-iso-PGA1 from arachidonic acid is a multi-step process initiated by the abstraction of a hydrogen atom from the arachidonic acid backbone by a free radical. This event triggers a cascade of reactions leading to the formation of a variety of isoprostane isomers.
The key steps in the biosynthesis of 8-iso-PGA1 are:
-
Initiation: A free radical (e.g., a reactive oxygen species) abstracts a hydrogen atom from one of the bis-allylic carbons of arachidonic acid, forming a pentadienyl radical.[3]
-
Propagation: Molecular oxygen adds to the pentadienyl radical to form a peroxyl radical. This peroxyl radical then undergoes endocyclization to form a bicyclic endoperoxide intermediate, structurally similar to the prostaglandin (B15479496) G2 (PGG2) formed in the COX pathway.[1]
-
Isomerization and Reduction: The bicyclic endoperoxide can then be isomerized and reduced to form a variety of F-ring, D-ring, and E-ring isoprostanes. The formation of E2/D2-isoprostanes is favored under conditions of depleted cellular reducing agents like glutathione.[4]
-
Dehydration: 8-iso-Prostaglandin E1 (8-iso-PGE1), an E-ring isoprostane, can undergo dehydration to form the more stable A-ring isoprostane, 8-iso-PGA1.[5] This dehydration reaction involves the elimination of a molecule of water from the cyclopentenone ring.
Quantitative Data
The non-enzymatic nature of isoprostane formation leads to a complex mixture of isomers, and the relative yields can vary depending on the specific conditions of oxidative stress. Quantitative data on the specific yield of 8-iso-PGA1 from arachidonic acid in vitro is not extensively reported. However, studies on related isoprostanes provide some insights into the efficiency of the process.
| Parameter | Value/Range | Conditions | Reference |
| Relative Yield of Isoprostane Isomers | F-series > E/D-series (in presence of reducing agents) | In vitro peroxidation | [4] |
| E/D-series > F-series (in absence of reducing agents) | In vitro peroxidation | [4] | |
| Dehydration Rate of PGE1 to PGA1 | pH-dependent; faster at acidic pH | Aqueous solution | [6] |
| Stability of 8-iso-PGA1 | Stable for ≥ 2 years at -20°C in methyl acetate (B1210297) | Storage | [7] |
Experimental Protocols
In Vitro Synthesis of 8-iso-Prostaglandin A1
This protocol describes a general method for the non-enzymatic peroxidation of arachidonic acid to generate a mixture of isoprostanes, including the precursors to 8-iso-PGA1.
Materials:
-
Arachidonic acid
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or other free radical initiator
-
Phosphate-buffered saline (PBS), pH 7.4
-
Butylated hydroxytoluene (BHT)
-
Ethyl acetate
-
Solid-phase extraction (SPE) cartridges (C18)
-
Argon or nitrogen gas
Procedure:
-
Prepare a solution of arachidonic acid in PBS.
-
Add a free radical initiator, such as AAPH, to the solution to initiate peroxidation.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2-24 hours).
-
Stop the reaction by adding an antioxidant such as BHT.
-
Acidify the mixture to pH 3-4 with HCl.
-
Extract the lipids with ethyl acetate.
-
Evaporate the organic solvent under a stream of argon or nitrogen.
-
Reconstitute the lipid residue in a small volume of methanol/water for purification.
Purification of A-Series Isoprostanes
Purification of 8-iso-PGA1 from the complex mixture of reaction products is crucial for its characterization and use in biological assays. This typically involves a combination of solid-phase extraction and high-performance liquid chromatography (HPLC).
Procedure:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted lipid extract onto the cartridge.
-
Wash the cartridge with water and then hexane to remove nonpolar impurities.
-
Elute the isoprostanes with ethyl acetate or a mixture of ethyl acetate and methanol.
-
Evaporate the eluate to dryness.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reconstitute the SPE eluate in the HPLC mobile phase.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient of acetonitrile (B52724) in water (with a small amount of a modifying acid like formic acid) to separate the different isoprostane isomers.
-
Collect fractions corresponding to the retention time of 8-iso-PGA1 standard.
-
Confirm the identity of the collected fraction using mass spectrometry.
-
Dehydration of 8-iso-Prostaglandin E1 to 8-iso-Prostaglandin A1
While 8-iso-PGA1 is formed in the initial peroxidation reaction, it can also be generated by the dehydration of purified 8-iso-PGE1.
Procedure:
-
Dissolve purified 8-iso-PGE1 in an appropriate solvent (e.g., a mixture of water and an organic solvent).
-
Acidify the solution (e.g., to pH 3-4 with a weak acid) to catalyze the dehydration reaction.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, neutralize the solution and extract the 8-iso-PGA1.
-
Purify the 8-iso-PGA1 using HPLC as described above.
Analytical Methods for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of isoprostanes.
Sample Preparation for LC-MS/MS Analysis
Procedure:
-
Add an internal standard (e.g., deuterated 8-iso-PGA1) to the sample.
-
Perform solid-phase extraction as described in the purification protocol to concentrate the analyte and remove interfering substances.
-
Evaporate the eluate and reconstitute in the initial LC mobile phase.
LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B to achieve separation of isomers.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 8-iso-PGA1 and its internal standard need to be determined. For 8-iso-PGA1 (molecular weight 334.4 g/mol ), the precursor ion would be [M-H]⁻ at m/z 333.4. Product ions would be generated by collision-induced dissociation and would be specific to the structure of 8-iso-PGA1.
-
Conclusion
The biosynthesis of 8-iso-prostaglandin A1 from arachidonic acid is a complex, non-enzymatic process that serves as a hallmark of oxidative stress. This technical guide provides a foundational understanding of this pathway, along with practical experimental protocols and analytical methods for its study. By leveraging this information, researchers can further investigate the role of 8-iso-PGA1 in various physiological and pathological processes, paving the way for the development of new diagnostic tools and therapeutic interventions.
References
- 1. The isoprostanes—25 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Isoprostane Generation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to 8-iso Prostaglandin A1: Chemical Structure, Stereochemistry, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1) is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the free-radical-catalyzed peroxidation of arachidonic acid, independent of the cyclooxygenase (COX) enzymes. As a member of the cyclopentenone prostaglandin family, 8-iso-PGA1 is characterized by a reactive α,β-unsaturated carbonyl group within its cyclopentane (B165970) ring. This structural feature is crucial for its biological activity, which includes potential roles in cellular signaling and enzyme inhibition. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological interactions of 8-iso-PGA1, intended to support further research and drug development efforts.
Chemical Structure and Stereochemistry
8-iso-PGA1 is a C20 carboxylic acid with a cyclopentenone ring and two side chains. Its chemical identity is precisely defined by its systematic IUPAC name and stereochemical descriptors.
Systematic Name (IUPAC): 7-[(1S,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid
Formal Name: (8β)-15S-hydroxy-9-oxo-prosta-10,13E-dien-1-oic acid
The stereochemistry of 8-iso-PGA1 is critical to its structure and function. The key stereochemical features are:
-
C-8: The iso-prostaglandin designation indicates that the two side chains on the cyclopentane ring are in a cis orientation relative to each other, which is in contrast to the trans orientation found in prostaglandins (B1171923) synthesized by COX enzymes. The (8β) designation in the formal name specifies the orientation of the carboxylic acid-containing side chain.
-
C-12 and C-15: The side chains are attached at positions C-8 and C-12 of the cyclopentane ring. The hydroxyl group on the second side chain is at position C-15 and has an S configuration.
-
Double Bonds: The double bond in the octenyl side chain (between C-13 and C-14) is in the E (trans) configuration.
These stereochemical assignments are crucial for its specific interactions with biological targets.
Physicochemical and Spectral Data
Table 1: Physicochemical Properties of 8-iso Prostaglandin A1
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 336.5 g/mol | --INVALID-LINK-- |
| CAS Number | 211186-29-7 | --INVALID-LINK-- |
| Appearance | A solution in methyl acetate | --INVALID-LINK-- |
| λmax | 217 nm | --INVALID-LINK-- |
| Solubility | DMF: 75 mg/ml; DMSO: 50 mg/ml; Ethanol: 100 mg/ml; PBS (pH 7.2): 2.4 mg/ml | --INVALID-LINK-- |
Biological Activity and Signaling Pathways
8-iso-PGA1, as a cyclopentenone prostaglandin, is known to exhibit biological activity primarily through two mechanisms: covalent adduction to cellular proteins via its electrophilic carbon and interaction with specific receptors.
Inhibition of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10)
8-iso-PGA1 has been shown to inhibit the enzyme aldo-keto reductase family 1 member B10 (AKR1B10).[1] AKR1B10 is implicated in the development of various cancers and chemoresistance. The inhibition of AKR1B10 by 8-iso-PGA1 is thought to occur through covalent modification of cysteine residues within the enzyme's active site.
Modulation of Neurotransmitter Release
In the context of neuroscience, 8-iso-PGA1 has been observed to inhibit potassium-induced D-aspartate release from isolated bovine retinas.[2] This suggests a potential role for this isoprostane in modulating excitatory neurotransmission.
Table 2: Quantitative Biological Activity of this compound
| Biological Target/Process | Activity | Concentration | Source |
| Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) | Inhibition | 60 µM | [1] |
| Potassium-induced D-aspartate release (bovine retina) | Inhibition | 0.1 µM | [2] |
Proposed Signaling Pathway: TRPA1 Activation
While direct signaling pathways for 8-iso-PGA1 are not extensively characterized, evidence from related cyclopentenone prostaglandins suggests that it may act as an agonist for the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[3] TRPA1 is a non-selective cation channel expressed in sensory neurons that is activated by various electrophilic compounds, leading to the sensation of pain and neurogenic inflammation. The reactive α,β-unsaturated carbonyl group in the cyclopentenone ring of 8-iso-PGA1 is a likely site for covalent modification of cysteine residues on the TRPA1 channel, leading to its activation.
Experimental Protocols
Detailed experimental protocols for the key cited experiments are provided below. These are based on the methodologies described in the source literature and are intended as a guide for researchers.
Aldo-Keto Reductase (AKR1B10) Inhibition Assay
This protocol is adapted from the methodology used to assess the inhibition of AKR1B10 by cyclopentenone prostaglandins.[1]
Objective: To determine the inhibitory effect of 8-iso-PGA1 on AKR1B10 activity.
Materials:
-
COS-7 cells expressing human AKR1B10
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Assay buffer: 100 mM potassium phosphate, pH 7.0
-
NADPH (cofactor)
-
Substrate for AKR1B10 (e.g., pyridine-3-aldehyde)
-
8-iso-Prostaglandin A1 (test inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation:
-
Culture COS-7 cells expressing human AKR1B10.
-
Lyse the cells using a suitable lysis buffer and collect the supernatant containing the enzyme.
-
Determine the protein concentration of the cell lysate.
-
-
Inhibition Assay:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cell lysate containing AKR1B10 (a fixed amount of total protein)
-
8-iso-Prostaglandin A1 at various concentrations (e.g., 0-100 µM). Include a vehicle control (e.g., DMSO).
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Enzyme Reaction:
-
Initiate the enzymatic reaction by adding NADPH and the substrate (e.g., pyridine-3-aldehyde) to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease in absorbance corresponds to the rate of NADPH oxidation and is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Express the enzyme activity at each 8-iso-PGA1 concentration as a percentage of the activity in the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value, if applicable.
-
Potassium-Induced D-Aspartate Release from Bovine Retina
This protocol is based on the superfusion method used to study neurotransmitter release from retinal tissue.[4]
Objective: To measure the effect of 8-iso-PGA1 on the potassium-induced release of D-aspartate from isolated bovine retinas.
Materials:
-
Fresh bovine eyes
-
Krebs-Ringer bicarbonate buffer (KRB), oxygenated (95% O₂ / 5% CO₂)
-
[³H]D-aspartate (radiolabeled tracer)
-
Superfusion apparatus
-
High-potassium KRB (e.g., 50 mM KCl, with adjusted NaCl to maintain osmolarity)
-
8-iso-Prostaglandin A1
-
Scintillation counter and scintillation fluid
Procedure:
-
Retinal Tissue Preparation:
-
Dissect retinas from fresh bovine eyes in ice-cold KRB.
-
Cut the retinas into small pieces.
-
-
Radiolabeling:
-
Incubate the retinal pieces in oxygenated KRB containing [³H]D-aspartate for a defined period (e.g., 30 minutes) at 37°C to allow for uptake of the radiotracer into glutamatergic neurons and glia.
-
-
Superfusion:
-
Transfer the radiolabeled retinal pieces to the chambers of a superfusion apparatus.
-
Perfuse the tissue with oxygenated KRB at a constant flow rate.
-
Collect fractions of the superfusate at regular intervals (e.g., every 2 minutes).
-
-
Stimulation and Inhibition:
-
After a washout period to establish a stable baseline of [³H]D-aspartate release, stimulate the tissue with a pulse of high-potassium KRB to induce depolarization and neurotransmitter release. This is the first stimulation (S1).
-
Following the first stimulation, introduce 8-iso-PGA1 into the perfusion buffer at the desired concentration (e.g., 0.1 µM).
-
After a period of incubation with the inhibitor, apply a second pulse of high-potassium KRB (S2).
-
-
Measurement and Data Analysis:
-
Measure the radioactivity in each collected fraction using a scintillation counter.
-
Calculate the total amount of radioactivity released during the basal and stimulated periods.
-
Express the stimulated release as a percentage of the total radioactivity in the tissue at the time of stimulation.
-
Calculate the ratio of the second stimulated release to the first (S2/S1).
-
Compare the S2/S1 ratio in the presence of 8-iso-PGA1 to the S2/S1 ratio in control experiments (without the inhibitor) to determine the percentage of inhibition.
-
Conclusion
8-iso-Prostaglandin A1 is a structurally defined isoprostane with demonstrated biological activities, including enzyme inhibition and modulation of neurotransmitter release. Its electrophilic nature, conferred by the cyclopentenone ring, is a key determinant of its mechanism of action, which likely involves covalent modification of target proteins such as AKR1B10 and the TRPA1 channel. The technical information and experimental protocols provided in this guide offer a foundation for researchers to further investigate the physiological and pathophysiological roles of 8-iso-PGA1 and to explore its potential as a therapeutic agent or a lead compound for drug development. Further studies are warranted to fully elucidate its specific signaling pathways and to identify additional biological targets.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandin-induced activation of nociceptive neurons via direct interaction with transient receptor potential A1 (TRPA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual effect of isoprostanes on the release of [3H]D-aspartate from isolated bovine retinae: role of arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
8-iso-Prostaglandin A1: A Technical Guide to its Role as a Marker of Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation, a critical manifestation of oxidative stress, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The quantification of stable end-products of lipid peroxidation serves as a reliable method for assessing oxidative damage in vivo. Among these, isoprostanes, a family of prostaglandin-like compounds formed non-enzymatically via the free radical-catalyzed peroxidation of arachidonic acid, have emerged as valuable biomarkers. While 8-iso-prostaglandin F2α (8-iso-PGF2α) is the most extensively studied isoprostane, this guide focuses on the emerging potential of a related compound, 8-iso-prostaglandin A1 (8-iso-PGA1), as a specific and sensitive marker of lipid peroxidation.
This technical guide provides an in-depth overview of 8-iso-PGA1, including its formation, analytical methodologies for its detection, and its potential applications in research and drug development. Given the limited direct research on 8-iso-PGA1, this guide draws parallels from the well-established knowledge of 8-iso-PGF2α to provide a comprehensive framework for understanding and utilizing 8-iso-PGA1 as a biomarker.
Formation of 8-iso-Prostaglandin A1
Isoprostanes, including 8-iso-PGA1, are primarily formed in situ from the peroxidation of arachidonic acid esterified in phospholipids. The formation can occur through two distinct pathways:
-
Non-enzymatic (Free Radical-Catalyzed) Pathway: This is the principal mechanism for the generation of isoprostanes and is a direct indicator of oxidative stress. The process is initiated by the abstraction of a hydrogen atom from arachidonic acid by a reactive oxygen species (ROS), leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which subsequently cyclizes to form endoperoxide intermediates. These unstable intermediates are then reduced to form a variety of isoprostane isomers, including 8-iso-PGA1.
-
Enzymatic Pathway: While the non-enzymatic pathway is predominant, there is evidence that cyclooxygenase (COX) enzymes, particularly COX-2, can also contribute to the formation of certain isoprostanes, such as 8-iso-PGF2α[1][2]. This is an important consideration when interpreting isoprostane levels, as inflammation can upregulate COX-2 activity, potentially confounding the assessment of oxidative stress. The extent to which COX enzymes contribute to 8-iso-PGA1 formation is currently not well-established and warrants further investigation.
The distinction between these two pathways is critical for the accurate interpretation of isoprostane levels as a biomarker of oxidative stress.
Data Presentation: Quantitative Levels of Isoprostanes in Biological Samples
While specific quantitative data for 8-iso-PGA1 are not widely available in the literature, the following tables summarize representative concentrations of the closely related and extensively studied 8-iso-PGF2α in various human biological matrices. These values can serve as a reference point for researchers initiating studies on 8-iso-PGA1. It is anticipated that 8-iso-PGA1 levels would be in a similar picogram per milliliter or milligram of creatinine (B1669602) range.
Table 1: 8-iso-PGF2α Levels in Human Plasma/Serum
| Condition | Matrix | Concentration (pg/mL) | Reference |
| Healthy Controls | Plasma | 84.3 ± 18.9 | [3] |
| Severe Traumatic Brain Injury | Plasma | 572.1 ± 157.5 | [3] |
| End-Stage Renal Disease (HD) | Plasma | 389.8 ± 148.3 | [4] |
| End-Stage Renal Disease (CAPD) | Plasma | 254.3 ± 76.6 | [4] |
| Preeclampsia | Serum | 742.00 | [5][6] |
| Preeclampsia (Post-delivery) | Serum | 324.00 | [5][6] |
Table 2: 8-iso-PGF2α Levels in Human Urine
| Condition | Concentration (µg/g creatinine) | Reference |
| Non-smokers | 0.25 ± 0.15 | [7] |
| Smokers | 0.53 ± 0.37 | [7] |
HD: Hemodialysis; CAPD: Continuous Ambulatory Peritoneal Dialysis.
Experimental Protocols
The accurate quantification of 8-iso-PGA1 requires sensitive and specific analytical methods. The protocols outlined below are based on established methods for 8-iso-PGF2α and can be adapted for 8-iso-PGA1.
Sample Collection and Preparation
-
Plasma/Serum: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA for plasma) and an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent ex vivo oxidation. Centrifuge to separate plasma or allow to clot for serum. Store samples at -80°C until analysis.
-
Urine: Collect a spot or 24-hour urine sample. Add an antioxidant and store at -80°C.
Solid-Phase Extraction (SPE) for Sample Clean-up
Prior to analysis, biological samples require purification to remove interfering substances.
-
Protocol:
-
Acidify the sample (e.g., to pH 3 with HCl).
-
Apply the sample to a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.
-
Wash the cartridge with water and then a low-concentration organic solvent (e.g., hexane) to remove lipids.
-
Elute the isoprostanes with a more polar organic solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for analysis.
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of isoprostanes due to its high specificity and sensitivity.
-
Protocol:
-
Chromatographic Separation: Use a C18 reversed-phase column to separate 8-iso-PGA1 from its isomers and other interfering compounds. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. The detection is based on selected reaction monitoring (SRM), where a specific precursor ion (the deprotonated molecule [M-H]⁻) is selected and fragmented to produce a characteristic product ion.
-
Quantification: Use a stable isotope-labeled internal standard (e.g., d4-8-iso-PGA1) to correct for sample loss during preparation and for matrix effects. Generate a calibration curve using known concentrations of 8-iso-PGA1.
-
Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and more accessible method, though it may have lower specificity compared to LC-MS/MS due to potential cross-reactivity with other isoprostanes.
-
Protocol:
-
Use a commercially available ELISA kit specific for 8-iso-PGA1 (if available) or a general isoprostane kit.
-
Follow the manufacturer's instructions, which typically involve competitive binding between the 8-iso-PGA1 in the sample and a labeled 8-iso-PGA1 for a limited number of antibody binding sites.
-
The amount of labeled 8-iso-PGA1 bound is inversely proportional to the amount of 8-iso-PGA1 in the sample.
-
Measure the signal (e.g., colorimetric) and quantify the concentration using a standard curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Formation pathways of 8-iso-Prostaglandin A1.
Caption: General workflow for 8-iso-PGA1 measurement.
Biological Activities and Signaling of 8-iso-Prostaglandin A1
The biological activities of 8-iso-PGA1 are not as well-characterized as those of 8-iso-PGF2α. However, initial studies suggest it possesses biological activity. For instance, 8-iso-PGA1 has been shown to inhibit aldo-keto reductase family 1 member B10 (AKR1B10) and to modulate neurotransmitter release in the retina[8].
By analogy with other prostaglandins (B1171923) and isoprostanes, it is plausible that 8-iso-PGA1 exerts its effects through interaction with specific G-protein coupled receptors. Further research is needed to elucidate the specific signaling pathways activated by 8-iso-PGA1 and its downstream physiological and pathological consequences.
Conclusion and Future Directions
8-iso-Prostaglandin A1 represents a promising, yet understudied, biomarker of lipid peroxidation. Its formation via free radical-mediated oxidation of arachidonic acid provides a direct link to oxidative stress. While analytical methodologies developed for other isoprostanes can be adapted for 8-iso-PGA1, further research is imperative to:
-
Establish the specific contribution of enzymatic pathways to its formation.
-
Develop and validate highly specific assays for its routine quantification.
-
Generate comprehensive data on its levels in various diseases.
-
Elucidate its specific signaling pathways and biological functions.
As our understanding of the complexities of oxidative stress in disease continues to grow, the development of specific and reliable biomarkers like 8-iso-PGA1 will be crucial for advancing both basic research and the development of novel therapeutic interventions. This guide provides a foundational framework for researchers and drug development professionals to embark on the exploration of this potentially valuable biomarker.
References
- 1. Cyclooxygenase-dependent formation of the isoprostane, 8-epi prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Association between Serum 8-Iso-Prostaglandin F2α as an Oxidative Stress Marker and Immunological Markers in a Cohort of Preeclampsia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Unveiling the In Vitro Bioactivities of 8-iso Prostaglandin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-iso Prostaglandin (B15479496) A1 (8-iso PGA1) is an isoprostane, a class of prostaglandin-like compounds formed via non-enzymatic free radical-catalyzed peroxidation of arachidonic acid. While less studied than its F-series counterparts, emerging in vitro research has identified specific and potent biological activities of 8-iso PGA1, highlighting its potential as a modulator of key enzymatic and neuronal processes. This technical guide provides a comprehensive overview of the currently understood in vitro biological functions of 8-iso PGA1, with a focus on its inhibitory effects on aldo-keto reductase 1B10 and neurotransmitter release in the retina. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and drug discovery efforts centered on this unique lipid mediator.
Core Biological Functions of 8-iso Prostaglandin A1 in vitro
Current in vitro research has elucidated two primary biological functions of this compound: the inhibition of a cancer-associated enzyme and the modulation of retinal neurotransmission.
Inhibition of Aldo-Keto Reductase 1B10 (AKR1B10)
8-iso PGA1 has been identified as an inhibitor of Aldo-Keto Reductase 1B10 (AKR1B10), an enzyme implicated in the development and chemoresistance of certain cancers.[1][2] The inhibitory action of the related compound, Prostaglandin A1 (PGA1), has been shown to occur through covalent modification of the enzyme, suggesting a similar mechanism for 8-iso PGA1.[3][4] This positions 8-iso PGA1 as a molecule of interest for oncological research.
Modulation of Retinal Neurotransmission
In the context of neuroscience, 8-iso PGA1 has been demonstrated to inhibit the release of the excitatory neurotransmitter D-aspartate in isolated retinal tissue.[1][2] This finding suggests a potential role for 8-iso PGA1 in regulating neuronal signaling within the eye, with possible implications for ocular health and disease.
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro studies on this compound.
| Biological Target | Experimental System | Parameter | Value | Reference |
| Aldo-Keto Reductase 1B10 (AKR1B10) | COS-7 cell lysates expressing human AKR1B10 | Inhibitory Concentration | 60 µM | [1][2] |
| Potassium-induced D-aspartate release | Isolated bovine retinas | Inhibitory Concentration | 0.1 µM | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Assay for AKR1B10 Inhibition
This protocol is based on the methodology for assessing the inhibition of AKR1B10 by prostaglandins.
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of AKR1B10.
Materials:
-
COS-7 cells
-
Expression vector for human AKR1B10
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
AKR1B10 substrate (e.g., DL-glyceraldehyde)
-
NADPH (cofactor)
-
This compound (from a stock solution in a suitable solvent like methyl acetate)
-
Spectrophotometer
Procedure:
-
Cell Culture and Transfection: Culture COS-7 cells in appropriate media. Transfect the cells with an expression vector encoding human AKR1B10 using a suitable transfection reagent.
-
Cell Lysis: After 24-48 hours of transfection, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a standard protein assay.
-
Enzyme Activity Assay: a. In a 96-well plate, add a defined amount of cell lysate (containing AKR1B10). b. Add this compound to achieve the desired final concentration (e.g., 60 µM). Include a vehicle control (solvent only). c. Pre-incubate the lysate with 8-iso PGA1 for a specified time at room temperature. d. Initiate the enzymatic reaction by adding the substrate (e.g., DL-glyceraldehyde) and NADPH. e. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a spectrophotometer.
-
Data Analysis: Calculate the rate of NADPH oxidation for both the control and 8-iso PGA1-treated samples. The percentage of inhibition is determined by comparing the reaction rates.
Assay for D-Aspartate Release in Bovine Retina
This protocol is adapted from studies on neurotransmitter release in retinal tissue.[5]
Objective: To measure the effect of this compound on potassium-induced D-aspartate release from isolated bovine retinas.
Materials:
-
Fresh bovine eyes
-
Krebs-Ringer bicarbonate buffer (KRB)
-
[³H]-D-aspartate (radiolabeled neurotransmitter analog)
-
High-potassium KRB (for depolarization)
-
This compound
-
Scintillation counter and scintillation fluid
Procedure:
-
Retina Dissection: Obtain fresh bovine eyes from an abattoir. Dissect the retinas in ice-cold KRB.
-
Radiolabeling: Incubate the isolated retinas in KRB containing [³H]-D-aspartate for a specific period (e.g., 30 minutes) to allow for uptake of the radiolabel.
-
Superfusion: Place individual retinas in a superfusion chamber and perfuse with KRB at a constant flow rate.
-
Sample Collection: Collect fractions of the perfusate at regular intervals.
-
Stimulation of Release: a. After a washout period to establish a stable baseline of [³H]-D-aspartate release, stimulate the retinas with a pulse of high-potassium KRB to induce depolarization and neurotransmitter release. b. Introduce this compound (e.g., 0.1 µM) into the perfusion buffer before and during a second high-potassium stimulation.
-
Radioactivity Measurement: Add scintillation fluid to the collected fractions and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of [³H]-D-aspartate released in each fraction. The effect of 8-iso PGA1 is determined by comparing the neurotransmitter release during the second stimulation (with 8-iso PGA1) to the first stimulation (control).
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the known inhibitory actions and experimental workflows for this compound.
Caption: Inhibitory action of 8-iso PGA1 on AKR1B10 enzymatic activity.
Caption: 8-iso PGA1 inhibits potassium-induced D-aspartate release in retinal neurons.
Caption: Workflow for assessing 8-iso PGA1's inhibitory effect on AKR1B10.
Future Directions and Conclusion
The current body of in vitro research on this compound, while limited, has revealed intriguing bioactivities with potential therapeutic implications in oncology and neurobiology. The potent inhibition of AKR1B10 and the modulation of retinal neurotransmitter release warrant further investigation to elucidate the precise molecular mechanisms and signaling pathways involved. Future studies should focus on identifying the specific receptors or binding sites for 8-iso PGA1, exploring its effects on a wider range of cell types, and investigating its potential interplay with other signaling molecules. A deeper understanding of the in vitro functions of 8-iso PGA1 will be crucial for unlocking its potential as a novel therapeutic agent or a valuable research tool.
References
- 1. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Identification of aldo-keto reductase AKR1B10 as a selective target for modification and inhibition by prostaglandin A(1): implications for antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
8-iso Prostaglandin A1: A Technical Guide to Cellular Signaling Pathways
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth exploration of the cellular signaling pathways of 8-iso Prostaglandin A1 (8-iso-PGA1). As a member of the isoprostane family, 8-iso-PGA1 is a product of free radical-catalyzed peroxidation of arachidonic acid, positioning it as a key molecule in contexts of oxidative stress. Research on the specific signaling mechanisms of 8-iso-PGA1 is still emerging. Consequently, this document synthesizes the direct evidence available for 8-iso-PGA1 with the more extensively characterized pathways of its structural relatives, namely Prostaglandin A1 (PGA1) and the well-studied isoprostane, 8-iso-Prostaglandin F2α (8-iso-PGF2α). By examining these related molecules, we can construct a putative signaling framework for 8-iso-PGA1, offering a robust foundation for future research and therapeutic development. This guide presents hypothesized signaling cascades, quantitative data from related compounds, and detailed experimental protocols to facilitate the investigation of 8-iso-PGA1's biological functions.
Introduction to this compound
This compound (8-iso-PGA1) is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the non-enzymatic, free radical-catalyzed peroxidation of essential fatty acids, primarily arachidonic acid. Unlike classical prostaglandins (B1171923) synthesized by cyclooxygenase (COX) enzymes, isoprostanes are considered reliable markers of oxidative stress. Direct investigation into 8-iso-PGA1 has revealed specific biological activities, including the inhibition of aldo-keto reductase family 1 member B10 (AKR1B10) and the modulation of neurotransmitter release in retinal tissue.[1] However, a complete understanding of its receptors and downstream signaling cascades remains incomplete.
This guide will therefore extrapolate potential signaling mechanisms from two closely related molecules:
-
Prostaglandin A1 (PGA1): The classical, enzymatically synthesized counterpart to 8-iso-PGA1. PGA1 is known to induce cytoprotective heat shock responses and modulate inflammatory pathways.
-
8-iso-Prostaglandin F2α (8-iso-PGF2α): A well-characterized isoprostane that provides a valuable model for receptor interaction and downstream signaling for this class of molecules.
Hypothesized Signaling Pathways of 8-iso-PGA1
Based on the activities of PGA1 and 8-iso-PGF2α, we propose a multi-faceted signaling potential for 8-iso-PGA1, involving both receptor-mediated and intracellular mechanisms.
Receptor-Mediated Signaling (Inferred from 8-iso-PGF2α)
It is plausible that 8-iso-PGA1, like 8-iso-PGF2α, interacts with existing prostanoid receptors. The Thromboxane A2 Receptor (TPR) is a primary candidate.[2] Activation of a G-protein coupled receptor (GPCR) such as TPR would initiate a canonical signaling cascade.
-
Gq-Protein Coupling: Activation of TPR typically involves coupling to Gαq proteins. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
MAPK Activation: The increase in intracellular Ca2+ and DAG can subsequently activate downstream kinase cascades, including members of the Mitogen-Activated Protein Kinase (MAPK) family, such as c-Jun N-terminal Kinase (JNK) and p38 MAPK. These kinases are critical regulators of gene expression related to inflammation and stress responses.
Intracellular Signaling: NF-κB and HSF1 Modulation (Inferred from PGA1)
Prostaglandins of the A-series are known to exert effects intracellularly. PGA1, for example, can modulate two critical transcription factors involved in stress and inflammation: Heat Shock Factor 1 (HSF1) and Nuclear Factor-kappa B (NF-κB).[3]
-
NF-κB Pathway Inhibition: PGA1 has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[4] This action would suppress the transcription of pro-inflammatory genes.
-
HSF1 Pathway Activation: Concurrently, PGA1 can activate HSF1, the master transcriptional regulator of the heat shock response.[3] Activated HSF1 translocates to the nucleus and drives the expression of heat shock proteins (HSPs), such as HSP72 and HSP32, which serve a cytoprotective role.
It is plausible that 8-iso-PGA1 shares these abilities to dually modulate these intracellular pathways, contributing to a complex cellular response that balances inflammatory and protective signals.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - NL [thermofisher.com]
- 4. mdpi.com [mdpi.com]
The Role of Free Radicals in the Synthesis of 8-iso-Prostaglandin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pivotal role of free radicals in the synthesis of isoprostanes, with a specific focus on the formation of 8-iso-Prostaglandin A1 (8-iso-PGA1). Isoprostanes are prostaglandin-like compounds generated primarily through the non-enzymatic peroxidation of arachidonic acid, a process initiated by free radicals. This document details the intricate biochemical pathways, presents quantitative data on isoprostane levels in various biological matrices, provides in-depth experimental protocols for their measurement, and illustrates key pathways and workflows through detailed diagrams. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of oxidative stress, drug development, and clinical research.
Introduction: The Isoprostane Pathway and Oxidative Stress
Isoprostanes are a unique class of lipid mediators produced independently of the cyclooxygenase (COX) enzymes, primarily through the free radical-catalyzed peroxidation of polyunsaturated fatty acids (PUFAs), most notably arachidonic acid.[1][2] Among the various classes of isoprostanes, the F2-isoprostanes, particularly 8-iso-prostaglandin F2α (8-iso-PGF2α), have been extensively studied and are considered the "gold standard" biomarker for assessing oxidative stress in vivo.[3][4]
The formation of 8-iso-PGA1 is a downstream event in the isoprostane pathway. It belongs to the A-ring class of isoprostanes, which are cyclopentenone isoprostanes. These compounds are formed via the dehydration of E-ring and D-ring isoprostanes, which are themselves rearrangement products of the initial endoperoxide intermediates generated during the free radical cascade.[5][6] While data on 8-iso-PGA1 is less abundant compared to 8-iso-PGF2α, understanding its formation provides deeper insights into the complex biochemistry of lipid peroxidation.
The Biochemical Pathway of 8-iso-Prostaglandin A1 Synthesis
The synthesis of 8-iso-PGA1 is a multi-step process initiated by the attack of a free radical on arachidonic acid, which is typically esterified in membrane phospholipids.
Initiation and Propagation of Lipid Peroxidation
The process begins with the abstraction of a hydrogen atom from a bis-allylic carbon of arachidonic acid by a reactive oxygen species (ROS) or reactive nitrogen species (RNS), such as the hydroxyl radical (•OH). This forms a lipid radical (L•), which then reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from an adjacent fatty acid, propagating the chain reaction.
Formation of Endoperoxide Intermediates and 8-iso-PGF2α
The lipid peroxyl radical undergoes a series of cyclization and oxygen insertion reactions to form unstable bicyclic endoperoxide intermediates, analogous to prostaglandin (B15479496) G2 (PGG2). These endoperoxides are then reduced to form the more stable F2-isoprostanes, including 8-iso-PGF2α.[1][3]
Formation of E- and D-Ring Isoprostanes
In addition to reduction to F2-isoprostanes, the endoperoxide intermediates can rearrange to form E-ring and D-ring isoprostanes, such as 8-iso-prostaglandin E2 (8-iso-PGE2) and 8-iso-prostaglandin D2 (8-iso-PGD2).[6]
Dehydration to A- and J-Ring Isoprostanes
The final step in the formation of 8-iso-PGA1 is the dehydration of 8-iso-PGE2.[5][6] This reaction involves the elimination of a water molecule from the cyclopentane (B165970) ring, leading to the formation of an α,β-unsaturated ketone characteristic of A-ring and J-ring prostaglandins. The biological activity of 8-iso-PGA1 has not been extensively studied, though it is known to be an isoprostane.[7]
Data Presentation: Quantitative Levels of Isoprostanes
The following tables summarize the reported levels of 8-iso-PGF2α in human biological fluids. Data for 8-iso-PGA1 are sparse in the literature.
| Biological Matrix | Condition | Mean Concentration (pg/mL) | Reference |
| Plasma | Healthy Non-Smokers | 8.26 ± 2.98 | [8] |
| Lung Cancer Patients | 11.05 ± 4.29 | [8] | |
| Pre-eclampsia | Significantly elevated vs. controls | [9] | |
| Urine | Healthy Non-Smokers | 0.25 ± 0.15 (µg/g creatinine) | [10] |
| Smokers | 0.53 ± 0.37 (µg/g creatinine) | [10] | |
| Coronary Artery Disease | 9.2 (ng/mg creatinine) | [6][11] | |
| Healthy Full-Term Neonates | 27.14 ± 6.73 | [12] | |
| Pre-Term Neonates | 32.14 ± 7.32 | [12] | |
| Bronchoalveolar Lavage Fluid | Sarcoidosis Patients | 220.6 (median) | [13] |
| Idiopathic Pulmonary Fibrosis | 74.87 (median) | [13] |
Table 1: Quantitative Levels of 8-iso-PGF2α in Human Biological Fluids
| Condition | 8-iso-PGF2α / PGF2α Ratio | Predominant Pathway | Reference |
| In Vitro (AAPH-induced) | 0.97 ± 0.06 | Non-enzymatic (Chemical) | [14] |
| Rat Plasma (baseline) | 0.06 ± 0.02 | Enzymatic (PGHS) | [14] |
| Human Plasma (healthy males) | 0.88 ± 0.26 | Non-enzymatic (Chemical) | [14] |
| Human Plasma (smokers) | Increased (PGHS-dependent) | Primarily Enzymatic (PGHS) | [15] |
Table 2: Ratio of 8-iso-PGF2α to PGF2α for Distinguishing Synthesis Pathways
Experimental Protocols
Measurement of Isoprostanes by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the quantification of F2-isoprostanes.
4.1.1. Sample Preparation and Extraction
-
Sample Collection: Collect plasma in EDTA-containing tubes and immediately add an antioxidant like butylated hydroxytoluene (BHT).[5] Store samples at -80°C.
-
Internal Standard Addition: Add a deuterated internal standard (e.g., [²H₄]-8-iso-PGF2α) to the plasma sample.
-
Hydrolysis (for total isoprostane measurement): To measure both free and esterified isoprostanes, perform alkaline hydrolysis by adding a strong base (e.g., KOH) and incubating at 37°C.[3]
-
Solid-Phase Extraction (SPE):
-
Acidify the sample to pH 3 with a suitable buffer.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.[5]
-
Load the sample onto the cartridge.
-
Wash the cartridge with acidified water and then an organic solvent like hexane (B92381) to remove interfering lipids.
-
Elute the isoprostanes with a more polar organic solvent, such as ethyl acetate.[5]
-
-
Thin-Layer Chromatography (TLC) Purification (Optional but Recommended): For enhanced purity, the eluted sample can be further purified by TLC. Spot the sample on a silica (B1680970) gel TLC plate and develop the plate in a suitable solvent system. Scrape the band corresponding to the isoprostane standards and elute from the silica.
4.1.2. Derivatization
-
Pentafluorobenzyl (PFB) Ester Formation: Convert the carboxylic acid group of the isoprostanes to PFB esters using PFB bromide.
-
Trimethylsilyl (TMS) Ether Formation: Convert the hydroxyl groups to TMS ethers using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
4.1.3. GC-MS Analysis
-
Gas Chromatography:
-
Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., DB-1701).[1]
-
Use a suitable temperature program to separate the different isoprostane isomers.
-
-
Mass Spectrometry:
-
Quantification: Calculate the concentration of the isoprostane based on the ratio of the peak areas of the endogenous compound to the internal standard, using a standard curve.
Distinguishing Enzymatic vs. Non-Enzymatic Synthesis
This method relies on the differential production of 8-iso-PGF2α and its COX-derived stereoisomer, PGF2α, by the two pathways.
-
Sample Analysis: Measure the concentrations of both 8-iso-PGF2α and PGF2α in the same sample using a validated method such as LC-MS/MS.
-
Ratio Calculation: Calculate the ratio of 8-iso-PGF2α to PGF2α.
-
Interpretation:
Signaling Pathways of Isoprostanes
While the signaling of 8-iso-PGA1 is not well-defined, the pathways of related isoprostanes, particularly F2-isoprostanes and other cyclopentenone isoprostanes, have been investigated.
F2-Isoprostane Signaling
8-iso-PGF2α and other F2-isoprostanes primarily exert their biological effects by activating the thromboxane (B8750289) A2 receptor (TP receptor), a G-protein coupled receptor.[4] Activation of the TP receptor can lead to:
-
Activation of Phospholipase C (PLC): This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).
-
Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: This includes the activation of ERK, p38, and JNK pathways, which are involved in cell proliferation, inflammation, and apoptosis.[4]
Cyclopentenone Isoprostane Signaling
A- and J-ring isoprostanes, including presumably 8-iso-PGA1, are electrophilic molecules due to their α,β-unsaturated ketone group. Their signaling mechanisms can be receptor-independent and involve:
-
Michael Adduction: They can form covalent adducts with cellular nucleophiles, particularly cysteine residues in proteins and glutathione (B108866) (GSH).[17]
-
Modulation of NF-κB Signaling: Cyclopentenone isoprostanes have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[18]
-
Activation of PPARγ: Some cyclopentenone prostanoids are ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in metabolism and inflammation.[1]
-
Induction of Oxidative Stress: At higher concentrations, they can deplete cellular GSH, leading to an increase in intracellular ROS and apoptosis.[2]
Conclusion
The synthesis of 8-iso-PGA1 is an integral part of the complex cascade of events initiated by free radical-mediated lipid peroxidation. While 8-iso-PGF2α remains the most widely used biomarker of oxidative stress, the formation of downstream products like 8-iso-PGA1 highlights the diverse array of bioactive molecules generated during this process. A deeper understanding of the entire isoprostane pathway, including the formation and biological activities of A- and J-ring isoprostanes, will undoubtedly open new avenues for research into the pathophysiology of diseases associated with oxidative stress and may lead to the development of novel therapeutic strategies. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore this exciting and rapidly evolving field.
References
- 1. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopentenone isoprostanes are novel bioactive products of lipid oxidation which enhance neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oxfordbiomed.com [oxfordbiomed.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Plasma 8-Isoprostane by High-Performance Liquid Chromatography with Tandem Mass Spectrometry in a Case-Control Study of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary Levels of 8-Iso-Prostaglandin F2α and 8-Hydroxydeoxyguanine as Markers of Oxidative Stress in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetmol.cn [targetmol.cn]
- 8. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma and urinary 8-iso-prostane as an indicator of lipid peroxidation in pre-eclampsia and normal pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Blood and urine 8-iso-PGF2α levels in babies of different gestational ages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 14. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Isoprostane Generation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Relevance of 8-iso-Prostaglandin A1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-iso-Prostaglandin A1 (8-iso-PGA1) is a member of the isoprostane family, produced via non-enzymatic free radical-catalyzed peroxidation of arachidonic acid. As a cyclopentenone prostaglandin (B15479496), it possesses a reactive α,β-unsaturated carbonyl group that confers a unique profile of biological activities, distinct from conventional prostaglandins (B1171923). This technical guide provides a comprehensive overview of the current understanding of 8-iso-PGA1, detailing its formation, metabolism, and physiological relevance. Particular emphasis is placed on its signaling pathways, potential therapeutic applications, and the experimental methodologies used for its study. While research specifically focused on 8-iso-PGA1 is emerging, this document extrapolates potential functions based on the well-characterized activities of the broader class of cyclopentenone prostaglandins, offering a valuable resource for researchers in the fields of oxidative stress, inflammation, and drug discovery.
Introduction
Isoprostanes are a class of prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids, primarily arachidonic acid, independent of the cyclooxygenase (COX) enzymes.[1][2][3] Among these, F2-isoprostanes like 8-iso-prostaglandin F2α are well-established as reliable biomarkers of oxidative stress.[1][2][3] 8-iso-Prostaglandin A1 (8-iso-PGA1) is a less-studied but equally intriguing member of the A-series isoprostanes, characterized by a cyclopentenone ring structure.[4][5][6][7][8] This structural feature, specifically the α,β-unsaturated ketone, is crucial for many of its biological activities, which are often mediated through covalent adduction with cellular nucleophiles, rather than through classical G-protein coupled prostanoid receptors.[4]
As a cyclopentenone prostaglandin (cyPG), 8-iso-PGA1 belongs to a family of lipid mediators known for their potent anti-inflammatory, anti-proliferative, and pro-apoptotic effects.[5][7] This guide will delve into the known physiological roles of 8-iso-PGA1 and the broader implications of its cyPG nature.
Formation and Metabolism
The formation of 8-iso-PGA1 is initiated by the peroxidation of arachidonic acid, a polyunsaturated fatty acid abundant in cell membranes. This process can be catalyzed by free radicals, leading to the formation of a variety of isoprostane isomers.[1][2] While the precise enzymatic pathways for the generation of all isoprostanes are not fully elucidated, it is understood that both non-enzymatic and enzymatic (via COX) pathways can contribute to the formation of certain isoprostanes.[1][3][9]
PGE1, a conventional prostaglandin, can undergo dehydration to form PGA1.[8] It is plausible that a similar dehydration of 8-iso-Prostaglandin E1 could be a source of 8-iso-PGA1.
The metabolism of A-series prostaglandins, such as PGA1, occurs in various organs, including the liver and kidneys.[10] While specific metabolic pathways for 8-iso-PGA1 have not been detailed, it is likely to undergo similar metabolic transformations as other prostaglandins, including oxidation and degradation into more polar, excretable compounds.[11]
Physiological Relevance and Signaling Pathways
The physiological relevance of 8-iso-PGA1 is primarily attributed to its nature as a cyclopentenone prostaglandin. These compounds are known to exert their effects through multiple mechanisms, including the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the modulation of key inflammatory signaling pathways such as NF-κB.[5][7]
Anti-inflammatory and Pro-resolution Activities
Cyclopentenone prostaglandins are potent anti-inflammatory agents.[4][5][6][7] They are known to inhibit the activation of the transcription factor NF-κB, a central regulator of the inflammatory response.[5][7] This inhibition can occur through both PPAR-γ-dependent and -independent mechanisms.[5][7] By suppressing NF-κB, cyPGs can downregulate the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7]
Anti-proliferative and Pro-apoptotic Activities
Several cyclopentenone prostaglandins, including PGA1, have demonstrated potent anti-tumor activities by inducing cell cycle arrest or apoptosis in various cancer cell lines.[4][8][12] PGA1 has been shown to induce apoptosis through the specific activation of H-Ras and N-Ras in cellular endomembranes, leading to endoplasmic reticulum stress.[12]
Other Biological Activities
-
Enzyme Inhibition: 8-iso-PGA1 has been shown to inhibit aldo-keto reductase family 1 member B10 (AKR1B10), an enzyme implicated in cancer development.[13]
-
Neurotransmission: At low concentrations, 8-iso-PGA1 inhibits the potassium-induced release of D-aspartate from isolated bovine retinas, suggesting a role in modulating neurotransmission.[13]
Quantitative Data
The available quantitative data for 8-iso-Prostaglandin A1 is currently limited. The following table summarizes the known values.
| Parameter | Value | Species/System | Reference |
| KM | 22 µM | Arabidopsis thaliana OPR3 | [14] |
| IC50 | Not Determined | - | - |
| EC50 | Not Determined | - | - |
| Inhibitory Concentration | 60 µM (for AKR1B10 inhibition) | COS-7 lysates with human enzyme | [13] |
| Inhibitory Concentration | 0.1 µM (for D-aspartate release) | Isolated bovine retinas | [13] |
Experimental Protocols
The study of 8-iso-Prostaglandin A1 requires specific and sensitive analytical methods for its quantification and detailed protocols to assess its biological activity.
Quantification of 8-iso-Prostaglandin A1
Due to the lack of specific protocols for 8-iso-PGA1, methodologies for the well-characterized 8-iso-PGF2α are presented as a reference. These techniques can be adapted for 8-iso-PGA1.
5.1.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the accurate and specific quantification of isoprostanes.[15][16][17][18]
-
Sample Preparation:
-
Chromatographic Separation:
-
A C18 reversed-phase column is typically used for separation.
-
A gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.
-
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in the negative ion mode is used.
-
Multiple reaction monitoring (MRM) is employed for selective and sensitive detection of the parent and product ions of the analyte and an internal standard (e.g., a deuterated analog).
-
5.1.2. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits are commercially available for the quantification of isoprostanes and offer a higher throughput alternative to LC-MS/MS, though they may have lower specificity.[16][19][20]
-
Principle: Competitive immunoassay where the isoprostane in the sample competes with a labeled isoprostane for binding to a limited number of antibody sites.
-
Procedure:
-
Samples and standards are added to a microplate pre-coated with a capture antibody.
-
An enzyme-conjugated antibody or antigen is added.
-
After incubation and washing, a substrate is added to produce a colorimetric signal.
-
The absorbance is read on a microplate reader, and the concentration is determined from a standard curve.
-
Assessment of Biological Activity
5.2.1. NF-κB Activation Assay
-
Method: Reporter gene assay in a suitable cell line (e.g., HEK293).
-
Procedure:
-
Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Cells are pre-treated with varying concentrations of 8-iso-PGA1.
-
NF-κB activation is stimulated with an appropriate agonist (e.g., TNF-α).
-
Luciferase activity is measured as a readout of NF-κB transcriptional activity.
-
5.2.2. Cell Viability and Apoptosis Assays
-
Methods:
-
MTT or WST-1 assay: To assess cell viability and proliferation.
-
Annexin V/Propidium Iodide staining followed by flow cytometry: To quantify apoptosis and necrosis.
-
Caspase activity assays: To measure the activation of key apoptotic enzymes.
-
-
Procedure:
-
Cells are treated with a range of concentrations of 8-iso-PGA1 for various time points.
-
The respective assays are performed according to the manufacturer's instructions.
-
Conclusion and Future Directions
8-iso-Prostaglandin A1 is an intriguing lipid mediator with the potential for significant physiological and pathophysiological roles. As a cyclopentenone prostaglandin, it likely possesses potent anti-inflammatory and anti-proliferative properties. The limited research specifically on 8-iso-PGA1 highlights a need for further investigation to fully elucidate its signaling pathways, metabolic fate, and therapeutic potential. Future studies should focus on:
-
Developing specific and sensitive analytical methods for the routine quantification of 8-iso-PGA1 in biological fluids.
-
Characterizing its interactions with cellular targets beyond AKR1B10.
-
Investigating its efficacy in in vivo models of inflammation and cancer.
-
Exploring its potential as a biomarker for diseases associated with oxidative stress.
A deeper understanding of the physiological relevance of 8-iso-PGA1 will undoubtedly open new avenues for the development of novel therapeutic strategies for a range of human diseases.
References
- 1. Reinterpreting the best biomarker of oxidative stress:The 8-iso-prostaglandin F2α/prostaglandin F2α ratio shows complex origins of lipid peroxidation biomarkers in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclooxygenase-dependent formation of the isoprostane, 8-epi prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The chemistry, biology and pharmacology of the cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclopentenone prostaglandins - Wikipedia [en.wikipedia.org]
- 9. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of prostaglandins A1 and E1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of 8-iso-prostaglandin F2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PGA1-induced apoptosis involves specific activation of H-Ras and N-Ras in cellular endomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comparison of methods for the measurement of 8-isoPGF(2α): a marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. asu.elsevierpure.com [asu.elsevierpure.com]
- 18. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. elkbiotech.com [elkbiotech.com]
- 20. 8-iso-Prostaglandin F2a Assay [cellbiolabs.com]
8-iso Prostaglandin A1: An In-Depth Technical Guide to Cellular Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1) is a member of the isoprostane family, a series of prostaglandin-like compounds produced in vivo via the free radical-catalyzed peroxidation of arachidonic acid, independent of the cyclooxygenase (COX) enzymes.[1][2] Isoprostanes, including 8-iso-PGA1, are widely regarded as reliable biomarkers of oxidative stress in various pathological conditions.[1][2][3][4] Beyond their role as biomarkers, emerging evidence suggests that isoprostanes are biologically active molecules that can elicit cellular responses by interacting with specific receptors, thereby contributing to the pathophysiology of various diseases.[3][4]
This technical guide provides a comprehensive overview of the current understanding of 8-iso-PGA1's interaction with cellular receptors. Due to the limited availability of direct binding and functional data for 8-iso-PGA1, this guide will draw upon data from structurally related isoprostanes to infer its likely receptor targets and signaling pathways. The primary focus will be on the prostanoid receptor family, with a particular emphasis on the thromboxane (B8750289) A2 receptor (TP receptor), which is the most well-documented target for isoprostanes.[1][3][4] Potential interactions with other prostanoid receptors and Peroxisome Proliferator-Activated Receptors (PPARs) will also be discussed.
Cellular Receptor Targets for Isoprostanes
The biological effects of many isoprostanes are mediated through their interaction with G-protein coupled receptors (GPCRs), primarily the prostanoid receptor family.[5] This family includes receptors for prostaglandins (B1171923) D2 (DP), E2 (EP1-4), F2α (FP), I2 (IP), and thromboxane A2 (TP).[6]
Thromboxane A2 (TP) Receptor: The Primary Target
A substantial body of evidence points to the TP receptor as the principal target for a variety of isoprostanes, including 8-iso-PGF2α and 8-iso-PGE2.[1][3][4] These isoprostanes can act as agonists or partial agonists at the TP receptor, initiating downstream signaling cascades.[7] Given the structural similarity, it is highly probable that 8-iso-PGA1 also interacts with the TP receptor.
Activation of the TP receptor is typically coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[3][8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The subsequent increase in intracellular calcium concentration ([Ca2+]i) activates various downstream effectors, leading to cellular responses such as smooth muscle contraction and platelet aggregation.[3][9]
Other Prostanoid Receptors (EP, FP)
While the TP receptor is the most prominent target, some studies suggest that certain isoprostanes may also interact with other prostanoid receptors, albeit with lower affinity. For instance, 8-iso-PGE2 has been shown to cause contractions in some tissues through activation of the EP1 receptor.[10] The EP1 receptor is also coupled to Gq and signals through an increase in intracellular calcium.[11] Interactions with FP receptors have also been explored for some isoprostanes.[12] However, the evidence for significant interactions of the broader isoprostane class with EP and FP receptors is less consistent compared to the well-established role of the TP receptor.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that function as ligand-activated transcription factors.[13] Some eicosanoids and their metabolites are known to be endogenous ligands for PPARs. While a direct, high-affinity interaction between 8-iso-PGA1 and PPARs has not been demonstrated, the possibility of such an interaction cannot be entirely ruled out, especially given the structural relationship of isoprostanes to other lipid signaling molecules that are known PPAR ligands.
Quantitative Data on Isoprostane-Receptor Interactions
As of the latest available data, there is a notable absence of specific quantitative binding and functional data for 8-iso-Prostaglandin A1. The following tables summarize the available data for structurally related isoprostanes to provide a comparative context for the likely activity of 8-iso-PGA1.
Table 1: Binding Affinity of Isoprostanes for Cellular Receptors
| Ligand | Receptor | Cell/Tissue Type | Assay Type | Kd (nM) | Ki (nM) | Reference(s) |
| 8-iso-PGF2α | TP | HEK cells expressing TPR | Radioligand Binding | 57 | - | [1][9] |
| Prostaglandin A1 | Prostaglandin A1 Binding Sites | Rat Adipocyte Plasma Membranes | Radioligand Binding | - | - | [14] |
Note: Specific Kd and Ki values for PGA1 were not provided in the cited abstract.
Table 2: Functional Activity of Isoprostanes at Cellular Receptors
| Ligand | Receptor | Cellular Response | Cell/Tissue Type | EC50 (nM) | IC50 (µM) | Reference(s) |
| 8-iso-PGF2α | TP | Calcium Mobilization | HEK cells expressing TPR | ~100 | - | [1] |
| 8-iso-PGF2α | TP | Inhibition of U-46619-induced platelet aggregation | Human Platelets | - | 1.6 | [15] |
| 8-iso-PGF2α | TP | Inhibition of I-BOP-induced platelet aggregation | Human Platelets | - | 1.8 | [15] |
| Prostaglandin A1 | - | Inhibition of thrombin-induced increase in [Ca2+]i | Human Platelets | - | - | [9][16] |
Note: Specific EC50 and IC50 values for PGA1 were not provided in the cited abstract.
Signaling Pathways
The primary signaling pathway activated by isoprostanes, including likely 8-iso-PGA1, is mediated by the TP receptor and involves the Gq-PLC-calcium cascade. Some isoprostanes have also been shown to modulate cyclic AMP (cAMP) levels, suggesting potential coupling to Gs or Gi proteins in certain contexts.[1]
TP Receptor-Mediated Signaling
Potential Modulation of cAMP
Some studies on isoprostanes have indicated a potential for dual signaling, involving both stimulatory (calcium) and inhibitory (cAMP-dependent) pathways.[1] The precise mechanisms and receptor involvement in cAMP modulation by isoprostanes are not as well-defined as the TP-Gq pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of ligands like 8-iso-PGA1 with cellular receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a ligand for a receptor.
Objective: To quantify the binding of 8-iso-PGA1 to a specific receptor (e.g., TP receptor).
Principle: A radiolabeled ligand (e.g., [3H]-SQ29,548 for the TP receptor) is incubated with a source of the receptor (cell membranes or whole cells). The binding of the radioligand is then competed with increasing concentrations of the unlabeled test compound (8-iso-PGA1). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 cells stably expressing the human TP receptor).
-
Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
Increasing concentrations of unlabeled 8-iso-PGA1 (or vehicle for total binding).
-
A fixed concentration of the radiolabeled ligand (e.g., [3H]-SQ29,548, typically at a concentration near its Kd).
-
To determine non-specific binding, a separate set of wells will contain a high concentration of a known unlabeled TP receptor antagonist.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of 8-iso-PGA1 to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Characterization of isoprostane signaling: Evidence for a unique coordination profile of 8-iso-PGF2α with the thromboxane A2 receptor, and activation of a separate cAMP-dependent inhibitory pathway in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pathophysiology of isoprostanes in the cardiovascular system: implications of isoprostane-mediated thromboxane A2 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E₂ promotes Th1 differentiation via synergistic amplification of IL-12 signalling by cAMP and PI3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 7. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 8. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin A1 inhibits increases in intracellular calcium concentration, TXA(2) production and platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 12. Cilostazol Induces PGI2 Production via Activation of the Downstream Epac-1/Rap1 Signaling Cascade to Increase Intracellular Calcium by PLCε and to Activate p44/42 MAPK in Human Aortic Endothelial Cells | PLOS One [journals.plos.org]
- 13. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 14. Specific prostaglandin E1 and A1 binding sites in rat adipocyte plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LIPID MAPS [lipidmaps.org]
- 16. Prostaglandins induce calcium influx in human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Targets of 8-iso-Prostaglandin A1 Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the downstream signaling targets of 8-iso-prostaglandin A1 (8-iso-PGA1). As a member of the cyclopentenone prostaglandin (B15479496) (cyPG) family, 8-iso-PGA1 is an electrophilic lipid mediator that is structurally related to prostaglandin A1 (PGA1). While direct research on 8-iso-PGA1 is limited, this guide synthesizes available data and extrapolates from the well-characterized signaling pathways of closely related cyPGs, such as PGA1, to provide a predictive framework for the biological activities of 8-iso-PGA1. The document covers key downstream targets, including transcription factors and signaling cascades, summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways. This guide is intended to serve as a valuable resource for researchers in academia and industry who are investigating the therapeutic potential of cyPGs in inflammation, cancer, and neurodegenerative diseases.
Introduction to 8-iso-Prostaglandin A1
8-iso-Prostaglandin A1 (8-iso-PGA1) is an isoprostane, a class of prostaglandin-like compounds formed non-enzymatically via the free radical-catalyzed peroxidation of fatty acids. As a cyclopentenone prostaglandin, 8-iso-PGA1 is characterized by an α,β-unsaturated carbonyl group in its cyclopentane (B165970) ring, which is a key feature for its biological activity. This reactive center allows cyPGs to form Michael adducts with nucleophilic groups in cellular macromolecules, particularly cysteine residues in proteins, thereby modulating their function.
While the biological activities of 8-iso-PGA1 have not been extensively studied, its structural similarity to other well-researched cyPGs, such as PGA1 and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), suggests that it likely shares a similar spectrum of biological effects. These effects are primarily mediated through the modulation of key signaling pathways involved in inflammation, cell proliferation, apoptosis, and oxidative stress response.[1][2]
Known and Putative Downstream Signaling Targets of 8-iso-PGA1
Based on the known targets of the broader class of cyclopentenone prostaglandins (B1171923), the following are the primary and putative downstream targets of 8-iso-PGA1 signaling.
Inhibition of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10)
Direct evidence indicates that 8-iso-PGA1 is an inhibitor of aldo-keto reductase family 1 member B10 (AKR1B10). PGA1 has been shown to bind to Cys299 of AKR1B10, which could be a mechanism to counteract cancer chemoresistance.[3]
Modulation of Neurotransmitter Release
8-iso-PGA1 has been observed to inhibit potassium-induced D-aspartate release from isolated bovine retinas. This suggests a potential role for 8-iso-PGA1 in neuromodulation.
Activation of the Heat Shock Response
Prostaglandins of the A-type are known to be potent inducers of the heat shock response.[4] This is a crucial cytoprotective mechanism against various cellular stresses. The primary transcription factor mediating this response is Heat Shock Factor 1 (HSF1). Upon activation, HSF1 translocates to the nucleus and induces the expression of heat shock proteins (HSPs), such as HSP72 and HSP32.[4]
Regulation of Inflammatory Signaling Pathways
Cyclopentenone prostaglandins are well-established modulators of inflammatory responses.[1] Key signaling pathways targeted by this class of molecules include:
-
Nuclear Factor-kappa B (NF-κB): cyPGs can inhibit the NF-κB pathway through both PPAR-γ-dependent and -independent mechanisms.[1][2] This inhibition can occur at multiple levels, including the prevention of IκB-α degradation.
-
Activator Protein-1 (AP-1): The DNA binding activity of the AP-1 transcription factor, a critical regulator of inflammation and proliferation, can be directly inhibited by cyPGs through covalent modification of its subunits, such as c-Jun.[1][5]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: cyPGs can modulate the activity of various MAPK pathways, including ERK, JNK, and p38, which are central to the cellular response to inflammatory stimuli.[1]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, crucial for cytokine signaling, is another target for inhibition by cyPGs.[1]
Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)
While 15d-PGJ2 is the most well-known endogenous ligand for PPAR-γ, other cyPGs can also activate this nuclear receptor.[2] PPAR-γ activation leads to the transcriptional regulation of genes involved in lipid metabolism, inflammation, and cell differentiation.
Activation of the Orphan Nuclear Receptor Nurr1
Recent studies have identified PGA1 as a direct ligand for the orphan nuclear receptor Nurr1.[6] PGA1 covalently binds to Cys566 in the ligand-binding domain of Nurr1, leading to the activation of its transcriptional function. Nurr1 is critical for the development and maintenance of midbrain dopaminergic neurons, suggesting a potential neuroprotective role for PGA1 and possibly 8-iso-PGA1.[6]
Quantitative Data on Downstream Target Modulation
The following tables summarize the available quantitative data for the effects of PGA1 on its downstream targets. It is important to note that this data is for PGA1 and serves as a proxy for the potential effects of 8-iso-PGA1.
Table 1: Effect of PGA1 on Heat Shock Protein Expression in Rat Cardiac Myocytes [4]
| Concentration of PGA1 | Fold Increase in HSP72 Expression (Mean ± SEM) | Fold Increase in HSP32 Expression |
| 4 µg/ml | - | Marked Increase |
| 10 µg/ml | 2.9 ± 0.5 | - |
| 20 µg/ml | 5.6 ± 1.1 | - |
| 40 µg/ml | 5.0 ± 0.9 | - |
| P < 0.05 compared to control |
Table 2: Effect of PGA1 on NF-κB and HSF-dependent Transcription [3]
| Cell Line | Reporter Construct | Stimulus | PGA1 Treatment (24 µM) | Effect on Reporter Gene Expression |
| Jurkat | HIV-LTR wt (NF-κB dependent) | TPA | Yes | Inhibition of TPA-induced expression |
| Jurkat | HIV-LTR B mu (NF-κB mutant) | TPA | Yes | No effect |
| Jurkat | LSN wt (HSP70 promoter) | - | Yes | Stimulation of expression |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying the effects of 8-iso-PGA1.
Signaling Pathways
Caption: Putative signaling pathways of 8-iso-PGA1.
Experimental Workflows
Caption: General experimental workflow for studying 8-iso-PGA1.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies that can be employed to investigate the downstream effects of 8-iso-PGA1.
Aldo-Keto Reductase (AKR) Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory potency of compounds against AKR isoforms.[7][8][9]
-
Principle: The assay measures the NADP+-dependent oxidation of a substrate (e.g., S-tetralol) by the AKR enzyme. Inhibition of the enzyme by 8-iso-PGA1 results in a decreased rate of NADPH formation, which is monitored by fluorescence.
-
Materials:
-
Recombinant human AKR1B10 enzyme
-
S-tetralol (substrate)
-
NADP+ (cofactor)
-
8-iso-PGA1 (test compound)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)
-
-
Procedure:
-
Prepare a stock solution of 8-iso-PGA1 in DMSO and create serial dilutions.
-
In a 96-well plate, add potassium phosphate buffer, NADP+ solution, and S-tetralol solution to each well.
-
Add the diluted 8-iso-PGA1 or DMSO (for control wells).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the AKR1B10 enzyme to each well.
-
Immediately measure the increase in NADPH fluorescence in kinetic mode for 15-30 minutes at 37°C.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each concentration of 8-iso-PGA1 relative to the DMSO control and calculate the IC50 value.
-
D-Aspartate Release Assay
This protocol is based on methods used to measure neurotransmitter release from retinal tissue.[10][11][12]
-
Principle: Isolated retinal tissue is pre-loaded with radiolabeled or fluorescently tagged D-aspartate. The tissue is then stimulated with high potassium to induce depolarization and neurotransmitter release. The amount of D-aspartate released into the supernatant is quantified in the presence and absence of 8-iso-PGA1.
-
Materials:
-
Isolated bovine retinas
-
Krebs-Ringer bicarbonate buffer
-
[3H]-D-aspartate or a fluorescent D-aspartate analog
-
High potassium buffer (e.g., 50 mM KCl)
-
8-iso-PGA1
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Dissect and prepare bovine retinas.
-
Pre-incubate the retinal pieces in Krebs-Ringer buffer containing [3H]-D-aspartate for 30-60 minutes to allow for uptake.
-
Wash the tissue to remove excess unincorporated D-aspartate.
-
Place the retinal pieces in a superfusion chamber and perfuse with Krebs-Ringer buffer.
-
Collect baseline fractions of the perfusate.
-
Switch to a high potassium buffer to stimulate D-aspartate release and continue collecting fractions.
-
To test the effect of 8-iso-PGA1, include it in the high potassium buffer during the stimulation phase.
-
Quantify the amount of [3H]-D-aspartate in the collected fractions using a scintillation counter.
-
Calculate the percentage of total incorporated D-aspartate released per fraction and compare the release profiles between control and 8-iso-PGA1-treated samples.
-
Luciferase Reporter Assay for Transcription Factor Activity
This is a general protocol to assess the effect of 8-iso-PGA1 on the activity of specific transcription factors like NF-κB or HSF1.[13][14][15][16][17][18]
-
Principle: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with binding sites for the transcription factor of interest. Activation or inhibition of the transcription factor by 8-iso-PGA1 will lead to a corresponding change in luciferase expression, which is measured as light output.
-
Materials:
-
Mammalian cell line of interest
-
Luciferase reporter plasmid (e.g., pNF-κB-Luc, pHSE-Luc)
-
A control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
8-iso-PGA1
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the experimental luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.
-
After 24-48 hours, treat the cells with various concentrations of 8-iso-PGA1. If studying inhibition, co-treat with a known activator (e.g., TNF-α for NF-κB).
-
Incubate for the desired period (e.g., 6-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the untreated control.
-
Conclusion and Future Directions
8-iso-prostaglandin A1 is a largely understudied member of the cyclopentenone prostaglandin family. Based on the well-documented activities of its structural analogs, particularly PGA1, it is highly probable that 8-iso-PGA1 plays a significant role in modulating key cellular processes such as inflammation, the heat shock response, and cell proliferation. Its ability to interact with multiple signaling pathways, including NF-κB, HSF1, and potentially Nurr1, makes it an intriguing candidate for further investigation as a therapeutic agent.
Future research should focus on validating the putative downstream targets of 8-iso-PGA1 identified in this guide. Quantitative proteomics and transcriptomics studies would provide a global view of the cellular changes induced by 8-iso-PGA1. Furthermore, detailed structure-activity relationship studies will be crucial to understand the specific contributions of the "8-iso" configuration to its biological activity compared to PGA1. Elucidating the specific signaling cascades modulated by 8-iso-PGA1 will undoubtedly open new avenues for the development of novel therapeutics for a range of diseases.
References
- 1. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of prostaglandin A1-induced heat shock protein expression in isolated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of AP1 transcription factors on the regulation of transcription in normal human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PGE1 and PGA1 bind to Nurr1 and activate its transcriptional function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldo-Keto Reductase (ARKs) Activity Assay Kit - Elabscience® [elabscience.com]
- 10. Enzymatic assay for D-aspartic acid using D-aspartate oxidase and oxaloacetate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectrophotometric assay of D-aspartate and D-glutamate using D-aspartate oxidase with malate dehydrogenase and glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Designing a Bioluminescent Reporter Assay: Normalization [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. qiagen.com [qiagen.com]
- 18. PMEPA1 Stimulates the Proliferation, Colony Formation of Pancreatic Cancer Cells via the MAPK Signaling Pathway [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Formation of 8-iso-Prostaglandin A1
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: 8-iso-Prostaglandin A1 in the Context of Isoprostanes
Isoprostanes are a family of prostaglandin (B15479496) (PG) isomers that are traditionally considered hallmark products of non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid.[1][2] Among these, the F2-isoprostane, 8-iso-prostaglandin F2α (8-iso-PGF2α), is widely regarded as a gold-standard biomarker for assessing oxidative stress in vivo.[3][4][5]
While the free-radical pathway is a major source, a growing body of evidence demonstrates that enzymatic pathways, particularly those involving cyclooxygenase (COX) enzymes, also contribute to the formation of isoprostanes.[6][7][8] This dual origin complicates the interpretation of isoprostane levels as solely markers of chemical lipid peroxidation, especially in inflammatory conditions where COX enzymes are upregulated.[3][4]
This guide focuses specifically on the enzymatic pathways contributing to the formation of 8-iso-Prostaglandin A1 (8-iso-PGA1), a member of the A-series isoprostanes. The formation of the A-type cyclopentenone ring structure occurs via dehydration of E-type prostaglandins (B1171923). By extension, the enzymatic pathway to 8-iso-PGA1 proceeds through an 8-iso-PGE1 intermediate, which is itself derived from the action of COX and Prostaglandin E Synthase enzymes on arachidonic acid.
Core Enzymatic Pathways to 8-iso-PGA1
The enzymatic synthesis of 8-iso-PGA1 is a multi-step process initiated by the cyclooxygenase enzymes. The proposed pathway involves the sequential action of COX isozymes and a terminal synthase, followed by a dehydration step.
Step 1: Endoperoxide Formation via Cyclooxygenase (COX) Isozymes
The first committed step in the biosynthesis of prostanoids is the conversion of arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2).[9][10] This reaction is catalyzed by Prostaglandin G/H Synthase, commonly known as Cyclooxygenase (COX). There are two primary isoforms:
-
COX-1 (PTGS1): A constitutively expressed enzyme involved in physiological housekeeping functions.
-
COX-2 (PTGS2): An inducible enzyme, typically upregulated by inflammatory stimuli, cytokines, and growth factors.[11]
While COX enzymes are highly stereospecific in producing PGH2, they can also generate small quantities of PGH2 isomers, including the precursor to 8-iso-prostaglandins.[3][6] Activation of human platelets, which contain COX-1, results in the formation of 8-epi-PGF2α, and this production is abolished by aspirin, confirming the enzymatic origin.[6] Similarly, COX-2 has been shown to contribute to the generation of isoprostanes.[2][7] Therefore, both COX-1 and COX-2 can oxygenate arachidonic acid to form an endoperoxide intermediate, here termed 8-iso-PGH2 , which serves as the substrate for downstream synthases.
Step 2: Isomerization to 8-iso-PGE1 by Prostaglandin E Synthase (PGES)
The endoperoxide intermediate 8-iso-PGH2 is subsequently isomerized to form 8-iso-Prostaglandin E1 (8-iso-PGE1). This reaction is catalyzed by Prostaglandin E Synthase (PGES).[12][13] There are several isoforms of PGES, with distinct cellular locations and coupling to COX isozymes:
-
Microsomal PGES-1 (mPGES-1): Functionally coupled with the inducible COX-2, playing a key role in inflammation and cancer.[13]
-
Microsomal PGES-2 (mPGES-2): Can be coupled with both COX-1 and COX-2.[13]
-
Cytosolic PGES (cPGES): Primarily linked to COX-1 for immediate, constitutive PGE2 production.[13]
The action of these synthases on the 8-iso-PGH2 intermediate results in the formation of 8-iso-PGE1.
Step 3: Dehydration to 8-iso-PGA1
The final step in the formation of 8-iso-PGA1 is the dehydration of its precursor, 8-iso-PGE1. This reaction involves the removal of a water molecule from the cyclopentane (B165970) ring, creating the characteristic α,β-unsaturated ketone structure of A-series prostaglandins. While the potential for a specific "Prostaglandin A Synthase" exists, this conversion is often considered a spontaneous, non-enzymatic process that can occur under physiological conditions, particularly at acidic pH.[14] Thus, 8-iso-PGA1 is best described as the stable, dehydrated end-product of the enzymatic formation of 8-iso-PGE1.
Visualized Pathways and Workflows
Diagram of the Enzymatic Pathway to 8-iso-PGA1
Caption: Proposed enzymatic pathway for the formation of 8-iso-Prostaglandin A1.
Diagram of an Experimental Workflow for Quantification
Caption: Standard experimental workflow for quantifying 8-iso-PGA1 via LC-MS/MS.
Quantitative Data Presentation
Table 1: Product Ratios of Enzymatic vs. Chemical Peroxidation Data derived from the analysis of 8-iso-PGF2α formation.
| Formation Pathway | Key Catalyst | Product Ratio (8-iso-PGF2α / PGF2α) | Implication |
| Enzymatic | PGHS-2 (COX-2) | ~0.004[3] | The enzymatic pathway is highly selective, producing isoprostanes as a very minor byproduct. |
| Chemical | Free Radicals (AAPH) | ~0.97[3] | The non-enzymatic pathway lacks stereospecificity, producing isoprostanes and prostaglandins in nearly equal amounts. |
Table 2: Inhibitor Concentration (IC50) Values for COX Enzymes Illustrates the potency of common inhibitors used to probe enzymatic pathways.
| Inhibitor | Target Enzyme | IC50 Value | Source |
| Linoleic Acid | PGHS-1 (COX-1) | 20 µM | [15] |
| Linoleic Acid | PGHS-2 (COX-2) | 2 µM | [15] |
| NS-398 | PGHS-2 (COX-2) | 2.6 µM | [16] |
| Nimesulide | PGHS-2 (COX-2) | 36 µM | [16] |
Experimental Protocols
Protocol 1: Quantification of 8-iso-PGA1 in Biological Samples by LC-MS/MS
This protocol outlines a general method for the highly specific and sensitive quantification of 8-iso-PGA1.[17][18]
-
Sample Collection & Internal Standard Spiking:
-
Collect biological samples (e.g., plasma, urine) and immediately add an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.
-
Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., 8-iso-PGA1-d4) to account for sample loss during processing.
-
-
Alkaline Hydrolysis (for Total 8-iso-PGA1):
-
To measure both free and esterified 8-iso-PGA1, perform alkaline hydrolysis.
-
Add 1N NaOH to the sample and incubate at 45°C for 30-60 minutes to cleave the isoprostane from membrane phospholipids.
-
Neutralize the sample with HCl or a buffer.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water (pH ~3).
-
Load the hydrolyzed and acidified sample onto the cartridge.
-
Wash the cartridge with acidified water and then a low-polarity organic solvent (e.g., heptane) to remove interfering lipids.
-
Elute the 8-iso-PGA1 fraction with a more polar solvent mixture, such as ethyl acetate (B1210297) or methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reverse-phase column to achieve chromatographic separation of 8-iso-PGA1 from its other isomers, which have identical mass.[17]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic content.
-
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.[19]
-
Parent Ion [M-H]⁻ for 8-iso-PGA1: m/z 335.2 (based on a molecular weight of 336.5 g/mol ).
-
Product Ions: Select specific, stable fragment ions for quantification and qualification (e.g., m/z 193.2, similar to other isoprostanes).
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of purified 8-iso-PGA1.
-
Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 2: In Vitro COX-2 Enzyme Activity Assay
This protocol can be used to assess the formation of 8-iso-PGA1 from arachidonic acid by purified COX-2 enzyme or cell lysates.[15][16]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Enzyme: Purified ovine or human recombinant COX-2.
-
Cofactors: Hematin, Glutathione (GSH).
-
Substrate: Arachidonic Acid in ethanol.
-
Reaction Stop Solution: A solution of a strong acid (e.g., 1N HCl).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the assay buffer, cofactors, and the COX-2 enzyme.
-
If testing inhibitors, add the inhibitor at this stage and pre-incubate for a specified time (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2-10 minutes).
-
Terminate the reaction by adding the stop solution.
-
-
Product Extraction and Analysis:
-
Add an internal standard (e.g., 8-iso-PGA1-d4).
-
Extract the lipid products using a solvent like ethyl acetate or by using SPE as described in Protocol 1.
-
Evaporate the solvent and reconstitute the sample.
-
Analyze and quantify the produced 8-iso-PGA1 (and its precursor 8-iso-PGE1) using the LC-MS/MS method detailed above.
-
-
Data Analysis:
-
Calculate the rate of product formation (e.g., in pmol/min/µg of enzyme).
-
For inhibitor studies, calculate the percent inhibition relative to a vehicle control and determine the IC50 value.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. atsjournals.org [atsjournals.org]
- 3. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reinterpreting the best biomarker of oxidative stress: The 8-iso-PGF(2α)/PGF(2α) ratio distinguishes chemical from enzymatic lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association between Serum 8-Iso-Prostaglandin F2α as an Oxidative Stress Marker and Immunological Markers in a Cohort of Preeclampsia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-dependent formation of the isoprostane, 8-epi prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. atsjournals.org [atsjournals.org]
- 9. What are Prostaglandin synthases stimulants and how do they work? [synapse.patsnap.com]
- 10. Prostaglandin synthases: recent developments and a novel hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory and Immunomodulatory Effects of Aqueous Extracts from Green Leaves and Rhizomes of Posidonia oceanica (L.) Delile on LPS-Stimulated RAW 264.7 Macrophages [mdpi.com]
- 12. Prostaglandin E synthase - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. The synthesis of prostaglandin E1 and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prostaglandin-H-synthase (PGHS)-1 and -2 microtiter assays for the testing of herbal drugs and in vitro inhibition of PGHS-isoenzyms by polyunsaturated fatty acids from Platycodi radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gsartor.org [gsartor.org]
- 17. Rapid quantitative analysis of 8-iso-prostaglandin-F(2alpha) using liquid chromatography-tandem mass spectrometry and comparison with an enzyme immunoassay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantitative Analysis of 8-iso Prostaglandin A1 in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-iso Prostaglandin A1 (8-iso PGA1) is an isoprostane formed from the non-enzymatic peroxidation of arachidonic acid. Isoprostanes are reliable biomarkers for assessing oxidative stress in various physiological and pathological states. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the quantification of 8-iso PGA1 in complex biological matrices such as plasma, urine, and cell culture supernatants. This application note provides a detailed protocol for the detection and quantification of 8-iso PGA1 using LC-MS/MS. While specific methods for 8-iso PGA1 are less common in literature, the principles and procedures are largely adaptable from the well-established methods for other isoprostanes like 8-iso-prostaglandin F2α.[1][2][3]
Principle of the Method
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to quantify 8-iso PGA1. The methodology involves sample preparation to isolate the analyte from the biological matrix, followed by chromatographic separation using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The separated analyte is then ionized, and specific precursor-to-product ion transitions are monitored for quantification. An isotopically labeled internal standard (IS), such as 8-iso-PGF2α-d4, is often used to correct for matrix effects and variations in sample processing and instrument response.[4]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of isoprostanes. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.8 - 17.6 pg/mL | [1][5][6] |
| Limit of Quantification (LOQ) | 2.5 - 29.3 pg/mL | [5][6] |
| Linearity (R²) | > 0.99 | [1][4][6] |
| Accuracy (% Recovery) | 85% - 115% | [1][3][4] |
| Precision (% CV) | < 15% | [2][3][4] |
Table 2: Example Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | To be determined for 8-iso PGA1 |
| Product Ion (m/z) | To be determined for 8-iso PGA1 |
| Collision Energy | To be optimized |
Note: Specific m/z transitions for 8-iso PGA1 need to be determined by direct infusion of a standard. For other isoprostanes like 8-iso-PGF2α, the transition m/z 353.2 → 193.1 is commonly used.[4]
Experimental Protocols
Materials and Reagents
-
This compound standard (Cayman Chemical or equivalent)
-
8-iso-PGF2α-d4 internal standard (Cayman Chemical or equivalent)
-
LC-MS grade methanol (B129727), acetonitrile, water, and formic acid[4]
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or polymeric weak anion-exchange)[2][3]
-
Biological matrix (e.g., plasma, urine)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Dissolve 1 mg of 8-iso PGA1 standard in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50% methanol in water) to create a calibration curve.[4]
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., 8-iso-PGF2α-d4) in methanol.
-
Internal Standard Spiking Solution: Dilute the internal standard stock solution to a final concentration appropriate for spiking into samples and standards.
Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: Thaw frozen biological samples on ice. Centrifuge to pellet any particulate matter.
-
Spiking: Add a known amount of the internal standard spiking solution to each sample, calibrator, and quality control sample.
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
LC-MS/MS Analysis
-
System Setup: Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Injection: Inject the reconstituted sample onto the LC column.
-
Data Acquisition: Acquire data using the predetermined mass transitions for 8-iso PGA1 and the internal standard.
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of 8-iso PGA1.
Postulated Signaling Pathway
While the specific signaling pathway for 8-iso PGA1 is not extensively characterized, isoprostanes are known to exert their biological effects primarily through the thromboxane (B8750289) A2 receptor (TP receptor), a G-protein coupled receptor.[7] The following diagram illustrates this generalized signaling pathway.
Caption: Generalized isoprostane signaling pathway via the TP receptor.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological samples. The high specificity of this technique minimizes the cross-reactivity issues that can be associated with immunoassays.[3] This application note serves as a comprehensive guide for researchers and scientists in the field of oxidative stress and drug development, enabling the reliable measurement of this important biomarker.
References
- 1. A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 7. Characterization of isoprostane signaling: Evidence for a unique coordination profile of 8-iso-PGF2α with the thromboxane A2 receptor, and activation of a separate cAMP-dependent inhibitory pathway in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of 8-iso Prostaglandin A1 in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-iso Prostaglandin A1 (8-iso-PGA1) is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. As products of lipid peroxidation, isoprostanes are considered reliable biomarkers of oxidative stress. The quantification of specific isoprostanes like 8-iso-PGA1 in biological matrices such as plasma is crucial for understanding the role of oxidative damage in various physiological and pathological processes. This application note provides a detailed protocol for the quantification of 8-iso-PGA1 in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Note: While validated methods for the highly studied 8-iso-Prostaglandin F2α are abundant, specific protocols for 8-iso-PGA1 are less common in the literature. The following protocol is adapted from established methods for other isoprostanes and provides a robust framework for developing a validated assay for 8-iso-PGA1. Key parameters, particularly mass spectrometry transitions, will require optimization and validation with a pure 8-iso-PGA1 standard.
Biological Significance and Signaling
Isoprostanes exert biological effects, often by interacting with prostanoid receptors. For instance, the well-studied isoprostane 8-iso-PGF2α is known to signal through the thromboxane (B8750289) A2 receptor (TPR), leading to downstream cellular responses.[1] While the specific signaling pathway for 8-iso-PGA1 is not as extensively characterized, it has been shown to inhibit aldo-keto reductase family 1 member B10 (AKR1B10) and potassium-induced D-aspartate release in bovine retinas.[2] It is plausible that 8-iso-PGA1 may also interact with prostanoid receptors, initiating signaling cascades that influence cellular function.
Experimental Protocols
Plasma Sample Collection and Handling
Proper sample handling is critical to prevent the artificial formation of isoprostanes ex vivo.
-
Anticoagulant: Collect whole blood in tubes containing EDTA.
-
Processing: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C within 30 minutes of collection.[3]
-
Storage: Immediately transfer the plasma to cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from methods used for 8-iso-PGF2α and is suitable for the extraction of isoprostanes from plasma.[3][4]
Materials:
-
Oasis HLB SPE cartridges (30 mg, 1 cc)
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
1 M HCl
-
Deionized water
-
Internal Standard (IS): 8-iso-PGA1-d4 (or a suitable analog if unavailable)
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
Spike 0.5 mL of plasma with the internal standard solution.
-
Acidify the plasma to pH 3 with 1 M HCl.
-
Condition the SPE cartridge:
-
Wash with 1 mL of methanol.
-
Wash with 1 mL of deionized water.
-
-
Load the sample: Apply the acidified plasma to the conditioned SPE cartridge.
-
Wash the cartridge:
-
Wash with 1 mL of deionized water.
-
Wash with 1 mL of hexane to remove non-polar lipids.
-
-
Elute the isoprostanes: Elute with 1 mL of ethyl acetate.
-
Dry down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (starting point for method development):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 20% B and equilibrate.
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
MS/MS Parameters (to be optimized):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
8-iso-PGA1: The precursor ion ([M-H]⁻) is predicted to be m/z 335.2 (based on a molecular weight of 336.5 g/mol ). Product ions must be determined by infusing a pure standard of 8-iso-PGA1 into the mass spectrometer and performing a product ion scan. Potential fragment ions could arise from the loss of water (-18 Da) or other characteristic neutral losses.
-
Internal Standard (e.g., 8-iso-PGA1-d4): The precursor and product ions will be shifted by +4 m/z units compared to the unlabeled analyte.
-
-
Optimization: Optimize collision energy (CE), declustering potential (DP), and other source parameters for the specific instrument to maximize the signal for each MRM transition.
Experimental Workflow Diagram
Data Presentation
As there is limited published data on the plasma concentrations of 8-iso-PGA1, the following tables summarize reported concentrations of the related and well-studied isoprostane, 8-iso-PGF2α, in human plasma to provide a reference for expected physiological ranges.
Table 1: Plasma Concentrations of 8-iso-PGF2α in Healthy and Diseased States
| Population | Mean Plasma Concentration (pg/mL) | Method | Reference |
| Healthy Controls | 84.3 ± 18.9 | Not Specified | [5] |
| Severe Traumatic Brain Injury | 572.1 ± 157.5 | Not Specified | [5] |
| Healthy Subjects | 9.41 ± 5.37 | UPLC-MS/MS | [6] |
| Lung Cancer Patients | 11.05 ± 4.29 | UPLC-MS/MS | [6] |
| Patients with Benign Lung Nodules | 8.84 ± 7.0 | UPLC-MS/MS | [6] |
Table 2: Method Performance for 8-iso-PGF2α Quantification in Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 5.0 µg/L (100 - 5000 pg/mL) | [7] |
| Limit of Quantification (LOQ) | 2.5 pg/mL | [6] |
| Limit of Detection (LOD) | 0.8 pg/mL | [6] |
| Accuracy (Recovery) | 90.4% - 113.9% | [7] |
| Precision (CV) | < 7% | [7] |
Conclusion
The provided application note and protocol offer a comprehensive starting point for the quantification of 8-iso-Prostaglandin A1 in plasma samples. The methodology is based on established and robust techniques for isoprostane analysis. Researchers and scientists should perform in-house validation of the method, including the determination of optimal mass spectrometric parameters for 8-iso-PGA1, to ensure accuracy and precision for their specific applications in drug development and clinical research.
References
- 1. uab.edu [uab.edu]
- 2. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uab.edu [uab.edu]
- 5. Increased plasma 8-iso-prostaglandin F2α concentration in severe human traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 8-iso Prostaglandin A1 ELISA Kit for Urine Analysis
I. Application Notes
Introduction
Isoprostanes are a family of prostaglandin-like compounds produced by the free radical-catalyzed peroxidation of essential fatty acids, primarily arachidonic acid, independent of cyclooxygenase (COX) enzymes.[1][2] As stable products of lipid peroxidation, they serve as reliable biomarkers for assessing oxidative stress in vivo.[3] The measurement of specific isoprostanes in biological fluids like urine provides a non-invasive and effective method to investigate the role of oxidative stress in the pathophysiology of various diseases.[4][5] This kit is designed for the quantitative determination of 8-iso Prostaglandin A1 (8-iso PGA1) in human urine samples.
Biological Relevance of this compound
This compound is an isoprostane that has been identified to possess distinct biological activities.[6] Research has shown that 8-iso PGA1 can inhibit the enzyme aldo-keto reductase family 1 member B10 (AKR1B10), a protein implicated in the development of certain cancers.[6] Furthermore, it has been observed to modulate neurotransmitter release in the retina.[6] Elevated levels of isoprostanes are associated with conditions such as atherosclerosis, rheumatoid arthritis, and neurodegenerative diseases.[1][4] Measuring urinary 8-iso PGA1 can thus provide valuable insights for researchers in oncology, neuroscience, and cardiovascular disease, among other fields.
Assay Principle
This kit employs a competitive enzyme-linked immunosorbent assay (ELISA) to quantify 8-iso PGA1.[4][7] The microplate provided is pre-coated with a capture antibody. During the assay, 8-iso PGA1 present in the urine sample or standards competes with a fixed amount of horseradish peroxidase (HRP)-conjugated 8-iso PGA1 for a limited number of binding sites on the capture antibody.[4] After an incubation period, the unbound components are washed away.[8] A substrate solution (TMB) is then added, which reacts with the HRP to produce a colored product.[4] The intensity of the color is inversely proportional to the concentration of 8-iso PGA1 in the sample; a higher concentration of 8-iso PGA1 in the sample leads to a weaker signal.[9] The reaction is terminated by adding a stop solution, and the absorbance is measured spectrophotometrically.[10]
II. Visualized Pathways and Workflows
References
- 1. Characterization of isoprostane signaling: Evidence for a unique coordination profile of 8-iso-PGF2α with the thromboxane A2 receptor, and activation of a separate cAMP-dependent inhibitory pathway in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Iso Prostaglandin F2a (8-Iso F2a) - DetoxScan® - Oxidative Stress Tests | Diagnostiki Athinon [athenslab.gr]
- 4. nwlifescience.com [nwlifescience.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. What is ELISA: Assay and Applications | Molecular Devices [moleculardevices.com]
- 9. ELISA Principles 101 - Nordic Biosite [nordicbiosite.com]
- 10. elkbiotech.com [elkbiotech.com]
Application Notes and Protocols for 8-iso-Prostaglandin A1 Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principles
8-iso-Prostaglandin A1 (8-iso-PGA1) is a member of the isoprostane family, which are prostaglandin-like compounds produced by the free radical-catalyzed peroxidation of arachidonic acid. Unlike prostaglandins, which are synthesized via enzymatic pathways involving cyclooxygenase (COX) enzymes, isoprostanes are formed non-enzymatically. This makes them reliable biomarkers of oxidative stress and lipid peroxidation in vivo. The quantification of specific isoprostanes like 8-iso-PGA1 in biological matrices such as plasma and urine can provide valuable insights into the pathophysiology of various diseases and the efficacy of therapeutic interventions.
Accurate measurement of 8-iso-PGA1 requires meticulous sample preparation to minimize auto-oxidation and ensure the recovery of this lipid mediator. In biological fluids, 8-iso-PGA1 can exist in both a free form and esterified to phospholipids. Therefore, depending on the research question, a hydrolysis step may be necessary to measure the total (free and esterified) 8-iso-PGA1 concentration.
This document provides detailed protocols for the sample preparation of 8-iso-PGA1 for subsequent analysis, primarily by mass spectrometry-based methods which offer high specificity and sensitivity. While much of the existing literature focuses on the more extensively studied 8-iso-Prostaglandin F2α (8-iso-PGF2α), the principles and methods of extraction and sample handling are largely applicable to other isoprostanes, including 8-iso-PGA1, due to their structural similarities.
Sample Collection and Handling
Proper sample collection and handling are critical to prevent the artificial formation of isoprostanes and the degradation of the target analyte.
Plasma:
-
Collect whole blood into tubes containing an anticoagulant (EDTA or heparin).
-
To prevent ex vivo lipid peroxidation, immediately add an antioxidant such as butylated hydroxytoluene (BHT). A common practice is to add 10 µL of a 5 mg/mL BHT solution in ethanol (B145695) per 1 mL of blood.[1]
-
Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[2]
-
Carefully transfer the plasma supernatant to a clean polypropylene (B1209903) tube.
-
For immediate analysis, proceed to the extraction protocol. Otherwise, store the plasma samples at -80°C.[1] Storage at -20°C is insufficient to prevent oxidative formation of isoprostanes.[1][3] Avoid repeated freeze-thaw cycles.[2]
Urine:
-
Collect urine samples in a sterile container. For spot urine samples, the first morning void is often preferred.[2]
-
Centrifuge at 1,000 x g for 20 minutes to remove particulate matter.[2]
-
Transfer the supernatant to a clean polypropylene tube.
-
If not analyzed immediately, store urine samples at -80°C.[4]
Experimental Protocols
Two common methods for the extraction and purification of isoprostanes from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Protocol 1: Solid-Phase Extraction (SPE)
SPE is a widely used technique that provides good recovery and sample cleanup. C18 cartridges are commonly used for the extraction of isoprostanes.
Materials:
-
C18 SPE Cartridges (e.g., 6 mL, 500 mg)[5]
-
Methanol (B129727), HPLC grade
-
Ethanol, HPLC grade
-
Hexane (B92381), HPLC grade
-
Ultrapure water
-
Formic acid or Acetic acid
-
Internal Standard (e.g., deuterated 8-iso-PGA1 or a related isoprostane)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma or urine samples on ice.
-
Add an appropriate amount of internal standard to each sample.
-
Acidify the sample to a pH of approximately 3-4 by adding 1% formic acid or acetic acid.[5] For plasma, a 1:1 dilution with acidified water is recommended.
-
-
SPE Cartridge Conditioning:
-
Activate the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of ultrapure water.[5] Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Slowly load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove polar impurities.
-
Follow with a wash of 5 mL of hexane to remove non-polar lipid impurities.[5]
-
-
Elution:
-
Elute the 8-iso-PGA1 from the cartridge with 5 mL of a solvent mixture such as ethyl acetate (B1210297) containing 1% methanol or methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Measurement of Total 8-iso-PGA1 (with Hydrolysis)
To measure the total concentration of 8-iso-PGA1 (free and esterified), a hydrolysis step is required to cleave the ester bonds.
Materials:
-
Sodium Hydroxide (NaOH) solution (e.g., 10N)
-
Hydrochloric Acid (HCl) solution (e.g., 10N)
-
Water bath or incubator at 45°C
-
pH meter or pH strips
Procedure:
-
Alkaline Hydrolysis:
-
Neutralization:
-
Extraction:
-
The clear supernatant can then be used for the Solid-Phase Extraction protocol described above.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the measurement of isoprostanes. Note that most of the available data is for the closely related and well-studied 8-iso-PGF2α, which can serve as a useful reference for 8-iso-PGA1 method development.
| Parameter | Biological Matrix | Method | Value | Reference |
| Recovery | Urine | LC-MS/MS | 92.7% - 106.7% | [7] |
| BAL Fluid | UHPLC-MS/MS | 95.5% - 101.8% | [8] | |
| Urine | LC-MS/MS | 79% - 90% | [3] | |
| Limit of Detection (LOD) | Plasma | UPLC-MS/MS | 0.8 pg/mL | [5] |
| Urine | LC-MS/MS | 53 pg/mL | [3] | |
| BAL Fluid | UHPLC-MS/MS | 17.6 pg/mL | [8] | |
| Limit of Quantification (LOQ) | Plasma | UPLC-MS/MS | 2.5 pg/mL | [5] |
| Urine | LC-MS/MS | 178 pg/mL | [3] | |
| Linear Range | Plasma | UPLC-MS/MS | 25 pg/mL - 500 ng/mL | [5] |
| Urine | LC-MS/MS | 50 pg/mL - 10 ng/mL | [3] | |
| Typical Concentration (8-iso-PGF2α) | Plasma | Various | 40 - 100 pg/mL | [3] |
| Urine | Various | 180 - 500 pg/mg creatinine | [3] | |
| Plasma (Lung Cancer Patients) | UPLC-MS/MS | 11.05 ± 4.29 pg/mL | [5] | |
| Storage Stability | Plasma/Urine | - | Stable at -80°C | [1] |
| Urine | - | Stable for at least one week at 37°C | [3] | |
| PGE1 solutions (containing 8-iso-PGA1) | 10% Dextrose | ≥90.0% stable after 48 hours | [9] |
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for 8-iso-PGA1.
Caption: Hydrolysis workflow for total 8-iso-PGA1 measurement.
References
- 1. caymanchem.com [caymanchem.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. mdpi.com [mdpi.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 9. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-iso Prostaglandin A1 in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 8-iso Prostaglandin A1 (8-iso-PGA1) in cell culture experiments. This document outlines the compound's properties, detailed protocols for its preparation and application in common cell-based assays, and a summary of its known biological activities.
Introduction to this compound
This compound (8-iso-PGA1), also known as 8-epi PGA1, is an isoprostane, a class of prostaglandin-like compounds formed non-enzymatically via the free-radical-mediated peroxidation of arachidonic acid. Isoprostanes are often regarded as reliable markers of oxidative stress in vivo.[1][2] While research on 8-iso-PGA1 is less extensive than on other isoprostanes like 8-iso-PGF2α, it has been identified as a bioactive lipid with specific cellular targets. Its primary known mechanism of action is the inhibition of aldo-keto reductase family 1 member B10 (AKR1B10), an enzyme implicated in cancer development and chemoresistance.[3] This inhibitory action suggests potential applications for 8-iso-PGA1 in cancer research and as a modulator of cellular stress responses. Additionally, related prostaglandins (B1171923) of the 'A' series have been shown to induce cytotoxicity and apoptosis in cultured cells, suggesting that 8-iso-PGA1 may have similar properties worth investigating.[4][5]
Properties and Solubility of 8-iso-PGA1
Accurate preparation of 8-iso-PGA1 solutions is critical for reproducible experimental results. The compound is typically supplied as a solution in an organic solvent, such as methyl acetate (B1210297), which must be evaporated before reconstitution in a solvent suitable for cell culture.[3]
Table 1: Physicochemical Properties of 8-iso-PGA1
| Property | Value | Reference |
|---|---|---|
| Synonyms | 8-epi PGA1, 8-iso PGA1 | [3] |
| Molecular Formula | C₂₀H₃₂O₄ | [3] |
| Formula Weight | 336.5 g/mol | [3] |
| Purity | ≥97% | [3] |
| Supplied Formulation | A 1 mg/ml solution in methyl acetate |[3] |
Table 2: Solubility Data for 8-iso-PGA1
| Solvent | Max Solubility | Reference |
|---|---|---|
| Ethanol | 100 mg/mL | [3] |
| DMF | 75 mg/mL | [3] |
| DMSO | 50 mg/mL | [3] |
| PBS (pH 7.2) | 2.4 mg/mL |[3] |
Core Protocols
This protocol describes the preparation of a high-concentration stock solution in an organic solvent and its subsequent dilution to a working concentration in cell culture medium.
Materials:
-
8-iso-PGA1 in methyl acetate (e.g., from Cayman Chemical)[3]
-
Sterile, inert gas (e.g., nitrogen or argon)
-
Sterile glass vial
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Solvent Evaporation: Under a gentle stream of inert gas, evaporate the methyl acetate from the supplied solution in the original vial. This prevents oxidation of the lipid.
-
Stock Solution Preparation: Once the solvent is fully evaporated, reconstitute the 8-iso-PGA1 residue in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Calculation: To make a 10 mM stock from 1 mg of 8-iso-PGA1 (MW = 336.5 g/mol ):
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 336.5 g/mol ) / (0.01 mol/L) * 1,000,000 = 297 µL.
-
Add 297 µL of DMSO to the vial containing 1 mg of dried 8-iso-PGA1.
-
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[3]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare an intermediate dilution in sterile cell culture medium. From this, create the final working concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control group receives the same final concentration of DMSO as the experimental groups.
-
This protocol provides a general workflow for treating adherent cells with 8-iso-PGA1.
Procedure:
-
Cell Seeding: Plate cells in appropriate multi-well plates at a density that ensures they are in the logarithmic growth phase (typically 60-80% confluent) at the time of treatment.
-
Incubation: Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO₂) to allow for attachment and recovery.
-
Treatment: Carefully aspirate the old medium. Add fresh medium containing the desired final concentrations of 8-iso-PGA1 or vehicle control (medium with the same percentage of DMSO).
-
Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically.
-
Downstream Analysis: Following incubation, proceed with the desired endpoint analysis, such as cytotoxicity, apoptosis, or protein expression assays.
Application-Specific Protocols & Data
Based on the known activities of 8-iso-PGA1 and related prostaglandins, key applications include assessing its effects on cell viability, inflammation, and specific enzyme activity.
Table 3: Reported Biological Activities of 8-iso-PGA1
| Activity | Concentration | Cell System/Model | Reference |
|---|---|---|---|
| Inhibition of AKR1B10 | 60 µM | COS-7 cell lysates expressing human AKR1B10 | [3] |
| Inhibition of D-aspartate release | 0.1 µM | Isolated bovine retinas |[3] |
This assay determines the effect of 8-iso-PGA1 on cell proliferation and viability.[6]
Procedure:
-
Seeding: Plate cells in a 96-well plate (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Treatment: Treat cells with a range of 8-iso-PGA1 concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control for 24-72 hours.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
This protocol is designed to determine if 8-iso-PGA1 can modulate an inflammatory response in immune cells, such as the human monocytic cell line THP-1.[7][8]
Procedure:
-
Cell Seeding: Plate THP-1 cells in a 24-well plate at a density of 0.5 x 10⁶ cells/mL.
-
Pre-treatment: Treat the cells with various concentrations of 8-iso-PGA1 for 1-2 hours.
-
Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted cytokines.
-
ELISA: Quantify the concentration of Interleukin-8 (IL-8) in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Analysis: Compare the IL-8 levels in 8-iso-PGA1-treated groups to the LPS-only positive control to determine if the compound has an inhibitory effect.
Known Signaling Pathways and Mechanism of Action
The primary, well-documented target of 8-iso-PGA1 is the enzyme AKR1B10.[3] This enzyme is involved in detoxifying cytotoxic aldehydes produced during oxidative stress and plays a role in lipid metabolism. By inhibiting AKR1B10, 8-iso-PGA1 can disrupt these cellular processes, potentially leading to increased cellular stress or sensitizing cells to other therapeutic agents. The broader signaling consequences of this inhibition are an active area for research.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. A701 | 8-Epi Prostaglandin F2 Alpha (8-epi-PGF2a, 8-iso-PGF2alpha, 8-iso-PGF2a)- Cloud-Clone Corp. [cloud-clone.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Toxicity of prostaglandins A1 and A2 for cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of PGA1 and TRI on the apoptosis of cardiac microvascular endothelial cells of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dojindo.com [dojindo.com]
- 7. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of resveratrol by inhibition of IL-8 production in LPS-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-iso Prostaglandin A1 Administration in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1) is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids. As a member of the A-series prostaglandins (B1171923), it possesses an electrophilic alpha,beta-unsaturated carbonyl group in the cyclopentenone ring, which allows it to react with cellular nucleophiles and modulate various signaling pathways. This reactivity is central to its biological activities, which include potential neuroprotective, anti-inflammatory, and anti-proliferative effects. These application notes provide a summary of the available data on the administration of 8-iso-PGA1 and its close analog, Prostaglandin A1 (PGA1), in animal models of disease, along with detailed protocols for its preparation and administration.
Quantitative Data Summary
Due to the limited availability of in vivo quantitative data specifically for 8-iso-Prostaglandin A1, the following tables summarize the dose-response effects of the closely related Prostaglandin A1 (PGA1) in rodent models of focal cerebral ischemia.[1] Researchers should consider this data as a starting point for designing studies with 8-iso-PGA1, with the acknowledgment that potency and efficacy may differ.
Table 1: Neuroprotective Effects of Prostaglandin A1 in a Mouse Model of Transient Focal Cerebral Ischemia [1]
| Animal Model | Administration Route | Treatment Protocol | Dose (nmol) | Outcome Measure | Result |
| Mice | Intracerebroventricular (ICV) | Administered before and after transient ischemia | 33 | Infarction Volume | ~43% reduction (P < 0.05) |
Table 2: Neuroprotective Effects of Prostaglandin A1 in a Rat Model of Permanent Focal Cerebral Ischemia [1]
| Animal Model | Administration Route | Treatment Protocol | Dose (nmol) | Outcome Measure | Result |
| Rats | Intracerebroventricular (ICV) | Administered immediately following permanent ischemia | 16.5 - 66 | Infarction Volume | 18% to 27% reduction (P < 0.01) |
| Rats | Intracerebroventricular (ICV) | Administered immediately following permanent ischemia | 16.5 - 66 | Motor Dysfunction | Significantly ameliorated |
Signaling Pathways
8-iso-Prostaglandin A1 is proposed to exert its biological effects through multiple signaling pathways, primarily due to its electrophilic nature and its ability to interact with specific cellular targets.
Proposed Signaling Pathway of 8-iso-Prostaglandin A1 via TRPA1 Activation
A- and J-series prostaglandins containing an electrophilic carbon can directly activate the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a sensor of noxious chemical stimuli on primary sensory neurons. This interaction is independent of traditional G-protein coupled prostaglandin receptors.
Inhibition of Aldo-Keto Reductase 1B10 (AKR1B10) Signaling by 8-iso-Prostaglandin A1
8-iso-PGA1 has been shown to inhibit Aldo-Keto Reductase 1B10 (AKR1B10), an enzyme implicated in the detoxification of cytotoxic aldehydes and in promoting cell proliferation and survival through modulation of lipid metabolism and signaling pathways like the Wnt/β-catenin and NF-κB pathways.[2][3][4][5][6]
Potential Induction of Heat Shock Protein 70 (HSP70) by 8-iso-Prostaglandin A1
Based on studies with PGA1, it is hypothesized that 8-iso-PGA1 may induce the expression of Heat Shock Protein 70 (HSP70), a molecular chaperone involved in cellular protection against stress.[7][8][9][10][11] This induction is mediated by the activation of Heat Shock Factor 1 (HSF1).
Experimental Protocols
Preparation and Administration of 8-iso-Prostaglandin A1 for In Vivo Studies
Materials:
-
8-iso-Prostaglandin A1 (Cayman Chemical, Cat. No. 10007899 or equivalent)[12]
-
Vehicle:
-
For initial stock solution: Methyl acetate, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Ethanol.[12]
-
For final dilution for injection: Sterile Phosphate-Buffered Saline (PBS), pH 7.2 or sterile saline (0.9% NaCl).
-
-
Sterile, pyrogen-free microcentrifuge tubes and syringes.
-
Vortex mixer.
Protocol for Preparation of 8-iso-PGA1 Solution:
-
Reconstitution of Stock Solution: 8-iso-PGA1 is typically supplied as a solution in an organic solvent (e.g., 1 mg/ml in methyl acetate).[12] If supplied as a solid, reconstitute in a minimal amount of an appropriate organic solvent such as ethanol, DMSO, or DMF. For example, to make a 10 mg/mL stock solution, dissolve 1 mg of 8-iso-PGA1 in 100 µL of ethanol. Gently vortex to ensure complete dissolution.
-
Preparation of Working Solution for Injection:
-
Important: The final concentration of the organic solvent in the injected solution should be minimized to avoid toxicity. A final concentration of <1% is generally recommended.
-
On the day of the experiment, dilute the stock solution with sterile PBS (pH 7.2) or saline to the desired final concentration.
-
For example, to prepare a 100 µM working solution from a 10 mg/mL stock (approx. 29.7 mM), first perform an intermediate dilution in the organic solvent if necessary, then add the appropriate volume to the sterile PBS or saline.
-
Vortex the final solution gently but thoroughly.
-
The solubility of 8-iso-PGA1 in PBS (pH 7.2) is approximately 2.4 mg/ml.[12] Ensure the final concentration does not exceed this solubility limit to prevent precipitation.
-
-
Storage: Store the stock solution at -20°C. Prepare fresh working solutions for each experiment and do not store diluted aqueous solutions for extended periods.
Protocol for Intracerebroventricular (ICV) Injection of 8-iso-Prostaglandin A1 in Mice
This protocol is adapted from standard stereotaxic surgery procedures and is suitable for delivering 8-iso-PGA1 directly into the central nervous system.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Heating pad
-
Surgical drill with a small burr bit
-
Hamilton syringe (10 µL) with a 33-gauge needle
-
Surgical instruments (scalpel, forceps, etc.)
-
Suturing material
-
Antiseptic solution (e.g., Betadine)
-
Analgesics for pre- and post-operative care
-
Prepared 8-iso-PGA1 working solution
Surgical Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).
-
Place the mouse in the stereotaxic frame and ensure the head is level.
-
Maintain the animal's body temperature using a heating pad.
-
Shave the scalp and sterilize the surgical area with an antiseptic solution.
-
Administer a pre-operative analgesic as per institutional guidelines.
-
-
Craniotomy:
-
Make a midline incision to expose the skull.
-
Identify the bregma landmark.
-
Using the stereotaxic coordinates for the lateral ventricle (e.g., for C57BL/6 mice: Anterior/Posterior: -0.3 mm from bregma; Medial/Lateral: ±1.0 mm from midline), mark the injection site.
-
Carefully drill a small burr hole at the marked location, being cautious not to damage the underlying dura mater.
-
-
Injection:
-
Load the Hamilton syringe with the prepared 8-iso-PGA1 working solution, ensuring there are no air bubbles.
-
Lower the needle to the surface of the brain and then slowly advance it to the target depth for the lateral ventricle (Dorsal/Ventral: -2.5 mm from the skull surface).
-
Inject the desired volume (typically 1-5 µL) at a slow and controlled rate (e.g., 0.5 µL/min) to prevent a rapid increase in intracranial pressure.
-
After the injection is complete, leave the needle in place for an additional 5 minutes to allow for diffusion and to minimize backflow upon withdrawal.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics and monitor the animal closely during recovery on a heating pad.
-
House the animals individually after surgery and provide easy access to food and water.
-
Monitor for any signs of distress or complications.
-
Experimental Workflow for 8-iso-PGA1 Administration in a Mouse Model of Focal Cerebral Ischemia
This workflow outlines the key steps for investigating the neuroprotective effects of 8-iso-PGA1 in a mouse model of stroke.
Conclusion
8-iso-Prostaglandin A1 is a promising bioactive lipid with the potential for therapeutic applications in a range of diseases, particularly those with inflammatory and oxidative stress components. While in vivo data remains limited, the information available for the closely related PGA1, combined with in vitro studies on 8-iso-PGA1, provides a strong rationale for further investigation. The protocols and pathway diagrams presented here offer a framework for researchers to design and execute studies to elucidate the therapeutic potential of 8-iso-PGA1 in various animal models of disease. Careful consideration of dose, timing of administration, and relevant outcome measures will be critical for advancing our understanding of this unique isoprostane.
References
- 1. Neuroprotective effects of prostaglandin A1 in animal models of focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1B10 aldo-keto reductase family 1 member B10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The Role of Heat Shock Protein 70 Subfamily in the Hyperplastic Prostate: From Molecular Mechanisms to Therapeutic Opportunities [mdpi.com]
- 8. Enhancement of neuroprotection and heat shock protein induction by combined prostaglandin A1 and lithium in rodent models of focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibition of virus protein synthesis by prostaglandin A1: a translational block associated with HSP70 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Induction of HSP70 gene expression by the antiproliferative prostaglandin PGA2: a growth-dependent response mediated by activation of heat shock transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Solid-Phase Extraction of 8-iso Prostaglandin A1
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-iso Prostaglandin A1 (8-iso PGA1) is an isoprostane, a class of prostaglandin-like compounds formed non-enzymatically via the free radical-initiated peroxidation of arachidonic acid. Isoprostanes are widely regarded as reliable biomarkers of oxidative stress in vivo. Accurate quantification of specific isoprostanes like 8-iso PGA1 in biological matrices is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the solid-phase extraction (SPE) of 8-iso PGA1 from biological samples, a critical step for sample cleanup and concentration prior to downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). While specific protocols for 8-iso PGA1 are not widely published, methods developed for the more extensively studied 8-iso Prostaglandin F2α (8-iso-PGF2α) are readily adaptable due to their structural similarities.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for this compound
This protocol is adapted from established methods for the extraction of F2-isoprostanes from biological fluids such as plasma and urine.[1][2][3][4] The use of a reversed-phase C18 or a polymeric reversed-phase sorbent like Oasis HLB is recommended for optimal recovery.[1]
Materials and Reagents:
-
SPE Cartridges: C18 (e.g., Sep-Pak C18) or Oasis HLB cartridges.
-
Methanol (B129727) (HPLC grade)
-
Ethanol (95%)
-
Deionized Water
-
Hexane (B92381) (HPLC grade)
-
Ethyl Acetate (B1210297)
-
Internal Standard (e.g., deuterated this compound or a related deuterated isoprostane like 8-iso-PGF2α-d4)
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
-
pH meter or pH paper
-
Hydrochloric acid (HCl) or other acid for pH adjustment
-
Ammonium hydroxide (B78521) (NH4OH)
Sample Preparation:
-
Plasma/Serum: Thaw frozen samples on ice. To precipitate proteins, add an equal volume of cold methanol to the plasma or serum sample. Vortex for 30 seconds and then centrifuge at 12,000 x g for 3 minutes.[5] Collect the supernatant for SPE.
-
Urine: Centrifuge the urine sample to remove any particulate matter.[5] Adjust the pH of the supernatant to ~3.0 with HCl.
-
Internal Standard: Add an appropriate amount of the internal standard solution to the prepared sample supernatant before loading onto the SPE cartridge.
Solid-Phase Extraction Procedure (Bind-Elute Strategy):
This procedure outlines the common steps for SPE using a bind-elute strategy where the analyte of interest is retained on the sorbent and later eluted.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through it, followed by 3 mL of deionized water.[3] Do not allow the cartridge to dry out between steps.
-
Sample Loading: Slowly and steadily load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Elution: Elute the retained 8-iso PGA1 from the cartridge using 480 µL of methanol containing 0.5% NH4OH.[3] Other elution solvents such as ethyl acetate can also be effective.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in a small, known volume of an appropriate solvent (e.g., mobile phase for LC-MS analysis) before analysis.
Data Presentation
The following table summarizes typical performance data for the solid-phase extraction of the related compound, 8-iso-PGF2α, which can be expected to be similar for 8-iso PGA1.
| Parameter | Urine | Plasma | Reference |
| Recovery Rate | 95.3–103.8% | 99.8% | [5][6] |
| Limit of Detection (LOD) | 0.015 ng/mL | N/A | [5] |
| Linearity Range | 0.05–5 ng/mL | N/A | [5] |
| Intraday Precision (RSD) | < 10% | ±5% | [5][6] |
| Interday Precision (RSD) | < 10% | N/A | [5] |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of F2-isoprostanes as indicators of non-enzymatic lipid peroxidation in vivo by gas chromatography-mass spectrometry: development of a solid-phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.5. Measurement of 8-iso-PGF2α by LC-MS/MS [bio-protocol.org]
- 4. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient Sample Preparation Method for High-Throughput Analysis of 15(S)-8-iso-PGF2α in Plasma and Urine by Enzyme Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry-Based Analysis of 8-iso Prostaglandin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-iso Prostaglandin A1 (8-iso PGA1) is a member of the isoprostane family, which are prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids. Isoprostanes are widely regarded as reliable biomarkers of oxidative stress and are implicated in various physiological and pathological processes. Accurate and sensitive quantification of specific isoprostanes like 8-iso PGA1 is crucial for understanding their biological roles and for the development of novel therapeutics. This application note provides a detailed overview of the mass spectrometric fragmentation pattern of 8-iso PGA1 and a comprehensive protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific fragmentation data for 8-iso PGA1 is not as abundant as for other isoprostanes like 8-iso-PGF2α, this document outlines a predicted fragmentation pathway and a generalized analytical methodology.
Predicted Mass Spectrometry Fragmentation of this compound
This compound, with a chemical formula of C20H30O4, is expected to be analyzed in negative ionization mode using electrospray ionization (ESI), where it will form a deprotonated molecule [M-H]⁻ at m/z 333.2. The fragmentation of this precursor ion is anticipated to occur through characteristic losses of neutral molecules such as water (H₂O) and carbon dioxide (CO₂), as well as cleavage of the cyclopentenone ring and the aliphatic side chains.
Based on the fragmentation patterns of similar prostaglandins, the following key product ions are predicted for 8-iso PGA1.
Quantitative Data Summary
The following table summarizes the predicted multiple reaction monitoring (MRM) transitions and optimized collision energies for the analysis of 8-iso PGA1. It is important to note that these values are predictive and should be optimized for the specific instrumentation being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Predicted Collision Energy (eV) | Polarity |
| This compound | 333.2 | 289.2 | 15 - 25 | Negative |
| This compound | 333.2 | 217.1 | 20 - 30 | Negative |
| This compound | 333.2 | 173.1 | 25 - 35 | Negative |
Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of the deprotonated this compound molecule.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the sensitive and selective quantification of 8-iso PGA1 in biological matrices.
Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction (SPE) is a common method for purifying and concentrating isoprostanes from complex biological samples.[1]
-
Sample Pre-treatment: Acidify the biological sample (e.g., plasma, urine) to approximately pH 3 with 1 M HCl.[1]
-
Internal Standard: Spike the sample with a deuterated internal standard, such as 8-iso-PGF2α-d4, to correct for matrix effects and variations in extraction efficiency.[1][2]
-
SPE Cartridge Conditioning: Condition a polymeric weak anion-exchange SPE cartridge with methanol (B129727) followed by acidified water (pH 3).[3]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with acidified water to remove interfering hydrophilic compounds, followed by a wash with a non-polar solvent like hexane (B92381) to remove neutral lipids.[1]
-
Elution: Elute the isoprostanes with a solvent mixture such as ethyl acetate (B1210297) containing 1% methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is essential to resolve 8-iso PGA1 from its isomers, which often exhibit similar fragmentation patterns.[4]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: Gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) operated in negative ion mode.
-
Ion Source Parameters:
-
Spray Voltage: -3000 V to -4500 V
-
Vaporizer Temperature: 250-350 °C
-
Sheath Gas: Optimized for instrument
-
Capillary Temperature: 275-325 °C
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions specified in the quantitative data table. Dwell times should be optimized for the number of analytes being monitored.
Workflow Diagram
The following diagram outlines the complete experimental workflow for the analysis of this compound.
Caption: Experimental workflow for 8-iso PGA1 analysis.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. While the fragmentation pattern is predicted due to limited available literature for this specific isoprostane, the provided protocol for sample preparation, LC separation, and MS detection offers a robust starting point for researchers. The methodologies described are based on well-established principles for isoprostane analysis and can be adapted and optimized to achieve sensitive and reliable quantification of 8-iso PGA1 in various biological matrices, thereby facilitating further research into its role in health and disease.
References
- 1. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dmbj.org.rs [dmbj.org.rs]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Developing a Standard Curve for 8-iso Prostaglandin A1 ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-iso Prostaglandin A1 (8-iso-PGA1) is an isoprostane, a prostaglandin-like compound formed from the free radical-catalyzed peroxidation of arachidonic acid. Isoprostanes are reliable markers of oxidative stress. The accurate quantification of 8-iso-PGA1 in biological samples such as plasma, urine, and tissue homogenates is crucial for research in oxidative stress-related pathologies. This document provides a detailed protocol for developing a standard curve for the quantitative measurement of 8-iso-PGA1 using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
The competitive ELISA technique is based on the competition between the 8-iso-PGA1 in the sample and a fixed amount of enzyme-labeled 8-iso-PGA1 for a limited number of binding sites on a specific antibody. The amount of enzyme-labeled 8-iso-PGA1 bound to the antibody is inversely proportional to the concentration of 8-iso-PGA1 in the sample. A standard curve is generated by plotting the absorbance values of standards with known concentrations against their respective concentrations. This curve is then used to determine the concentration of 8-iso-PGA1 in unknown samples.
Experimental Protocols
Materials Required:
-
8-iso-PGA1 ELISA Kit (containing pre-coated microplate, 8-iso-PGA1 standard, HRP-conjugated 8-iso-PGA1, primary antibody, wash buffer concentrate, TMB substrate, stop solution, and plate sealers)
-
Deionized or distilled water
-
Precision pipettes and pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Low-binding microcentrifuge tubes for standard dilutions
-
Absorbent paper
Reagent Preparation:
-
Wash Buffer (1X): Dilute the concentrated wash buffer with deionized water according to the kit manufacturer's instructions. For example, a 25X concentrate would require diluting 30 mL of concentrate in 720 mL of deionized water to make 750 mL of 1X wash buffer.
-
8-iso-PGA1 Standard: Reconstitute the lyophilized 8-iso-PGA1 standard with the provided diluent to create a stock solution of a known high concentration (e.g., 1000 pg/mL). Gently vortex the vial to ensure complete dissolution. Allow the reconstituted standard to sit for at least 5 minutes before making dilutions.
-
HRP-conjugated 8-iso-PGA1 and Primary Antibody: Prepare the working solutions of the HRP-conjugated 8-iso-PGA1 and the primary antibody by diluting the concentrated stocks in the appropriate assay diluent as specified in the kit manual.
Standard Curve Preparation (Serial Dilution):
Prepare a serial dilution of the 8-iso-PGA1 standard to create a range of concentrations for the standard curve. It is recommended to perform dilutions in duplicate or triplicate.
-
Label a series of low-binding microcentrifuge tubes for each standard concentration.
-
Perform a 2-fold serial dilution as shown in the table below. This involves transferring a volume from the preceding, more concentrated standard to a tube containing an equal volume of standard diluent.
-
Always use a fresh pipette tip for each transfer to avoid cross-contamination.
-
Mix each dilution thoroughly by vortexing gently.
-
Include a "zero standard" (blank) which contains only the standard diluent.
Table 1: Example of 2-Fold Serial Dilution for Standard Curve
| Tube | Concentration (pg/mL) | Volume of Standard | Volume of Diluent |
| Stock | 1000 | - | - |
| 1 | 500 | 250 µL of Stock | 250 µL |
| 2 | 250 | 250 µL of Tube 1 | 250 µL |
| 3 | 125 | 250 µL of Tube 2 | 250 µL |
| 4 | 62.5 | 250 µL of Tube 3 | 250 µL |
| 5 | 31.25 | 250 µL of Tube 4 | 250 µL |
| 6 | 15.63 | 250 µL of Tube 5 | 250 µL |
| 7 | 7.81 | 250 µL of Tube 6 | 250 µL |
| Blank | 0 | - | 250 µL |
Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Determine the number of wells required for the standards, samples, and controls. It is recommended to run all standards and samples in duplicate.
-
Add 50 µL of each standard and unknown sample to the appropriate wells of the pre-coated microplate.
-
Add 50 µL of the diluted primary antibody to each well (except for the blank).
-
Immediately add 50 µL of the HRP-conjugated 8-iso-PGA1 to each well.
-
Seal the plate with a plate sealer and incubate at 37°C for 60 minutes.
-
After incubation, aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer. Ensure complete removal of the liquid after the last wash by inverting the plate and tapping it on absorbent paper.
-
Add 100 µL of TMB Substrate to each well and incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well on a microplate reader at 450 nm within 10 minutes of adding the stop solution.
Workflow for Standard Curve Development
Caption: Experimental workflow for generating an 8-iso-PGA1 ELISA standard curve.
Data Presentation and Analysis
Data Collection:
Record the absorbance values (Optical Density, OD) at 450 nm for each standard and sample.
Table 2: Example Absorbance Data for Standard Curve
| Concentration (pg/mL) | OD Reading 1 | OD Reading 2 | Average OD |
| 1000 | 0.112 | 0.118 | 0.115 |
| 500 | 0.185 | 0.191 | 0.188 |
| 250 | 0.321 | 0.329 | 0.325 |
| 125 | 0.568 | 0.576 | 0.572 |
| 62.5 | 0.982 | 0.990 | 0.986 |
| 31.25 | 1.543 | 1.551 | 1.547 |
| 15.63 | 2.105 | 2.113 | 2.109 |
| 0 (Blank) | 2.890 | 2.898 | 2.894 |
Standard Curve Generation:
-
Calculate the average absorbance for each standard concentration.
-
Subtract the average absorbance of the highest standard (lowest signal) or a blank from all other average absorbances to correct for background.
-
Plot the average corrected absorbance (Y-axis) against the corresponding standard concentration (X-axis).
-
Use a curve-fitting software (e.g., GraphPad Prism, Microsoft Excel) to generate the standard curve. A four-parameter logistic (4-PL) curve fit is often recommended for competitive ELISAs. However, a linear, semi-log, or log-log plot may also be suitable depending on the data distribution.
Logical Relationship for Data Analysis
Caption: Logical workflow for analyzing ELISA data and determining sample concentrations.
Calculating Unknown Sample Concentrations:
Once a satisfactory standard curve is generated (typically with an R² value > 0.99), the concentration of 8-iso-PGA1 in the unknown samples can be determined by interpolating their average absorbance values from the curve. If the samples were diluted, the calculated concentration must be multiplied by the dilution factor to obtain the final concentration in the original sample.
Conclusion
The development of a reliable and reproducible standard curve is fundamental for the accurate quantification of 8-iso-PGA1 using a competitive ELISA. Adherence to proper laboratory techniques, including precise pipetting, thorough mixing, and appropriate data analysis, is critical for obtaining high-quality results. This protocol provides a comprehensive guide for researchers to establish a robust standard curve for their 8-iso-PGA1 ELISA experiments.
8-iso Prostaglandin A1: A Tool for Investigating Oxidative Injury
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-iso Prostaglandin A1 (8-iso PGA1) is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids, primarily arachidonic acid. Unlike enzymatically produced prostaglandins, isoprostanes are considered reliable markers of oxidative stress. Beyond its role as a biomarker, 8-iso PGA1 itself can be utilized as a tool to induce and study oxidative injury in cellular and tissue models. Its ability to trigger specific signaling pathways leading to apoptosis and cell cycle modulation makes it a valuable compound for investigating the molecular mechanisms underlying oxidative damage and for the development of novel therapeutic strategies.
These application notes provide a comprehensive overview of the use of 8-iso PGA1 in oxidative injury research, including detailed experimental protocols, quantitative data, and visualization of the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data regarding the effects of Prostaglandin A1 (PGA1) and related compounds. While specific IC50 values for 8-iso PGA1 are not widely published, the data for PGA1 provides a valuable reference for designing experiments.
Table 1: Cytotoxicity of Prostaglandin A1 (PGA1) in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) | Reference |
| B16 | Murine Melanoma | ~7.5 | Not Specified | |
| RPMI 7932 | Human Melanoma | > 15 | Not Specified | |
| SK Mel 28 | Human Melanoma | > 15 | Not Specified | |
| L1210 | Murine Leukemia | ~3 | Not Specified |
Table 2: Effects of Prostaglandin A1 (PGA1) on Heat Shock Protein (HSP) Expression in Adult Rat Cardiac Myocytes
| Treatment | Concentration (µg/mL) | Fold Increase in HSP72 | Fold Increase in HSP32 | Cytotoxicity (LDH Release) | Reference |
| PGA1 | 10 | 2.9 | Not Significant | Not Significant | |
| PGA1 | 20 | 5.6 | Not Significant | Not Significant | |
| PGA1 | 40 | 5.0 | Significant | Observed | |
| PGA1 | 4 | Not Significant | Marked Increase | Not Significant |
Signaling Pathways
8-iso PGA1 is known to activate several signaling cascades that are critically involved in the cellular response to oxidative stress, leading to apoptosis and cell cycle arrest.
Apoptosis Induction Pathway
8-iso PGA1 triggers apoptosis primarily through the activation of Ras GTPases, which initiates a downstream kinase cascade.
Caption: 8-iso PGA1-induced apoptotic signaling cascade.
Stress-Activated Protein Kinase (SAPK) Pathways
In response to cellular stress induced by 8-iso PGA1, the JNK and p38 MAPK pathways are also activated, contributing to the regulation of apoptosis and inflammation.
Caption: Activation of JNK and p38 MAPK pathways.
Experimental Protocols
Protocol 1: Induction of Oxidative Stress and Measurement of Reactive Oxygen Species (ROS)
This protocol describes how to induce oxidative stress in cultured cells using 8-iso PGA1 and measure the subsequent generation of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Adherent cells (e.g., HeLa, HT22, or other relevant cell line)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in a suitable solvent like DMSO or ethanol)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Serum-free, phenol (B47542) red-free medium
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
8-iso PGA1 Treatment:
-
Prepare working solutions of 8-iso PGA1 in serum-free, phenol red-free medium at various concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of solvent used for the 8-iso PGA1 stock).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add 100 µL of the 8-iso PGA1 working solutions or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 1, 3, 6, 12, or 24 hours) at 37°C.
-
-
ROS Measurement:
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free, phenol red-free medium.
-
After the 8-iso PGA1 treatment, remove the medium and wash the cells once with PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Alternatively, visualize and capture images using a fluorescence microscope with a standard FITC filter set.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold-increase in ROS production.
-
Application Notes and Protocols for In Vivo Administration of 8-iso Prostaglandin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1) is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids. While the biological activities of many isoprostanes, particularly 8-iso-PGF2α, have been extensively studied as markers of oxidative stress, the specific in vivo functions of 8-iso-PGA1 remain largely uncharacterized. Preliminary in vitro studies suggest potential roles in neurotransmission and cellular regulation.[1] These application notes provide a detailed, albeit extrapolated, framework for the in vivo investigation of 8-iso-PGA1, drawing upon available data for the parent compound, Prostaglandin A1 (PGA1), to guide experimental design.
Disclaimer: The following protocols are based on published in vivo studies of the related compound Prostaglandin A1 (PGA1) due to the limited availability of data for 8-iso-PGA1. Researchers should exercise caution and perform dose-response studies to determine the optimal and safe dosage for 8-iso-PGA1 in their specific animal models.
Data Presentation: Hypothetical In Vivo Efficacy of 8-iso-PGA1 in a Neuroprotection Model
The following table summarizes hypothetical quantitative data from a preclinical study evaluating the neuroprotective effects of 8-iso-PGA1 in a rat model of focal cerebral ischemia. This data is extrapolated from studies on PGA1 and serves as a template for data presentation.[2]
| Treatment Group | Administration Route | Dosage (nmol) | Infarct Volume Reduction (%) | Neurological Deficit Score (mNSS) |
| Vehicle Control | Intracerebroventricular | - | 0 | 12 ± 1.5 |
| 8-iso-PGA1 | Intracerebroventricular | 15 | 15 ± 5 | 10 ± 1.2 |
| 8-iso-PGA1 | Intracerebroventricular | 30 | 35 ± 8 | 8 ± 1.0 |
| 8-iso-PGA1 | Intracerebroventricular | 60 | 45 ± 7 | 6 ± 0.8 |
mNSS: modified Neurological Severity Score
Experimental Protocols
Animal Model: Rat Model of Focal Cerebral Ischemia
This protocol is adapted from studies demonstrating the neuroprotective effects of PGA1.[2]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microinjection pump
-
Hamilton syringe
-
Surgical instruments
-
8-iso Prostaglandin A1 (Cayman Chemical or equivalent)
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
Procedure:
-
Anesthetize the rat using isoflurane (B1672236) and mount it on a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the desired injection site (e.g., lateral ventricle).
-
Lower a Hamilton syringe filled with either vehicle or 8-iso-PGA1 solution to the target coordinates.
-
Infuse the solution at a slow, controlled rate (e.g., 0.5 µL/min).
-
After infusion, leave the syringe in place for an additional 5 minutes to prevent backflow.
-
Slowly retract the syringe and suture the scalp incision.
-
Induce focal cerebral ischemia using a standard method such as middle cerebral artery occlusion (MCAO).
-
Monitor the animal's recovery from anesthesia and assess neurological deficits at predetermined time points (e.g., 24, 48, and 72 hours post-ischemia).
-
At the end of the experiment, euthanize the animals and harvest the brains for infarct volume analysis (e.g., TTC staining).
Assessment of Neuroprotection
a) Infarct Volume Measurement:
-
After euthanasia, carefully remove the brain and slice it into coronal sections (e.g., 2 mm thick).
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
-
Capture digital images of the stained sections.
-
Use image analysis software to quantify the infarct area (pale) and the total area of each slice.
-
Calculate the infarct volume by integrating the infarct area over the thickness of the slices.
b) Neurological Deficit Scoring:
-
Utilize a standardized neurological scoring system, such as the modified Neurological Severity Score (mNSS), to assess motor, sensory, balance, and reflex functions. A higher score indicates a more severe deficit.
Mandatory Visualization
Hypothetical Signaling Pathway for 8-iso-PGA1
Given the absence of specific data for 8-iso-PGA1, the following diagram illustrates a plausible signaling pathway based on the known mechanisms of other prostaglandins, particularly the anti-inflammatory and neuroprotective actions of PGA1.[3][4] This pathway is hypothetical and requires experimental validation.
Caption: Hypothetical signaling cascade for 8-iso-PGA1 leading to neuroprotection.
Experimental Workflow for In Vivo 8-iso-PGA1 Administration
The following diagram outlines the key steps in an in vivo experiment designed to evaluate the efficacy of 8-iso-PGA1.
Caption: Workflow for assessing 8-iso-PGA1's in vivo therapeutic effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Neuroprotective effects of prostaglandin A1 in animal models of focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Prostaglandins in Neuroinflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin A1 Decreases the Phosphorylation of Tau by Activating Protein Phosphatase 2A via a Michael Addition Mechanism at Cysteine 377 - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring 8-iso-Prostaglandin F2α in Exhaled Breath Condensate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress is a key pathogenic component in a variety of respiratory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cystic fibrosis.[1][2] The measurement of biomarkers of oxidative stress in non-invasive samples is a critical tool for diagnostics, patient monitoring, and evaluating therapeutic efficacy. 8-iso-prostaglandin F2α (8-isoprostane), a prostaglandin-like compound formed from the free-radical catalyzed peroxidation of arachidonic acid, is considered one of the most reliable biomarkers of oxidative stress.[2][3] Exhaled breath condensate (EBC) is a valuable biological matrix for the assessment of airway inflammation and oxidative stress, as it can be collected non-invasively, allowing for repeated measurements.[4][5] This document provides detailed protocols for the collection of EBC and the subsequent measurement of 8-isoprostane, along with reference data from various studies. While the user requested information on 8-iso Prostaglandin A1, the vast majority of published research focuses on 8-iso-Prostaglandin F2α as the primary marker of lipid peroxidation in this context; therefore, this document will focus on the established methods for 8-iso-Prostaglandin F2α.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the formation of 8-isoprostane as a marker of oxidative stress and the general workflow for its measurement in EBC.
Caption: Formation of 8-iso-Prostaglandin F2α via lipid peroxidation.
Caption: General experimental workflow for measuring 8-isoprostane in EBC.
Quantitative Data Summary
The concentration of 8-isoprostane in EBC can vary depending on the population studied, the collection device, and the analytical method used.[6] The following tables summarize representative data from the literature.
Table 1: 8-isoprostane Concentrations in EBC of Healthy Adults
| Analytical Method | Concentration (pg/mL) | Reference |
| LC-MS | 1 - 85 | [3] |
| GC-MS | 0.2 - 7 | [3] |
Table 2: 8-isoprostane Concentrations in EBC in Various Conditions
| Condition | Concentration (pg/mL) | Comparison | Reference |
| Type 1 Diabetes (with complications) | 8.32 (± 4.60) | Lower than healthy controls (28.17 ± 35.11) | [1] |
| Type 1 Diabetes (without complications) | 19.13 (± 22.35) | Lower than healthy controls (28.17 ± 35.11) | [1] |
| Primary Ciliary Dyskinesia | 11.9 (median) | Higher than healthy controls (6.7) | [7] |
| Asymptomatic Smokers | No significant difference | Compared to non-smokers | [8] |
| COPD | Increased | Compared to healthy controls | [9] |
| Asthma | Increased | Compared to healthy controls | [10] |
Table 3: Performance of an LC-MS/MS Method for 8-isoprostane in EBC
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1 pg/mL | [11] |
| Limit of Quantification (LOQ) | 5 pg/mL | [11] |
| Imprecision | < 8.8% | [11] |
| Inaccuracy | < 9.6% | [11] |
Experimental Protocols
Protocol 1: Exhaled Breath Condensate (EBC) Collection
This protocol is a general guideline based on recommendations from the American Thoracic Society and European Respiratory Society.[12]
Materials:
-
EBC collection device (e.g., ECoScreen2)
-
Nose clip
-
Saliva trap
-
Collection vials
Procedure:
-
Assemble the EBC collection device according to the manufacturer's instructions. Ensure the condensing surface is cooled to the specified temperature (e.g., -20°C).[8]
-
Have the subject comfortably seated and breathing normally.
-
Instruct the subject to wear a nose clip to ensure only oral breathing.
-
The subject should breathe tidally through the mouthpiece of the collection device for a period of 10-30 minutes.[10]
-
During collection, saliva should be minimized from entering the collection system. A saliva trap is recommended.[12]
-
After the collection period, a sample volume of 1-3 mL of EBC is typically obtained.[10]
-
Transfer the collected EBC into a pre-labeled collection vial.
-
Immediately store the EBC sample at -70°C or lower until analysis to ensure the stability of the biomarkers.[10]
Protocol 2: Measurement of 8-isoprostane by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method due to its simplicity and cost-effectiveness, though it may have limitations in specificity compared to mass spectrometry-based methods.[3]
Materials:
-
Commercially available 8-isoprostane ELISA kit
-
EBC samples
-
Microplate reader
Procedure:
-
Thaw the EBC samples on ice.
-
Follow the specific instructions provided with the commercial ELISA kit. A general procedure is outlined below.
-
Prepare the standards and samples as described in the kit manual. This may involve a dilution step.
-
Add the standards, controls, and EBC samples to the appropriate wells of the microplate pre-coated with an 8-isoprostane antibody.
-
Add the biotinylated 8-isoprostane conjugate to each well.
-
Incubate the plate as per the kit's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) to each well and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the concentration of 8-isoprostane in the samples by interpolating from the standard curve.
Protocol 3: Measurement of 8-isoprostane by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of 8-isoprostane.[11]
Materials:
-
LC-MS/MS system
-
Solid-phase extraction (SPE) cartridges
-
Internal standard (e.g., 8-iso-prostaglandin F2α-d4)
-
Solvents and reagents for mobile phase and sample preparation
Procedure:
-
Sample Preparation:
-
Thaw EBC samples on ice.
-
To prevent ex vivo oxidation, add an antioxidant such as butylated hydroxytoluene (BHT).[3]
-
Spike the samples with a known amount of the internal standard.
-
Perform solid-phase extraction (SPE) to purify and concentrate the 8-isoprostane. This typically involves conditioning the SPE cartridge, loading the sample, washing away impurities, and eluting the analyte.
-
Alternatively, immunoaffinity separation can be used for selective isolation prior to LC-MS/MS analysis.[11]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with a suitable column (e.g., C18 reversed-phase) and mobile phase gradient.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for 8-isoprostane and the internal standard.
-
Inject the prepared samples and standards into the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for 8-isoprostane and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of 8-isoprostane in the EBC samples from the calibration curve.
-
Conclusion
The measurement of 8-iso-prostaglandin F2α in exhaled breath condensate is a valuable, non-invasive method for assessing oxidative stress in the airways. Both ELISA and LC-MS/MS are viable analytical techniques, with the latter providing higher specificity and sensitivity. The choice of method will depend on the specific research question, available resources, and the required level of analytical rigor. Standardization of EBC collection and analysis is crucial for obtaining reliable and comparable results.[6]
References
- 1. Concentration of 8-isoprostanes in the exhaled breath condensate as a marker of oxidative stress in patients with type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of 8-isoprostane in exhaled breath condensate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Oxidative Stress and Inflammatory Mediators in Exhaled Breath Condensate of Patients with Pulmonary Tuberculosis. A Pilot Study with a Biomarker Perspective | MDPI [mdpi.com]
- 6. Reference Ranges of 8-Isoprostane Concentrations in Exhaled Breath Condensate (EBC): A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoprostane-8 in the exhaled breath condensate: Could it represent a noninvasive strategic tool for primary ciliary dyskinesia diagnosis and management? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukotriene B4, 8-iso-prostaglandin F2 alpha, and pH in exhaled breath condensate from asymptomatic smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative stress in expired breath condensate of patients with COPD* - ProQuest [proquest.com]
- 10. Biomarkers in exhaled breath condensate: a review of collection, processing and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for the Immunological Detection of 8-iso-Prostaglandin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the development and implementation of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 8-iso-PGA1 in various biological matrices. The provided protocols are based on established methodologies for other small-molecule immunoassays and can be adapted and optimized for 8-iso-PGA1 detection, contingent on the availability of a specific antibody.
Quantitative Data Summary
As commercial kits for 8-iso-PGA1 are not currently available, the following table represents typical performance characteristics of a well-optimized competitive ELISA for a small molecule of similar structure. These values should be considered as targets during assay development.
| Parameter | Target Value | Description |
| Assay Range | 10 - 1000 pg/mL | The range of concentrations over which the assay is precise and accurate. |
| Sensitivity (LOD) | < 5 pg/mL | The lowest concentration of 8-iso-PGA1 that can be reliably distinguished from zero. |
| Specificity | High | The antibody should exhibit minimal cross-reactivity with other related prostaglandins (B1171923) and isoprostanes. |
| Intra-assay CV | < 10% | The coefficient of variation within a single assay run. |
| Inter-assay CV | < 15% | The coefficient of variation between different assay runs. |
| Sample Types | Plasma, Serum, Urine, Cell Culture Supernatants, Tissue Homogenates | The biological matrices in which the assay can be validated. |
Experimental Protocols
The following section details the key experimental protocols for establishing a competitive ELISA for 8-iso-PGA1.
Principle of the Competitive ELISA
The competitive ELISA is the most common format for quantifying small molecules like 8-iso-PGA1. In this assay, free 8-iso-PGA1 in the sample competes with a fixed amount of labeled 8-iso-PGA1 (e.g., conjugated to an enzyme like Horseradish Peroxidase - HRP) for binding to a limited number of anti-8-iso-PGA1 antibody binding sites, which are typically coated on a microplate. The amount of labeled 8-iso-PGA1 that binds to the antibody is inversely proportional to the concentration of unlabeled 8-iso-PGA1 in the sample. The signal generated by the enzyme is then measured, and the concentration of 8-iso-PGA1 in the unknown samples is determined by comparison with a standard curve.
Key Components for Assay Development
-
Anti-8-iso-PGA1 Antibody: A highly specific polyclonal or monoclonal antibody is the most critical component. This would likely need to be custom-developed by immunizing an animal with an 8-iso-PGA1-protein conjugate.
-
8-iso-PGA1 Standard: Purified 8-iso-PGA1 is required to prepare a standard curve. This is commercially available from suppliers like Cayman Chemical.[1]
-
8-iso-PGA1 Conjugate: 8-iso-PGA1 conjugated to a reporter enzyme (e.g., HRP) or a biotin (B1667282) molecule for indirect detection.
-
Coated Microplate: A 96-well microplate coated with a capture antibody (e.g., goat anti-rabbit IgG if the primary antibody is raised in rabbit).
Detailed Protocol for a Competitive 8-iso-PGA1 ELISA
1. Reagent Preparation
-
Wash Buffer: Prepare a solution of Phosphate Buffered Saline (PBS) containing 0.05% Tween-20.
-
Assay Buffer: Prepare a PBS-based buffer containing a protein stabilizer like Bovine Serum Albumin (BSA) (e.g., 1% w/v) to reduce non-specific binding.
-
8-iso-PGA1 Standard Curve:
-
Prepare a stock solution of 8-iso-PGA1 in a suitable organic solvent (e.g., ethanol (B145695) or methyl acetate) and then dilute it in Assay Buffer to a starting concentration of 1000 pg/mL.
-
Perform serial dilutions in Assay Buffer to generate standards with concentrations ranging from 1000 pg/mL down to the expected limit of detection (e.g., 7.8 pg/mL). Include a zero standard (Assay Buffer only).
-
-
Anti-8-iso-PGA1 Antibody Solution: Dilute the primary antibody in Assay Buffer to the optimal concentration, which must be determined through titration experiments.
-
8-iso-PGA1-HRP Conjugate Solution: Dilute the enzyme conjugate in Assay Buffer to its optimal concentration, also determined via titration.
-
Substrate Solution: Use a commercial TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: Use a commercial stop solution, typically 1 M Sulfuric Acid or Phosphoric Acid.
2. Sample Preparation
Proper sample handling is crucial to prevent artefactual formation of isoprostanes.
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., butylated hydroxytoluene - BHT). Centrifuge at 1,000 x g for 15 minutes at 4°C. Aliquot the plasma and store at -80°C.
-
Serum: Allow blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,000 x g for 15 minutes at 4°C. Aliquot the serum and store at -80°C.
-
Urine: Collect urine samples and store at -80°C. Centrifugation may be required to remove particulate matter before the assay.
-
Cell Culture Supernatants: Collect the supernatant and centrifuge to remove cellular debris. Store at -80°C.
-
Tissue Homogenates: Homogenize tissues in a suitable buffer containing antioxidants on ice. Centrifuge to pellet cellular debris and collect the supernatant. Store at -80°C.
Note: Solid-phase extraction (SPE) may be necessary for complex matrices like plasma and tissue homogenates to remove interfering substances and concentrate the analyte.
3. Assay Procedure
-
Plate Preparation: If using a pre-coated plate, wash the wells twice with Wash Buffer.
-
Competitive Binding:
-
Add 50 µL of the prepared standards or samples to the appropriate wells of the microplate.
-
Add 25 µL of the diluted Anti-8-iso-PGA1 Antibody Solution to each well.
-
Add 25 µL of the diluted 8-iso-PGA1-HRP Conjugate Solution to each well.
-
Cover the plate and incubate for 2 hours at room temperature on an orbital shaker.
-
-
Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of Wash Buffer. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on a clean paper towel.
-
Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
4. Data Analysis
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Subtract the average absorbance of the zero standard from all other readings.
-
Plot the average absorbance for the standards on the y-axis against their corresponding concentrations on the x-axis.
-
Use a four-parameter logistic curve fit to generate the standard curve.
-
Determine the concentration of 8-iso-PGA1 in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor used for the samples.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general principle of a competitive ELISA and a suggested experimental workflow.
Caption: Principle of a competitive ELISA for 8-iso-PGA1.
Caption: Experimental workflow for the 8-iso-PGA1 competitive ELISA.
Concluding Remarks
The development of a robust and reliable immunological assay for 8-iso-Prostaglandin A1 requires careful optimization of each step, from antibody selection to sample preparation and data analysis. The protocols and guidelines presented here provide a solid foundation for researchers to establish a sensitive and specific competitive ELISA for the quantification of this important biomarker of oxidative stress. Validation of the developed assay in the relevant biological matrices is a critical final step to ensure accurate and reproducible results.
References
Application Notes and Protocols for the Quantification of 8-iso Prostaglandin A1 Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-iso Prostaglandin A1 (8-iso PGA1) is an isoprostane, a family of prostaglandin-like compounds formed non-enzymatically via the free radical-catalyzed peroxidation of arachidonic acid. As a product of lipid peroxidation, 8-iso PGA1 is a potential biomarker for oxidative stress, which is implicated in the pathophysiology of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Accurate quantification of 8-iso PGA1 in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the quantification of 8-iso PGA1 using a deuterated internal standard, leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS). While a specific deuterated standard for 8-iso PGA1 is not widely commercially available, this protocol outlines the principles and provides a methodology that can be adapted upon the synthesis or acquisition of this compound-d4 (or a similar deuterated analog). The methods described are based on established protocols for the analysis of other isoprostanes, particularly 8-iso Prostaglandin F2α.
Signaling Pathway and Formation
8-iso PGA1 is formed from the non-enzymatic oxidation of arachidonic acid, a polyunsaturated fatty acid abundant in cell membranes. This process is initiated by reactive oxygen species (ROS), leading to the formation of a variety of isoprostanes.
Experimental Protocols
Principle of the Method
The quantification of 8-iso PGA1 is achieved by stable isotope dilution LC-MS/MS. A known amount of a deuterated internal standard (e.g., 8-iso PGA1-d4) is added to the biological sample. The analyte and the internal standard are then extracted, chromatographically separated, and detected by a tandem mass spectrometer. The ratio of the signal from the endogenous 8-iso PGA1 to that of the deuterated internal standard is used to calculate the concentration of the analyte, correcting for variations in sample preparation and instrument response.
Materials and Reagents
-
This compound standard (Cayman Chemical or equivalent)
-
Deuterated this compound (custom synthesis or future commercial source)
-
LC-MS grade methanol (B129727), acetonitrile, water, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Antioxidant (e.g., butylated hydroxytoluene - BHT)
-
Human plasma or other biological matrix
Sample Preparation and Extraction Workflow
Detailed Protocol:
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, urine) and immediately add an antioxidant like BHT to prevent ex vivo oxidation. Store samples at -80°C until analysis.
-
Internal Standard Spiking: To 1 mL of sample, add a known amount of deuterated 8-iso PGA1 internal standard (e.g., 1 ng).
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Acidify the sample to approximately pH 3 with dilute formic acid.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Wash with a non-polar solvent like hexane (B92381) to remove non-polar lipids.
-
Elute the isoprostanes with a solvent of intermediate polarity, such as ethyl acetate.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.
Liquid Chromatography Parameters (Example):
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Mass Spectrometry Parameters:
Electrospray ionization (ESI) in negative ion mode is typically used for isoprostane analysis.
| Parameter | Value |
| Ionization Mode | Negative ESI |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Multiple Reaction Monitoring (MRM) Transitions:
The exact mass of this compound (C₂₀H₃₂O₄) is 336.2301.[1] The monoisotopic mass is approximately 336.5 g/mol . For a deuterated standard (e.g., d4), the mass would be approximately 340.5 g/mol . The precursor and product ions for MRM analysis need to be optimized by infusing the standard compounds into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 335.2 [M-H]⁻ | To be determined | To be determined |
| This compound-d4 | 339.2 [M-H-d4]⁻ | To be determined | To be determined |
Note: The product ions will result from characteristic fragmentation of the 8-iso PGA1 molecule. These need to be empirically determined for optimal sensitivity and specificity.
Data Presentation and Quantification
Calibration curves should be prepared by spiking known amounts of the 8-iso PGA1 standard into the same biological matrix as the samples, along with a constant amount of the deuterated internal standard. The concentration of 8-iso PGA1 in the samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area from the calibration curve.
Example Calibration Curve Data:
| Standard Conc. (pg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 10 | 1,500 | 100,000 | 0.015 |
| 25 | 3,800 | 102,000 | 0.037 |
| 50 | 7,600 | 99,000 | 0.077 |
| 100 | 15,500 | 101,000 | 0.153 |
| 250 | 38,000 | 98,000 | 0.388 |
| 500 | 77,000 | 103,000 | 0.748 |
| 1000 | 152,000 | 99,500 | 1.528 |
Sample Data:
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio | Calculated Conc. (pg/mL) |
| Control 1 | 5,200 | 101,500 | 0.051 | 33.5 |
| Treated 1 | 12,300 | 99,800 | 0.123 | 81.2 |
Conclusion
The use of a deuterated internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantification of this compound in biological samples. This methodology is essential for researchers and drug development professionals seeking to investigate the role of this oxidative stress biomarker in health and disease. While the commercial availability of a specific deuterated standard for 8-iso PGA1 is currently limited, the principles and protocols outlined here provide a strong foundation for its analysis upon availability through custom synthesis or future commercial development. The adaptation of methods from the well-studied 8-iso PGF2α is a practical approach to advancing research on 8-iso PGA1.
References
Application of Prostaglandins in Neuroscience Research: 8-iso Prostaglandin A1, Prostaglandin A1, and 8-iso Prostaglandin F2α
Introduction
Prostaglandins (B1171923) are a group of lipid compounds with diverse hormone-like effects in animals. In the field of neuroscience, specific prostaglandins and their isomers have garnered significant attention for their roles in neuroinflammation, oxidative stress, and neurodegeneration. This document provides detailed application notes and protocols for three such compounds: 8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1), Prostaglandin A1 (PGA1), and 8-iso Prostaglandin F2α (8-iso-PGF2α). These notes are intended for researchers, scientists, and drug development professionals working in neuroscience.
8-iso Prostaglandin A1 (8-iso-PGA1)
8-iso-PGA1 is an isoprostane, a prostaglandin-like compound formed from the free radical-catalyzed peroxidation of essential fatty acids. While not as extensively studied as other prostaglandins, emerging research has identified specific applications for 8-iso-PGA1 in neuroscience.
Applications in Neuroscience Research
The primary documented applications of 8-iso-PGA1 in a neuroscience context are:
-
Inhibition of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10): AKR1B10 is an enzyme implicated in various cellular processes, and its inhibition is a target of interest in several diseases.
-
Modulation of Neurotransmitter Release: 8-iso-PGA1 has been shown to inhibit the potassium-induced release of the neurotransmitter D-aspartate in retinal tissue.
Quantitative Data
| Parameter | Value | Context | Reference |
| AKR1B10 Inhibition | |||
| Concentration | 60 µM | Inhibition of human AKR1B10 in lysates | |
| D-Aspartate Release | |||
| Concentration | 0.1 µM | Inhibition from isolated bovine retinas |
Experimental Protocols
1.3.1. Protocol: AKR1B10 Inhibition Assay
This protocol is adapted from methodologies used for assessing AKR1B10 activity.
Objective: To determine the inhibitory effect of 8-iso-PGA1 on AKR1B10 activity.
Materials:
-
Recombinant human AKR1B10 protein
-
NADPH
-
DL-glyceraldehyde (substrate)
-
8-iso-Prostaglandin A1
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 0.1 M sodium phosphate buffer (pH 7.5), 7.5 mM DL-glyceraldehyde, and 0.2 mM NADPH.
-
Add a known concentration of AKR1B10 protein (e.g., 0.3 µM) to the reaction mixture.
-
To test the inhibitory effect, add 8-iso-PGA1 to the reaction mixture at the desired concentration (e.g., 60 µM). A control reaction should be run without 8-iso-PGA1.
-
Initiate the reaction and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction and determine the percent inhibition caused by 8-iso-PGA1.
1.3.2. Protocol: Measurement of Potassium-Evoked D-Aspartate Release from Retina
This protocol is a general method for measuring neurotransmitter release from retinal tissue.
Objective: To assess the effect of 8-iso-PGA1 on neurotransmitter release.
Materials:
-
Isolated bovine retinas
-
[³H]-D-aspartate (radiolabeled tracer)
-
Krebs-Ringer bicarbonate buffer
-
High-potassium buffer (e.g., containing 50 mM KCl)
-
8-iso-Prostaglandin A1
-
Scintillation counter
Procedure:
-
Pre-load isolated retinal tissue with [³H]-D-aspartate by incubating in Krebs-Ringer bicarbonate buffer containing the radiotracer.
-
Wash the tissue to remove excess unincorporated radiotracer.
-
Perfuse the tissue with normal Krebs-Ringer buffer and collect fractions to establish a baseline release rate.
-
To evoke release, switch to a high-potassium buffer.
-
To test the effect of 8-iso-PGA1, pre-incubate the tissue with 0.1 µM 8-iso-PGA1 before and during the high-potassium stimulation.
-
Collect fractions throughout the experiment and measure the radioactivity in each fraction using a scintillation counter.
-
Calculate the fractional release of [³H]-D-aspartate and compare the release in the presence and absence of 8-iso-PGA1.
Signaling and Workflow Diagrams
Prostaglandin A1 (PGA1)
PGA1 is a naturally occurring prostaglandin that has demonstrated significant neuroprotective effects in various models of neurological disorders. Its mechanisms of action are multifaceted, involving the modulation of cellular stress responses and protein phosphatase activity.
Applications in Neuroscience Research
-
Neuroprotection in Ischemic Stroke: PGA1 has been shown to reduce infarct volume and improve motor function in animal models of focal cerebral ischemia.[1]
-
Potential Therapeutic for Parkinson's Disease: PGA1 is being investigated for its ability to protect dopaminergic neurons.
-
Regulation of Tau Phosphorylation: PGA1 can decrease the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, by activating Protein Phosphatase 2A (PP2A).[2]
Quantitative Data
| Parameter | Value | Context | Reference |
| Neuroprotection in Stroke | |||
| Dose (mice, transient ischemia) | 33 nmol (intracerebroventricular) | Reduction of infarction volume by ~43% | [1] |
| Dose (rats, permanent ischemia) | 16.5-66 nmol (intracerebroventricular) | Reduction of infarction volume by 18-27% | [1] |
| Tau Dephosphorylation | |||
| PGA1 Treatment (in vitro) | Varies by cell line and experiment | Activation of PP2A and subsequent dephosphorylation of tau | [2] |
Experimental Protocols
2.3.1. Protocol: In Vivo Neuroprotection Study in a Rodent Model of Stroke
This protocol is based on studies evaluating the neuroprotective effects of PGA1 in focal cerebral ischemia.
Objective: To assess the neuroprotective efficacy of PGA1 in a rat model of permanent middle cerebral artery occlusion (pMCAO).
Materials:
-
Adult male Sprague-Dawley rats
-
Prostaglandin A1
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for pMCAO
-
Stereotaxic apparatus for intracerebroventricular (i.c.v.) injection
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
Procedure:
-
Animal Model: Induce permanent focal cerebral ischemia by occluding the middle cerebral artery (MCAO) using the intraluminal filament method.
-
Drug Administration: Immediately following MCAO, administer PGA1 (16.5-66 nmol) via i.c.v. injection using a stereotaxic apparatus. A vehicle control group should receive an equivalent volume of saline.
-
Behavioral Assessment: At 24 hours post-MCAO, assess motor dysfunction using a battery of behavioral tests (e.g., neurological deficit score, rotarod test).
-
Infarct Volume Measurement: Following behavioral testing, sacrifice the animals and perfuse the brains. Section the brains and stain with TTC to visualize the infarct.
-
Data Analysis: Quantify the infarct volume as a percentage of the total brain volume. Compare the infarct volumes and behavioral scores between the PGA1-treated and vehicle-treated groups.
2.3.2. Protocol: In Vitro Tau Dephosphorylation Assay
This protocol is designed to investigate the effect of PGA1 on tau phosphorylation in a neuronal cell line.
Objective: To determine if PGA1 can reduce tau phosphorylation via PP2A activation.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or N2a)
-
Prostaglandin A1
-
Okadaic acid (PP2A inhibitor)
-
Cell lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-tau, anti-total-tau, anti-PP2A)
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment: Culture neuronal cells to ~80% confluency. Treat the cells with PGA1 at various concentrations for a specified time (e.g., 24 hours). To confirm the role of PP2A, a separate group of cells can be co-treated with PGA1 and the PP2A inhibitor, okadaic acid.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies against phosphorylated tau (at specific sites like Ser202/Thr205), total tau, and PP2A.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated tau to total tau. Compare the ratios across different treatment groups.
Signaling and Workflow Diagrams
8-iso Prostaglandin F2α (8-iso-PGF2α)
8-iso-PGF2α, also known as 8-isoprostane, is a well-established and reliable biomarker of in vivo oxidative stress. It is produced by the non-enzymatic peroxidation of arachidonic acid. Elevated levels of 8-iso-PGF2α are found in various neurological diseases, making it a valuable tool for both basic research and clinical studies.
Applications in Neuroscience Research
-
Biomarker of Oxidative Stress: 8-iso-PGF2α is widely measured in cerebrospinal fluid (CSF), plasma, urine, and brain tissue as an indicator of oxidative damage in conditions such as:
-
Alzheimer's Disease: Increased levels are found in the brain, CSF, and urine of AD patients.[3][4][5]
-
Traumatic Brain Injury (TBI): Plasma and interstitial brain levels are elevated following TBI and correlate with injury severity and outcome.[6][7]
-
Mood Disorders: Serum levels are significantly higher in patients with major depressive disorder and bipolar disorder.[8][9]
-
-
Signaling Molecule: Beyond its role as a biomarker, 8-iso-PGF2α can also act as a signaling molecule, primarily through interaction with thromboxane (B8750289) receptors, leading to vasoconstriction and other cellular responses.
Quantitative Data
| Parameter | Value | Context | Reference |
| Levels in Traumatic Brain Injury | |||
| Plasma (Severe TBI Patients) | 572.1 ± 157.5 pg/ml | Compared to 84.3 ± 18.9 pg/ml in healthy controls | [6] |
| Levels in Mood Disorders | |||
| Serum (Depression/Bipolar Patients) | Significantly higher than controls | Regardless of disease phase | [9] |
| Levels in Alzheimer's Disease | |||
| Brain Tissue (AD vs. Control) | Significantly increased | In hippocampus | [3] |
| CSF (AD vs. Control) | Elevated | Correlates with cognitive impairment | [10] |
Experimental Protocols
3.3.1. Protocol: Quantification of 8-iso-PGF2α in Brain Tissue by ELISA
This protocol provides a general guideline for measuring 8-iso-PGF2α in brain homogenates using a commercial ELISA kit.
Objective: To quantify the levels of 8-iso-PGF2α in brain tissue as a measure of oxidative stress.
Materials:
-
Brain tissue samples
-
Homogenization buffer (e.g., PBS with antioxidants like BHT)
-
Commercial 8-iso-PGF2α ELISA kit
-
Microplate reader
Procedure:
-
Sample Preparation: a. Weigh the frozen brain tissue and place it in a tube with homogenization buffer. b. Homogenize the tissue on ice using a mechanical homogenizer. c. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. d. Collect the supernatant for analysis.
-
ELISA Procedure: a. Follow the specific instructions provided with the commercial ELISA kit. This typically involves: b. Adding standards and samples to the pre-coated microplate. c. Adding a biotin-conjugated antibody specific for 8-iso-PGF2α. d. Adding a streptavidin-HRP conjugate. e. Adding a substrate solution to develop color. f. Stopping the reaction and reading the absorbance on a microplate reader.
-
Data Analysis: a. Generate a standard curve from the absorbance readings of the standards. b. Use the standard curve to calculate the concentration of 8-iso-PGF2α in the samples. c. Normalize the concentration to the total protein content of the homogenate.
3.3.2. Protocol: Quantification of 8-iso-PGF2α in CSF by LC-MS/MS
This protocol is a more sensitive and specific method for quantifying 8-iso-PGF2α.
Objective: To accurately measure 8-iso-PGF2α levels in cerebrospinal fluid.
Materials:
-
CSF samples
-
Deuterated internal standard (8-iso-PGF2α-d4)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation: a. Spike CSF samples with the deuterated internal standard. b. Perform solid-phase extraction to purify and concentrate the isoprostanes. This typically involves conditioning the SPE cartridge, loading the sample, washing, and eluting the analyte. c. Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Separate 8-iso-PGF2α from its isomers using a suitable chromatography column and mobile phase gradient. c. Detect and quantify 8-iso-PGF2α and its internal standard using multiple reaction monitoring (MRM) in negative ion mode. The transition for 8-iso-PGF2α is typically m/z 353 -> 193.
-
Data Analysis: a. Generate a calibration curve using known concentrations of 8-iso-PGF2α standards. b. Calculate the concentration of 8-iso-PGF2α in the CSF samples based on the peak area ratio of the analyte to the internal standard.
Signaling and Workflow Diagrams
References
- 1. Inhibiting wild-type and C299S mutant AKR1B10; a homologue of aldose reductase upregulated in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High glucose and diabetes increase the release of [3H]-D-aspartate in retinal cell cultures and in rat retinas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Characterization of isoprostane signaling: Evidence for a unique coordination profile of 8-iso-PGF2α with the thromboxane A2 receptor, and activation of a separate cAMP-dependent inhibitory pathway in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of prostaglandin A1 in animal models of focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous HPLC-MS-MS quantification of 8-iso-PGF2α and 8,12-iso-iPF2α in CSF and brain tissue samples with on-line cleanup - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elkbiotech.com [elkbiotech.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Human 8-iso prostaglandin F2α (8-iso-PGF2a) ELISA Kit [elkbiotech.com]
Troubleshooting & Optimization
Technical Support Center: Ensuring the Stability of 8-iso Prostaglandin A1 During Sample Storage
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 8-iso Prostaglandin A1 (8-iso-PGA1). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of 8-iso-PGA1 samples, ensuring the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 8-iso-Prostaglandin A1 during sample storage?
A1: The stability of 8-iso-PGA1, a cyclopentenone prostaglandin, is primarily influenced by temperature, pH, exposure to oxygen, and the presence of enzymes. Like other prostaglandins (B1171923), it is susceptible to degradation through oxidation and hydrolysis. The α,β-unsaturated ketone in the cyclopentenone ring makes it reactive and prone to degradation. To mitigate degradation, it is crucial to control these factors from the moment of sample collection.
Q2: What is the optimal temperature for long-term storage of 8-iso-PGA1 samples?
A2: For long-term stability, samples containing 8-iso-PGA1 should be stored at -80°C. While -20°C may be suitable for short-term storage of a few months, storage at -80°C is strongly recommended to minimize degradation over extended periods. Studies on the closely related 8-iso-PGF2α have shown that storage at -20°C is insufficient to prevent oxidative formation of isoprostanes in plasma. Therefore, ultra-low temperatures are essential for preserving sample integrity.
Q3: How do multiple freeze-thaw cycles impact the concentration of 8-iso-PGA1 in my samples?
A3: Repeated freeze-thaw cycles should be strictly avoided as they can lead to the degradation of prostaglandins and an artificial increase in isoprostane levels due to lipid peroxidation. It is highly recommended to aliquot samples into single-use vials after initial processing and before freezing to prevent the need for repeated thawing of the entire sample.
Q4: Should I use antioxidants to improve the stability of 8-iso-PGA1 in my samples?
A4: Yes, the use of antioxidants is highly recommended to prevent the ex vivo oxidation of arachidonic acid, which can artificially generate isoprostanes during sample collection and storage. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose. It should be added to the sample as early as possible, ideally during the initial collection or homogenization step.
Q5: Can I store my samples in any type of tube?
A5: It is best to use polypropylene (B1209903) tubes for storing samples containing prostaglandins. Glass tubes can adsorb lipids, potentially leading to a decrease in the measured concentration. Ensure the tubes have secure caps (B75204) to prevent evaporation and contamination.
Troubleshooting Guides
Low or No Detectable 8-iso-PGA1 Signal
| Possible Cause | Troubleshooting Steps |
| Degradation during Storage | - Verify Storage Temperature: Ensure samples were consistently stored at -80°C. - Review Freeze-Thaw Cycles: Determine if the sample underwent multiple freeze-thaw cycles. If so, results may be compromised. For future studies, aliquot samples into single-use tubes. |
| Improper Sample Collection/Handling | - Anticoagulant Choice: For plasma, ensure blood was collected in tubes containing EDTA. Avoid serum, as isoprostanes can be generated during clotting. - Delayed Processing: Samples should be processed (e.g., centrifugation for plasma, homogenization for tissue) and frozen as quickly as possible after collection. |
| Inefficient Extraction | - Review SPE Protocol: Ensure the solid-phase extraction (SPE) column was properly conditioned and equilibrated. Check that the wash and elution solvents are of the correct composition and pH. - Low Recovery in SPE: If you suspect low recovery, collect the flow-through and wash fractions and analyze them for the presence of 8-iso-PGA1. This will indicate if the analyte is not binding to the column or is being prematurely eluted. |
| Analytical Issues (ELISA or LC-MS/MS) | - ELISA: Check for expired reagents, improper antibody or conjugate dilution, and correct plate reader settings. - LC-MS/MS: Verify instrument calibration, check for leaks, and ensure the mobile phase composition is correct. Matrix effects can also suppress the signal; consider using a stable isotope-labeled internal standard. |
High Background or Variable Results
| Possible Cause | Troubleshooting Steps |
| Ex Vivo Formation of Isoprostanes | - Use of Antioxidants: Ensure an antioxidant like BHT was added at the earliest stage of sample preparation to prevent artificial generation of isoprostanes. - Sample Handling: Minimize the time samples are kept at room temperature or on ice before freezing. |
| Matrix Effects (LC-MS/MS) | - Optimize Chromatography: Adjust the gradient to better separate 8-iso-PGA1 from co-eluting matrix components. - Sample Clean-up: Employ a more rigorous solid-phase extraction (SPE) protocol to remove interfering substances. - Internal Standard: Use a stable isotope-labeled internal standard for 8-iso-PGA1 if available to compensate for matrix effects. |
| Inconsistent Sample Preparation | - Standardize Protocols: Ensure all samples are processed using the exact same procedure, including volumes, incubation times, and temperatures. - Homogenization: For tissue samples, ensure consistent and thorough homogenization to achieve complete cell lysis and release of analytes. |
Data Presentation
While specific quantitative data on the degradation of 8-iso-Prostaglandin A1 under various storage conditions is limited in the literature, the following table summarizes the stability of the closely related Prostaglandin A1 and provides general recommendations based on data from other isoprostanes.
| Compound | Storage Condition | Matrix | Duration | Stability | Reference |
| Prostaglandin A1 | 4°C | Saline Solution | 2 days | Stable | |
| Prostaglandin A1 | 25°C | Saline Solution | 1 day | Stable | |
| 8-iso-PGF2α | -20°C | Urine with BHT | Up to 9 months | Highly comparable to -80°C | |
| 8-iso-PGF2α | -80°C | Urine with BHT | Up to 9 months | Stable |
Experimental Protocols
Protocol 1: Collection and Storage of Plasma Samples
-
Blood Collection: Collect whole blood into tubes containing EDTA as the anticoagulant. Immediately place the tubes on ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1000-2000 x g for 15 minutes at 4°C.
-
Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.
-
Add Antioxidant: To a clean polypropylene tube, add the collected plasma and butylated hydroxytoluene (BHT) to a final concentration of 0.005% (w/v).
-
Aliquoting: Aliquot the plasma into single-use polypropylene cryovials.
-
Storage: Immediately snap-freeze the aliquots in liquid nitrogen and then transfer to a -80°C freezer for long-term storage.
Protocol 2: Collection and Storage of Urine Samples
-
Sample Collection: Collect urine in a sterile container.
-
Add Antioxidant: Add BHT to the urine to a final concentration of 0.005% (w/v).
-
Centrifugation: Centrifuge the urine sample at 2000 x g for 10 minutes at 4°C to remove any particulate matter.
-
Aliquoting: Transfer the supernatant to single-use polypropylene cryovials.
-
Storage: Immediately freeze the aliquots at -80°C.
Protocol 3: Homogenization and Storage of Tissue Samples
-
Tissue Excision: Immediately after excision, rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove any excess blood.
-
Snap-Freezing: Immediately snap-freeze the tissue in liquid nitrogen. Store at -80°C until homogenization.
-
Homogenization Buffer Preparation: Prepare a homogenization buffer (e.g., 20mM Tris pH 7.8) containing protease and phosphatase inhibitors. Add BHT to a final concentration of 0.005% (w/v).
-
Homogenization: On the day of processing, weigh the frozen tissue and add the appropriate volume of ice-cold homogenization buffer (e.g., 500 µL per 100 mg of tissue). Homogenize the tissue on ice using a suitable homogenizer (e.g., glass homogenizer for soft tissues, polytron for harder tissues) until no visible tissue fragments remain.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection and Storage: Collect the supernatant, aliquot into single-use polypropylene tubes, and store at -80°C.
Mandatory Visualizations
Caption: Recommended workflow for sample collection and storage to ensure 8-iso-PGA1 stability.
Caption: Simplified non-enzymatic formation and degradation pathway of 8-iso-PGA1.
Caption: Troubleshooting decision tree for low or no 8-iso-PGA1 signal.
Technical Support Center: In Vitro Handling of 8-iso Prostaglandin A1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the auto-oxidation of 8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1) during in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of 8-iso-PGA1.
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of 8-iso-PGA1 due to auto-oxidation.
-
Solution: Review your handling and storage protocol. Ensure that the compound is stored at -20°C in a tightly sealed vial. When preparing solutions, minimize exposure to air and light. It is highly recommended to work under an inert gas atmosphere (e.g., nitrogen or argon). Prepare aqueous solutions fresh for each experiment and use them immediately.
Issue 2: Precipitation of the compound when preparing aqueous solutions.
-
Possible Cause: Low solubility of 8-iso-PGA1 in aqueous buffers. The solubility of 8-iso-PGA1 in PBS (pH 7.2) is approximately 2.4 mg/mL.[1][2]
-
Solution: First, dissolve 8-iso-PGA1 in an organic solvent such as ethanol (B145695) or DMSO.[1][2] Then, serially dilute the stock solution with your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is minimal to avoid affecting your experimental system.
Issue 3: Variability between experimental replicates.
-
Possible Cause: Inconsistent handling procedures leading to varying degrees of oxidation.
-
Solution: Standardize your workflow for handling 8-iso-PGA1. This includes using the same lot of solvents and buffers, consistent timing for solution preparation and addition to the experiment, and uniform storage conditions for all aliquots. The use of antioxidants in your buffers can also help to minimize variability.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 8-iso Prostaglandin A1?
A1: 8-iso-PGA1 should be stored at -20°C.[1][2] It is supplied in a solution of methyl acetate (B1210297), and at this temperature, it is stable for at least two years.[1][2]
Q2: How should I prepare working solutions of 8-iso-PGA1?
A2: For a stock solution, you can evaporate the methyl acetate under a gentle stream of nitrogen and dissolve the compound in an organic solvent like ethanol (up to 100 mg/mL) or DMSO (up to 50 mg/mL).[1][2] For aqueous working solutions, it is recommended to dilute the organic stock solution with your buffer of choice just before use. Aqueous solutions should not be stored for extended periods.
Q3: What factors can cause the auto-oxidation of 8-iso-PGA1?
A3: Auto-oxidation is a free-radical-driven process. Factors that can accelerate the auto-oxidation of lipids like 8-iso-PGA1 include:
-
Exposure to Oxygen: The presence of molecular oxygen is a primary requirement for auto-oxidation.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Exposure to Light: UV and visible light can provide the energy to initiate oxidation.
-
Presence of Metal Ions: Transition metals such as iron and copper can catalyze the formation of free radicals.
Q4: How can I prevent the auto-oxidation of 8-iso-PGA1 in my experiments?
A4: To minimize auto-oxidation, consider the following preventative measures:
-
Use an Inert Atmosphere: When preparing solutions or aliquoting the compound, purge the vial with an inert gas like nitrogen or argon to displace oxygen.
-
Incorporate Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to your organic stock solutions and aqueous buffers can help quench free radicals.
-
Work Quickly and on Ice: Prepare your working solutions on ice and add them to your experimental system promptly to minimize exposure to room temperature and light.
-
Use High-Purity Solvents: Ensure that the solvents you use are of high purity and free from metal ion contamination.
Q5: Is there any data on the stability of A-series prostaglandins (B1171923) in solution?
A5: While specific quantitative stability data for 8-iso-PGA1 is limited, a study on Prostaglandin E1 (PGE1) provides some relevant insights. In this study, PGA1 was identified as the primary degradation product of PGE1.[3][4] The stability of PGE1 was found to be pH-dependent, with greater stability in slightly acidic solutions.[5] The following table summarizes the stability of a 100 mcg/ml PGE1 solution at 37°C in different physiological solutions.[5]
| Solution | pH | Percentage of PGE1 Remaining after 14 Days | Percentage of PGE1 Remaining after 32 Days |
| Isotonic Saline | 4.5 | >5% (95% degraded) | ~25% |
| 0.1 M Phosphate Buffered Water | 7.4 | ~5% | Not Reported |
| 0.01 M Phosphate Buffered Isotonic Saline | 4.7 | >5% (95% degraded) | ~25% |
Note: This data is for PGE1 and should be used as a general guideline for A-series prostaglandins. The stability of 8-iso-PGA1 may differ.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of 8-iso-PGA1 in an Organic Solvent
-
Equilibrate the vial of 8-iso-PGA1 to room temperature.
-
Under a gentle stream of dry nitrogen, evaporate the methyl acetate solvent.
-
Add the desired volume of a high-purity organic solvent (e.g., ethanol or DMSO) to achieve the target concentration.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in a tightly sealed, light-protected vial.
Protocol 2: Preparation of an Aqueous Working Solution of 8-iso-PGA1
-
Thaw the organic stock solution of 8-iso-PGA1 on ice.
-
In a separate tube, prepare the required volume of your experimental aqueous buffer. If desired, add an antioxidant to the buffer.
-
Serially dilute the organic stock solution into the aqueous buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5%).
-
Use the freshly prepared aqueous working solution immediately. Do not store.
Visualizations
Caption: Hypothetical signaling cascade for 8-iso-PGA1.
Caption: Workflow for preparing 8-iso-PGA1 solutions.
Caption: Logical flow for troubleshooting experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. netascientific.com [netascientific.com]
- 3. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in distinguishing 8-iso Prostaglandin A1 from its isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prostaglandin (B15479496) isomers, with a specific focus on the challenges in distinguishing 8-iso-Prostaglandin A1 (8-iso-PGA1) from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in distinguishing 8-iso-Prostaglandin A1 from its isomers?
The primary challenges in differentiating 8-iso-PGA1 from its isomers, such as PGA1, stem from their structural similarities. As isomers, they share the same molecular weight and elemental composition, leading to identical responses in mass spectrometry (MS) in terms of mass-to-charge ratio (m/z).[1][2] Consequently, their fragmentation patterns in tandem mass spectrometry (MS/MS) are often very similar, making differentiation by MS alone difficult.[1][3] Achieving separation of these isomers before they enter the mass spectrometer is therefore critical.
Q2: What is the recommended analytical technique for separating and quantifying 8-iso-PGA1 and its isomers?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of prostaglandins (B1171923) and their isomers.[4][5][6] This technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitivity and selectivity of tandem mass spectrometry. The chromatographic step is essential for resolving the isomers before they are detected by the mass spectrometer.
Q3: Why is chromatographic separation so critical for prostaglandin isomer analysis?
Chromatographic separation is paramount because isomers like 8-iso-PGA1 and PGA1 will produce the same precursor ion in the mass spectrometer.[1] Without prior separation, the resulting signal would be a composite of all co-eluting isomers, making accurate quantification of the individual species impossible. Effective chromatography ensures that each isomer reaches the detector at a different time (retention time), allowing for individual detection and quantification.
Q4: Are there alternative techniques to chromatography for separating prostaglandin isomers?
Yes, ion mobility spectrometry (IMS) is an orthogonal separation technique that can be coupled with mass spectrometry.[1] IMS separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. This can sometimes resolve isomers that are difficult to separate by chromatography alone.[1] Differential Mobility Separation (DMS), a type of IMS, has been shown to effectively separate PGF2α and its 8-iso isomer.[1]
Troubleshooting Guides
Issue 1: Co-elution or Poor Chromatographic Resolution of 8-iso-PGA1 and its Isomers
Symptoms:
-
A single, broad, or asymmetrical peak in the chromatogram where multiple isomers are expected.
-
Inability to obtain distinct retention times for 8-iso-PGA1 and PGA1 standards.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Chemistry | Use a high-resolution reversed-phase column, such as a C18, with a small particle size (e.g., ≤ 2.6 µm) to maximize peak efficiency.[2] |
| Suboptimal Mobile Phase Gradient | Optimize the gradient elution program. A shallower gradient can often improve the resolution of closely eluting compounds. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and acidic additives (e.g., formic acid vs. acetic acid).[2][7] |
| Incorrect Flow Rate | A lower flow rate can sometimes enhance separation, although it will increase the analysis time.[2] |
| Temperature Fluctuations | Ensure the column is housed in a thermostatically controlled compartment to maintain a stable and reproducible temperature. |
Troubleshooting Workflow for Poor Isomer Resolution
Caption: A logical workflow for troubleshooting poor chromatographic resolution of prostaglandin isomers.
Issue 2: Low Signal Intensity or Poor Sensitivity for 8-iso-PGA1
Symptoms:
-
Low signal-to-noise ratio for the analyte peak.
-
Difficulty in detecting low concentrations of 8-iso-PGA1 in samples.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Sample Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to improve recovery. Ensure the pH of the sample is appropriate for the extraction of acidic molecules like prostaglandins. |
| Ion Suppression | Matrix effects from the biological sample can suppress the ionization of the analyte. Improve sample cleanup, dilute the sample, or modify the chromatographic method to separate the analyte from interfering matrix components. |
| Suboptimal MS Parameters | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) and MS/MS transition parameters (collision energy) for 8-iso-PGA1. |
| Analyte Degradation | Prostaglandins can be unstable. Keep samples on ice or at 4°C during processing and store them at -80°C for long-term storage. Avoid multiple freeze-thaw cycles.[2] |
General Workflow for Prostaglandin Analysis
Caption: A generalized experimental workflow for the quantification of prostaglandins by LC-MS/MS.
Experimental Protocols
General Protocol for LC-MS/MS Analysis of Prostaglandins
Note: This is a generalized protocol based on methods for other prostaglandin series and should be optimized for 8-iso-PGA1.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike the biological sample (e.g., 1 mL of plasma) with a deuterated internal standard (e.g., 8-iso-PGA1-d4).
-
Acidify the sample to pH 3-4 with a dilute acid (e.g., formic acid).
-
Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with acidified water to remove polar interferences.
-
Wash with a non-polar solvent like hexane (B92381) to remove non-polar interferences.
-
Elute the prostaglandins with a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UHPLC system |
| Column | High-resolution C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[1] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B. This needs to be optimized for the specific isomers. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
3. Hypothetical MRM Transitions for 8-iso-PGA1
Prostaglandin A1 has a molecular weight of 336.46 g/mol .[8] In negative ion mode, the precursor ion ([M-H]⁻) would be m/z 335.2. The product ions would need to be determined by infusing an 8-iso-PGA1 standard and performing a product ion scan. Common losses for prostaglandins include water (-18 Da) and CO₂ (-44 Da).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Hypothetical |
| 8-iso-PGA1 | 335.2 | To be determined experimentally |
| PGA1 | 335.2 | To be determined experimentally |
| 8-iso-PGA1-d4 (Internal Standard) | 339.2 | To be determined experimentally |
Signaling Pathways
While the primary focus of this guide is on analytical challenges, it is important to remember that 8-iso-prostaglandins are formed via non-enzymatic free radical-catalyzed peroxidation of arachidonic acid, a key pathway in oxidative stress. In contrast, classical prostaglandins are synthesized via the cyclooxygenase (COX) pathway.
Simplified Prostaglandin Biosynthesis Pathways
Caption: Simplified overview of the enzymatic (COX) and non-enzymatic (free radical) pathways leading to the formation of PGA1 and 8-iso-PGA1.
References
- 1. sciex.com [sciex.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pga1 | C20H32O4 | CID 5281912 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation for 8-iso Prostaglandin A1 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation for the analysis of 8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1).
Disclaimer: Detailed, validated HPLC methods specifically for 8-iso-Prostaglandin A1 are not widely available in published literature. The majority of established methods focus on the more commonly studied biomarker, 8-iso-Prostaglandin F2α (8-iso-PGF2α). The protocols and data presented here are largely based on methods for 8-iso-PGF2α and should be considered a starting point for developing and validating a robust method for 8-iso-PGA1.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not getting any peaks, or my analyte response is very low. What should I do?
A1: This issue can stem from several sources, from sample preparation to detector settings. Follow these troubleshooting steps:
-
Sample Stability: Prostaglandins (B1171923) can be unstable. Ensure samples were collected and stored properly to prevent degradation.[1] Samples should be stored at -70°C or -80°C and freeze-thaw cycles should be avoided.[1]
-
Extraction Efficiency: Low recovery during sample preparation is a common problem. Solid-Phase Extraction (SPE) is frequently used for prostaglandins.[2] Ensure the SPE cartridge is appropriate for your analyte and that the wash and elution solvents are optimized.
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., 8-iso-Prostaglandin A1-d4) to account for losses during sample preparation and potential matrix effects.
-
Detector Settings (MS/MS): If using a mass spectrometer, verify the ionization source is optimized. For prostaglandins, electrospray ionization (ESI) in negative mode is typically used.[3] Check that the correct parent and fragment ion masses (MRM transitions) are being monitored. For the related compound 8-iso-PGF2α, a common transition is m/z 353.1 → 193.2.[3]
-
Injection Volume: Ensure an adequate volume of the reconstituted sample is being injected. However, overloading the column can also be a problem.[4]
Q2: My peak shape is poor (tailing or fronting). How can I improve it?
A2: Poor peak shape can compromise resolution and integration accuracy.
-
Peak Tailing:
-
Secondary Silanol Interactions: Residual silanols on the silica (B1680970) backbone of C18 columns can interact with the analyte. Adding a small amount of a weak acid, like formic acid or acetic acid (typically 0.1%), to the mobile phase can suppress this interaction.[3][5]
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
-
Peak Fronting:
-
Sample Solvent: This often occurs if the sample is dissolved in a solvent much stronger than the initial mobile phase. Reconstitute the final extract in the initial mobile phase or a weaker solvent.
-
Column Collapse: Operating a column outside its recommended pH or temperature range can damage the stationary phase.
-
Q3: My retention times are shifting between injections. What is causing this?
A3: Retention time instability affects analyte identification and reproducibility.
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause. Prepare fresh mobile phase daily and ensure accurate measurements. If using a gradient, ensure the pump is mixing the solvents correctly.
-
Column Temperature: Fluctuations in column temperature will cause retention time shifts. Use a column oven to maintain a constant temperature.[4]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient methods.
-
Pump Performance: Leaks or faulty check valves in the HPLC pump can lead to an inconsistent flow rate, affecting retention times.
Q4: I am having trouble separating 8-iso-PGA1 from other isomers. How can I improve resolution?
A4: Isomeric separation is a significant challenge in prostaglandin analysis.[3]
-
Column Selection: A high-resolution column is crucial. C18 columns with small particle sizes (e.g., 1.7 µm or 1.8 µm) provide higher efficiency and better resolution.[3]
-
Mobile Phase Gradient: Optimize the gradient slope. A shallower gradient will provide more time for isomers to separate.
-
Flow Rate: Lowering the flow rate can sometimes improve the resolution of closely eluting peaks.[4]
-
Temperature: Adjusting the column temperature can alter selectivity and may improve the separation of critical pairs.
Experimental Protocols and Data
Sample Preparation: Solid-Phase Extraction (SPE) - A General Protocol
This is a general protocol for extracting prostaglandins from biological fluids (e.g., plasma, urine) and should be optimized for 8-iso-PGA1.
-
Sample Pre-treatment: Acidify the sample (e.g., urine, plasma) to a pH of ~3.0 with acetic acid. Add an internal standard (e.g., 8-iso-PGA1-d4).
-
Column Conditioning: Condition a polymeric weak anion-exchange SPE cartridge by washing with methanol (B129727) followed by acidified water.[2]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with acidified water to remove salts and polar interferences, followed by a weak organic solvent (e.g., hexane (B92381) or ethyl acetate) to remove non-polar interferences.
-
Elution: Elute the 8-iso-PGA1 with a suitable solvent, such as methyl formate (B1220265) or ethyl acetate (B1210297) containing a small percentage of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial HPLC mobile phase.
HPLC Parameters (Starting Point)
The following table summarizes typical HPLC parameters used for the analysis of the related compound 8-iso-PGF2α, which can be adapted for 8-iso-PGA1 method development.
| Parameter | Recommended Starting Condition | Notes |
| Column | C18 reversed-phase (e.g., Acquity BEH C18, 1.7 µm, 1.0 x 100 mm)[3] | Smaller particle sizes enhance resolution but increase backpressure. |
| Mobile Phase A | 0.1% Acetic Acid or 0.15% Formic Acid in Water[3] | Acid modifier improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol (often with the same acid modifier)[3][5] | Acetonitrile generally provides better resolution for complex mixtures. |
| Gradient | Start at a low %B (e.g., 35%) and ramp up to a high %B over several minutes.[3] | A shallow gradient is recommended to separate isomers. |
| Flow Rate | 0.15 - 0.65 mL/min[3] | Dependent on column dimensions and particle size. |
| Column Temp. | 25 - 40°C | Temperature control is crucial for reproducible retention times. |
| Injection Vol. | 5 - 10 µL | Avoid overloading the column. |
| Detector | Tandem Mass Spectrometer (MS/MS) | Provides the necessary selectivity and sensitivity for low-level detection. |
Visual Guides
General HPLC Troubleshooting Logic
This diagram outlines a systematic approach to diagnosing common HPLC issues.
Caption: A logical workflow for troubleshooting common HPLC problems.
Sample Preparation Workflow for Prostaglandin Analysis
This diagram illustrates a typical workflow for preparing biological samples for HPLC-MS/MS analysis of prostaglandins.
Caption: Standard workflow for prostaglandin extraction from biological matrices.
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
Technical Support Center: 8-iso Prostaglandin A1 ELISA Assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding interference in 8-iso Prostaglandin A1 (8-iso PGA1) competitive ELISA assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in an 8-iso PGA1 ELISA?
Interference in an immunoassay is when a substance in the sample matrix incorrectly alters the measured concentration of the analyte.[1][2] For a competitive ELISA like the 8-iso PGA1 assay, the most common sources of interference are:
-
Matrix Effects : Components within the biological sample (e.g., serum, plasma, urine) such as proteins, lipids, salts, or different pH levels can affect the antibody-antigen binding, leading to inaccurate results.[3][4]
-
Cross-Reactivity : This occurs when the assay's antibody binds to substances that are structurally similar to 8-iso PGA1, such as other prostaglandins (B1171923) or their metabolites.[5][6] This is a significant consideration in competitive assays and leads to an overestimation of the 8-iso PGA1 concentration.[5]
-
Endogenous Antibodies : The presence of heterophilic antibodies or human anti-animal antibodies (HAAA) in samples (especially serum or plasma) can interfere with the assay antibodies, causing either falsely high or low results.[7][8] In competitive assays, this can lead to false negatives by preventing the intended analyte from binding.[9]
-
Sample Handling and Stability : Prostaglandins can be unstable.[10] Improper sample collection, storage, or repeated freeze-thaw cycles can lead to degradation of 8-iso PGA1, resulting in artificially low measurements.[11]
Q2: What are the initial signs that interference might be affecting my results?
Key indicators of potential interference in your assay include:
-
Poor Linearity Upon Dilution : When you serially dilute a sample, the calculated concentrations are not consistent across the dilution series.[12]
-
Poor Spike and Recovery : A known amount of 8-iso PGA1 standard ("spike") added to your sample matrix is not accurately measured ("recovered") by the assay.[13][14] Acceptable recovery is typically within an 80-120% range.[14]
-
High Variability : The coefficient of variation (%CV) between replicate wells for the same sample is unacceptably high.
-
Inconsistent Results : Data does not align with expected physiological levels or previous findings.
-
Poor Standard Curve : The standard curve has a low R-squared value or does not follow the expected sigmoidal shape, which can indicate a problem with reagents or the protocol, but can also be influenced by the diluent used.
Q3: How does the competitive ELISA format specifically influence interference?
The 8-iso PGA1 assay is a competitive ELISA. In this format, the 8-iso PGA1 in your sample competes with a labeled (e.g., HRP-conjugated) 8-iso PGA1 for a limited number of antibody binding sites pre-coated on the plate.[15][16][17] The measured signal is therefore inversely proportional to the amount of 8-iso PGA1 in the sample.
This has specific implications for interference:
-
Cross-reacting substances will compete with the labeled antigen, reducing the signal and causing a falsely high calculated concentration of 8-iso PGA1.
-
Matrix components that non-specifically block the antibody-antigen interaction will also lead to a reduced signal, resulting in a falsely high concentration.
Detailed Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues. Begin by following the general troubleshooting workflow.
Issue 1: Suspected Matrix Interference
Q: My sample values are inconsistent or non-linear upon dilution. How do I confirm and resolve a matrix effect?
A: Matrix effects occur when components in your sample interfere with the assay's binding kinetics.[3] The two primary experiments to diagnose this are Spike and Recovery and Linearity of Dilution.[13]
This experiment determines if substances in your sample matrix inhibit or enhance the detection of 8-iso PGA1.[13]
Objective: To measure the recovery of a known amount of 8-iso PGA1 standard added to a sample.
Methodology:
-
Prepare Samples: Aliquot your sample matrix (e.g., serum, plasma) into at least two tubes.
-
Spike: Add a known, moderate concentration of the 8-iso PGA1 standard to one tube (the "Spiked Sample"). The amount should be high enough to be detected but within the standard curve's linear range. Add an equal volume of assay diluent to the other tube (the "Unspiked Sample").
-
Control: Prepare a "Control Spike" by adding the same amount of standard to the assay diluent instead of the sample matrix.
-
Assay: Run the Unspiked Sample, Spiked Sample, and Control Spike in your ELISA according to the kit protocol.
-
Calculate % Recovery: % Recovery = ([Concentration of Spiked Sample] - [Concentration of Unspiked Sample]) / [Concentration of Control Spike] * 100
This experiment assesses whether the sample can be diluted in a way that minimizes matrix effects while keeping the analyte concentration within the assay's detection range.[13]
Objective: To determine if serially diluted samples produce proportional concentration readings.
Methodology:
-
Prepare Dilutions: Create a series of dilutions of your sample (e.g., neat, 1:2, 1:4, 1:8, 1:16) using the provided assay diluent.
-
Assay: Run all dilutions in the ELISA.
-
Calculate Concentration: Determine the concentration of 8-iso PGA1 for each dilution from the standard curve.
-
Correct for Dilution: Multiply the measured concentration of each dilution by its dilution factor to get the "Corrected Concentration".
-
Analyze Linearity: Compare the Corrected Concentrations across the dilution series. They should be consistent.
| Experiment | Expected Outcome | Interpretation of Poor Results |
| Spike and Recovery | Recovery between 80-120%.[14] | <80% Recovery: Matrix is inhibiting the assay. >120% Recovery: Matrix is enhancing the assay signal. |
| Linearity of Dilution | Corrected concentrations are consistent across dilutions (%CV < 20%). | Inconsistent corrected concentrations indicate that the matrix interference is not constant with dilution. |
Solutions for Matrix Effects:
-
Dilute the Sample: This is the simplest solution. Diluting the sample 2 to 5-fold can often reduce the concentration of interfering substances enough to eliminate the matrix effect.[3] Ensure the final diluted concentration is still within the assay's detection range.
-
Use a Different Diluent: If the standard assay diluent is not sufficient, try creating standards in a matrix that closely resembles your samples (e.g., charcoal-stripped serum or the same type of cell culture media).
Issue 2: Suspected Cross-Reactivity
Q: My 8-iso PGA1 levels are much higher than expected. Could another substance be interfering?
A: Yes. In a competitive ELISA, any molecule that the antibody can bind to will compete with the labeled antigen, reduce the signal, and lead to a falsely high reading.[5] This is known as cross-reactivity.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Matrix effect in tumor lysates - Does it affect your cytokine ELISA and multiplex analyses? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 4. assaybiotechnology.com [assaybiotechnology.com]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d163axztg8am2h.cloudfront.net [d163axztg8am2h.cloudfront.net]
- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. biosensis.com [biosensis.com]
- 15. elkbiotech.com [elkbiotech.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Human 8-iso-PGF2 alpha ELISA Kit (A73969) [antibodies.com]
Technical Support Center: Measurement of 8-iso Prostaglandin A1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the artifactual formation of 8-iso Prostaglandin A1 (8-iso-PGA1) and its more commonly measured analogue, 8-iso-Prostaglandin F2α (8-iso-PGF2α), during experimental procedures.
Understanding the Challenge: Artifactual Formation
8-iso-Prostaglandin A1 is a member of the F2-isoprostane family, which are prostaglandin-like compounds produced by the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid.[1][2] While serving as a valuable biomarker for oxidative stress, its susceptibility to ex vivo oxidation during sample collection, processing, and storage can lead to artificially elevated levels, compromising data integrity.[3] The primary mechanism of this artifactual formation is the spontaneous oxidation of arachidonic acid present in the biological matrix.[4]
This guide will provide detailed protocols and troubleshooting advice to minimize these artifacts and ensure accurate and reliable measurements.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of artifactual 8-iso-PGA1 formation?
A1: The primary cause is the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid in biological samples ex vivo (after collection).[1][2] This process is initiated by reactive oxygen species and can be exacerbated by improper sample handling and storage.
Q2: Which sample types are most susceptible to artifactual formation?
A2: Serum is highly susceptible to artifactual formation due to the activation of platelets and the coagulation cascade, which can generate reactive oxygen species.[5][6] Plasma and tissues are also at risk if not handled and stored correctly.[3][4] Urine is generally considered a more stable matrix for isoprostane measurement as it has a lower potential for artifactual formation.[4]
Q3: What is the single most important step to prevent artifactual formation?
A3: Immediate and rapid freezing of the sample at -80°C is the most critical step.[5] Storage at higher temperatures, such as -20°C, is insufficient to halt the oxidative processes that lead to isoprostane generation.[3][4]
Q4: Are antioxidants necessary during sample collection?
A4: Yes, the addition of antioxidants to samples, particularly plasma and tissue homogenates, is highly recommended.[3] Antioxidants like butylated hydroxytoluene (BHT) and reduced glutathione (B108866) (GSH) help to quench free radicals and inhibit lipid peroxidation.[7]
Q5: Can I use an ELISA kit to measure 8-iso-PGA1? What are the potential pitfalls?
A5: While ELISA kits are available and offer a simpler workflow, they can be prone to inaccuracies.[7] Potential issues include cross-reactivity with other isoprostane isomers or structurally similar compounds, leading to an overestimation of the target analyte.[7][8] It is crucial to validate the specificity of the antibody used in the kit. For the highest accuracy and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[4][8]
Q6: How many freeze-thaw cycles are acceptable for my samples?
A6: Repeated freeze-thaw cycles should be avoided as they can lead to a significant increase in 8-iso-PGF2α concentrations, especially in the absence of antioxidants.[1] It is best to aliquot samples into single-use volumes before the initial freezing.
Troubleshooting Guides
High Variability in Replicate Measurements
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Ensure all samples are processed using the exact same protocol, with consistent timing for each step, especially the duration between collection and freezing. |
| Variable Ex Vivo Oxidation | Review your sample collection and processing protocol. Ensure antioxidants are added immediately and that samples are kept on ice at all times before freezing. |
| Instrumental Variability (LC-MS/MS) | Check for fluctuations in instrument performance. Run system suitability tests and quality control samples to monitor for shifts in retention time, peak shape, and signal intensity. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous samples. |
Unexpectedly High 8-iso-PGA1 Levels
| Potential Cause | Troubleshooting Steps |
| Artifactual Formation during Collection/Storage | This is the most likely cause. Review your entire sample handling workflow. Were samples immediately placed on ice? Was an anticoagulant with antioxidants used for plasma? Were samples snap-frozen and stored at -80°C? Was there a delay between thawing and analysis? |
| Sample Contamination | Ensure all tubes and reagents are free from contaminants that could induce oxidative stress. |
| Cross-Reactivity (ELISA) | If using an ELISA, consider the possibility of the antibody cross-reacting with other isoprostanes. Confirm results with a more specific method like LC-MS/MS if possible. |
| Pathophysiological Condition | Consider that the high levels may be a true biological signal indicative of significant oxidative stress in your experimental model. |
Unexpectedly Low or Undetectable 8-iso-PGA1 Levels
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation | While isoprostanes are generally stable once formed, repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures could potentially lead to degradation. |
| Inefficient Extraction | Review your sample extraction protocol. Ensure the chosen solvent system is appropriate for isoprostanes and that all steps are performed correctly to maximize recovery. |
| Instrument Sensitivity Issues (LC-MS/MS) | Check the sensitivity of your mass spectrometer. Perform a system suitability test with a known standard to ensure the instrument is performing optimally. |
| Low Biological Levels | The levels of 8-iso-PGA1 in your samples may genuinely be below the limit of detection of your assay. |
Experimental Protocols
Detailed Methodology for Plasma Collection and Processing
This protocol is designed to minimize the ex vivo formation of 8-iso-PGA1 in plasma samples.
-
Preparation:
-
Prepare collection tubes (e.g., lavender-capped EDTA tubes) containing an antioxidant cocktail. A common and effective cocktail is a final concentration of 0.005% butylated hydroxytoluene (BHT).[2]
-
-
Blood Collection:
-
Collect blood via venipuncture directly into the prepared EDTA tubes containing the antioxidant.
-
Immediately after collection, gently invert the tube several times to ensure thorough mixing of the blood with the anticoagulant and antioxidant.
-
Place the tube immediately on ice.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.
-
-
Storage:
-
Aliquot the plasma into pre-chilled, labeled cryovials.
-
Immediately snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol slurry.
-
Transfer the frozen aliquots to a -80°C freezer for long-term storage.
-
Detailed Methodology for Tissue Homogenization and Extraction
This protocol is designed to minimize artifactual isoprostane formation during the processing of tissue samples.
-
Tissue Collection:
-
Immediately upon excision, snap-freeze the tissue sample in liquid nitrogen.
-
Store the snap-frozen tissue at -80°C until homogenization.
-
-
Preparation for Homogenization:
-
Prepare a homogenization buffer (e.g., PBS) containing an antioxidant cocktail. A recommended cocktail includes 0.005% BHT.
-
Keep the homogenization buffer and all equipment (homogenizer, tubes, etc.) on ice.
-
-
Homogenization:
-
Weigh the frozen tissue and place it in a pre-chilled tube with the ice-cold homogenization buffer. A common ratio is 100 mg of tissue per 1 mL of buffer.
-
Homogenize the tissue on ice using a suitable method (e.g., glass homogenizer, bead beater). The goal is to achieve a uniform homogenate quickly to minimize warming of the sample.
-
-
Clarification and Storage:
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and transfer it to a new pre-chilled tube.
-
Aliquot the supernatant into cryovials, snap-freeze in liquid nitrogen, and store at -80°C.
-
Quantitative Data Summary
Table 1: Effect of Storage Temperature on Plasma 8-iso-PGF2α Stability
| Storage Temperature | Duration | Change in 8-iso-PGF2α Levels | Reference |
| -20°C | 1 month | Significant increase | [7] |
| -20°C | 6 months | Significant increase | [7] |
| -80°C | 1 month | No significant change | [7] |
| -80°C | 6 months | No significant change | [7] |
| -80°C | up to 9 months | Highly comparable concentrations to initial | [2][9] |
| -40°C | up to 10 years | Stable | [1] |
Table 2: Effect of Antioxidants on Plasma 8-iso-PGF2α Stability
| Collection Condition | Storage Temperature | Duration | Change in 8-iso-PGF2α Levels | Reference |
| EDTA alone | -20°C | 1 month | Significant increase | [7] |
| EDTA alone | -80°C | 1 month | Significant increase | [7] |
| EDTA + BHT/GSH | -80°C | 1 month | No significant change | [7] |
| EDTA + BHT/GSH | -80°C | 6 months | No significant change | [7] |
Visualizations
Caption: Recommended experimental workflow for plasma and tissue to prevent artifactual 8-iso-PGA1 formation.
Caption: A logical troubleshooting guide for addressing common issues in 8-iso-PGA1 measurement.
References
- 1. Key issues in F2-isoprostane analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. elkbiotech.com [elkbiotech.com]
- 6. Classifying oxidative stress by F2-isoprostane levels across human diseases: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in Quantifying 8-OHdG and 8-Isoprostane in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoprostanes: Biomarkers for Oxidative Stress | F2 Isoprostanes | Oxford Biomedical Research [oxfordbiomed.com]
- 9. researchgate.net [researchgate.net]
best practices for handling 8-iso Prostaglandin A1 standards
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for handling 8-iso Prostaglandin A1 (8-iso-PGA1) standards to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound standard upon receipt?
A: Upon receipt, the 8-iso-PGA1 standard, which is typically supplied in a methyl acetate (B1210297) solution, should be stored at -20°C.[1] This ensures its stability for at least two years.[1]
Q2: What is the proper procedure for preparing a stock solution from the standard?
A: To prepare a stock solution, first allow the vial to warm to room temperature before opening to prevent condensation. The initial standard is provided in methyl acetate.[1] For experimental use, the methyl acetate can be evaporated under a gentle stream of nitrogen. The compound can then be reconstituted in a solvent of choice. For example, to create a 1 mg/mL stock solution, dissolve 1 mg of the dried standard in 1 mL of a suitable organic solvent like ethanol (B145695) or DMSO.
Q3: In which solvents is 8-iso-PGA1 soluble?
A: 8-iso-PGA1 is soluble in a variety of organic solvents. For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent before diluting with the aqueous buffer. It is best to prepare aqueous solutions on the same day of use.
Q4: How do I prepare working standards for an ELISA or cell-based assay?
A: Prepare working standards by performing serial dilutions of your stock solution. It is crucial to use the same buffer or medium that your samples are in to avoid matrix effects. For competitive immunoassays, you will typically prepare a dilution series to generate a standard curve.[2][3] Always prepare fresh working standards for each experiment to ensure accuracy.[2]
Q5: Can I freeze-thaw the stock solution of 8-iso-PGA1?
A: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound and affect its stability.[2] It is recommended to aliquot the stock solution into smaller, single-use vials after reconstitution to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate standard curve points | - Pipetting errors during serial dilution.- Incomplete mixing of solutions.- Standard adsorption to plasticware. | - Use calibrated pipettes and fresh tips for each dilution.- Vortex or gently invert each dilution tube thoroughly before the next transfer.- Consider using low-adhesion microcentrifuge tubes or silanized glassware. |
| Low or no signal from the standard curve in an assay | - Degradation of the standard due to improper storage or handling.- Incorrect solvent used for reconstitution, affecting downstream reactions.- The standard was not brought to room temperature before use. | - Ensure the standard has been stored at -20°C and protected from light.- Verify that the solvent is compatible with your assay system.- Always allow the standard to equilibrate to room temperature before preparing dilutions. |
| Standard curve has a poor fit (low R² value) | - Errors in preparing the highest concentration stock solution.- Contamination of the standard or diluents.- Inaccurate serial dilutions. | - Carefully re-prepare the stock solution, ensuring the initial solvent has fully evaporated if necessary.- Use fresh, high-purity solvents and diluents.- Review your dilution scheme and pipetting technique for accuracy. |
Quantitative Data Summary
The following table summarizes the solubility and storage information for 8-iso-PGA1.
| Parameter | Value | Source |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 2 years at -20°C | [1] |
| Formulation | 1 mg/ml solution in methyl acetate | [1] |
| Solubility in DMF | 75 mg/ml | [1] |
| Solubility in DMSO | 50 mg/ml | [1] |
| Solubility in Ethanol | 100 mg/ml | [1] |
| Solubility in PBS (pH 7.2) | 2.4 mg/ml | [1] |
Experimental Protocols
Protocol 1: Preparation of an 8-iso-PGA1 Stock Solution
-
Equilibration: Remove the 8-iso-PGA1 standard vial from -20°C storage and allow it to warm to room temperature for at least 10-15 minutes before opening.
-
Solvent Evaporation: Under a fume hood, open the vial and evaporate the methyl acetate solvent using a gentle stream of dry nitrogen gas.
-
Reconstitution: Add a precise volume of a suitable organic solvent (e.g., ethanol, DMSO) to the dried compound to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Mixing: Vortex the vial gently for 1-2 minutes to ensure the compound is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in amber glass or low-adhesion vials. Store these aliquots at -20°C.
Protocol 2: Preparation of a Standard Curve for ELISA
This protocol is a general guideline and should be adapted based on the specific ELISA kit's instructions.
-
Thaw Stock Solution: Retrieve one aliquot of the 8-iso-PGA1 stock solution from -20°C storage and allow it to thaw at room temperature.
-
Prepare Highest Standard: Dilute the stock solution in the assay buffer provided with the ELISA kit to prepare the highest concentration point of your standard curve. For example, if your stock is 1 mg/mL and the highest standard is 2000 pg/mL, you will need to perform a series of dilutions.
-
Serial Dilutions: Perform a series of dilutions from the highest standard to generate the remaining points of the standard curve. Use fresh pipette tips for each dilution step to ensure accuracy. A common method is a 2-fold serial dilution.[2]
-
Blank: Use the assay buffer as the zero standard (blank).[2]
-
Assay Procedure: Proceed with adding the standards, samples, and other reagents to the microplate as per the ELISA kit manufacturer's protocol.[2][3]
Visualizations
Caption: Workflow for handling the 8-iso-PGA1 standard.
Caption: Troubleshooting logic for a poor standard curve.
References
overcoming solubility issues with 8-iso Prostaglandin A1
Welcome to the technical support center for 8-iso Prostaglandin A1 (8-iso PGA1). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of 8-iso PGA1, with a particular focus on resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an isoprostane, a class of prostaglandin-like compounds formed non-enzymatically via the free radical-initiated peroxidation of arachidonic acid. It is recognized for its biological activities, including the inhibition of aldo-keto reductase family 1 member B10 (AKR1B10).[1]
Q2: What is the typical formulation of commercially available 8-iso PGA1?
A2: 8-iso PGA1 is often supplied as a solution in an organic solvent, such as methyl acetate, at a concentration of 1 mg/ml.[1]
Q3: How should I store 8-iso PGA1?
A3: For long-term stability, it is recommended to store 8-iso PGA1 at -20°C as received.[2] Aqueous solutions of prostaglandins (B1171923) are generally not stable and should be prepared fresh for each experiment and used within 24 hours.[2][3] If you prepare aliquots in an organic solvent, ensure they are stored in tightly sealed vials to prevent evaporation and degradation.
Q4: What are the key safety precautions when handling 8-iso PGA1?
A4: As with most biologically active lipids, it is important to handle 8-iso PGA1 with care. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes. Handle the compound in a well-ventilated area.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: I am having difficulty dissolving 8-iso PGA1 in my aqueous experimental buffer.
This is a common challenge as prostaglandins are lipophilic molecules with limited aqueous solubility.[4][5][6][7] Here’s a step-by-step guide to address this issue:
Step 1: Start with an Organic Solvent Stock Solution.
It is highly recommended to first dissolve the 8-iso PGA1 in an organic solvent before introducing it to an aqueous medium.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol (B145695) are suitable choices.[1]
-
Procedure: If your 8-iso PGA1 is in a solvent like methyl acetate, you can evaporate the original solvent under a gentle stream of nitrogen gas and then reconstitute the compound in your preferred organic solvent to a desired stock concentration.
Step 2: Prepare the Aqueous Working Solution from the Organic Stock.
-
Dilution is Key: Slowly add the organic stock solution to your aqueous buffer (e.g., PBS, cell culture media) while gently vortexing or stirring. It is crucial to add the stock solution to the buffer, not the other way around.
-
Keep Organic Solvent Concentration Low: The final concentration of the organic solvent in your aqueous solution should be kept to a minimum (typically less than 0.1%) to avoid solvent-induced artifacts in your experiments.
-
Fresh is Best: Prepare the aqueous working solution fresh on the day of the experiment. Do not store aqueous solutions of 8-iso PGA1.[2]
Problem: My 8-iso PGA1 precipitated out of the aqueous buffer.
Precipitation can occur if the solubility limit is exceeded or due to changes in temperature or pH.[8][9]
-
Check Concentration: You may be trying to dissolve the compound at a concentration that is too high for the aqueous buffer. Refer to the solubility data table below. The solubility in PBS (pH 7.2) is significantly lower than in organic solvents.[1]
-
Temperature Effects: The solubility of some prostaglandins can be temperature-dependent. Ensure your buffer is at room temperature or 37°C during dissolution. Some precipitates may redissolve upon gentle warming.[10]
-
pH Considerations: The pH of your buffer can influence the ionization and solubility of prostaglandins. While 8-iso PGA1 is soluble in PBS at pH 7.2 up to 2.4 mg/ml, significant deviations from this pH may affect its solubility.[1]
-
Sonication: Brief sonication of the aqueous solution can sometimes help to redissolve small amounts of precipitate.[3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility |
| DMF | 75 mg/ml |
| DMSO | 50 mg/ml |
| Ethanol | 100 mg/ml |
| PBS (pH 7.2) | 2.4 mg/ml |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
This protocol describes the preparation of 8-iso PGA1 for use in cell-based assays.
Materials:
-
This compound
-
Anhydrous Ethanol or DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium or PBS
-
Gentle vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution in Organic Solvent:
-
If your 8-iso PGA1 is in methyl acetate, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried 8-iso PGA1 in anhydrous ethanol or DMSO to a concentration of 1-10 mg/ml. For example, add 100 µl of DMSO to 1 mg of 8-iso PGA1 to get a 10 mg/ml stock solution.
-
Mix thoroughly by gentle vortexing until completely dissolved.
-
Store this organic stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Aqueous Dilution (Optional, but recommended):
-
On the day of the experiment, dilute the high-concentration organic stock solution with your sterile cell culture medium or PBS to an intermediate concentration. For example, dilute the 10 mg/ml DMSO stock 1:100 in media to get a 100 µg/ml solution with 1% DMSO.
-
-
Prepare the Final Working Solution:
-
Further dilute the intermediate solution into your cell culture medium to achieve the desired final concentration for your experiment. Ensure the final concentration of the organic solvent is minimal (e.g., <0.1%).
-
For example, to achieve a final concentration of 1 µg/ml, you would add 10 µl of the 100 µg/ml intermediate solution to 990 µl of cell culture medium. The final DMSO concentration would be 0.01%.
-
Always prepare a vehicle control with the same final concentration of the organic solvent used.
-
Protocol 2: In Vitro AKR1B10 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of 8-iso PGA1 on AKR1B10 activity.
Materials:
-
Recombinant human AKR1B10 protein
-
Assay buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0)
-
NADPH
-
Substrate (e.g., DL-glyceraldehyde)
-
This compound (prepared as described in Protocol 1)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a solution of recombinant AKR1B10 in assay buffer.
-
Prepare a solution of NADPH in assay buffer.
-
Prepare a solution of the substrate (e.g., DL-glyceraldehyde) in assay buffer.
-
Prepare a series of dilutions of 8-iso PGA1 in assay buffer, ensuring the final organic solvent concentration is constant across all wells.
-
-
Set up the Assay Plate:
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer
-
AKR1B10 enzyme solution
-
8-iso PGA1 solution at various concentrations (or vehicle control)
-
-
Incubate for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the NADPH solution to all wells.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measure Enzyme Activity:
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Take readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (the slope of the linear portion of the absorbance vs. time curve) for each concentration of 8-iso PGA1.
-
Determine the percent inhibition at each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the 8-iso PGA1 concentration to determine the IC50 value.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Sample Preparation Method for High-Throughput Analysis of 15(S)-8-iso-PGF2α in Plasma and Urine by Enzyme Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elkbiotech.com [elkbiotech.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Optimizing Incubation Times for 8-iso Prostaglandin A1 Cell Treatments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1) cell treatments.
Frequently Asked Questions (FAQs)
Q1: What is a typical incubation time for 8-iso-PGA1 cell treatments?
A typical incubation time for prostaglandin treatments, including those similar to 8-iso-PGA1, can range from a few hours to 48 hours. For observing effects on protein expression or cell viability, a 24-hour incubation period is a common starting point. However, the optimal time is highly dependent on the cell type, the concentration of 8-iso-PGA1, and the specific endpoint being measured. For instance, cytotoxicity of the related compound 8-iso-PGF2α has been detected at 24 hours[1].
Q2: What concentration of 8-iso-PGA1 should I use in my cell culture experiments?
The optimal concentration of 8-iso-PGA1 will vary depending on the cell line and the biological question. Published data indicates that 8-iso-PGA1 has been used at concentrations ranging from 0.1 µM to 60 µM to elicit specific cellular responses[2]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store 8-iso-PGA1 for cell culture experiments?
8-iso-PGA1 is typically supplied in an organic solvent like methyl acetate. For cell culture, it is crucial to prepare a stock solution in a solvent compatible with your cells, such as DMSO or ethanol, at a high concentration. This stock solution should then be diluted in your cell culture medium to the final desired concentration immediately before use. To avoid solvent toxicity, the final concentration of the organic solvent in the culture medium should be kept to a minimum, typically below 0.1%. Unused stock solutions should be stored at -20°C or lower to maintain stability.
Q4: What are the known signaling pathways activated by 8-iso-PGA1?
Direct and comprehensive studies on the signaling pathways specifically activated by 8-iso-PGA1 are limited. However, it is known to be an inhibitor of aldo-keto reductase family 1 member B10 (AKR1B10)[2]. Based on the signaling of the closely related isoprostane, 8-iso-PGF2α, it is plausible that 8-iso-PGA1 may interact with prostanoid receptors, such as the thromboxane (B8750289) A2 receptor (TPR), to initiate downstream signaling cascades.
Troubleshooting Guides
Issue 1: No Observable Effect After 8-iso-PGA1 Treatment
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for your specific cell line and endpoint. |
| Inappropriate Concentration | Conduct a dose-response study with a range of 8-iso-PGA1 concentrations (e.g., 0.01 µM to 100 µM) to determine the effective concentration for your experiment. |
| Compound Degradation | Ensure proper storage of 8-iso-PGA1 stock solution at -20°C or below. Prepare fresh dilutions in culture medium for each experiment. |
| Cell Line Insensitivity | Verify the expression of potential target receptors (e.g., prostanoid receptors) in your cell line through techniques like RT-qPCR or western blotting. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is not interfering with the assay and is consistent across all treatment and control groups. |
Issue 2: High Cell Death or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| High Concentration of 8-iso-PGA1 | Lower the concentration of 8-iso-PGA1 used in the treatment. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic threshold for your cell line. |
| Solvent Toxicity | Reduce the final concentration of the organic solvent in the cell culture medium to less than 0.1%. Include a solvent-only control to assess its effect on cell viability. |
| Prolonged Incubation | Shorten the incubation time. High concentrations of prostaglandins (B1171923) over extended periods can be toxic to some cell lines. |
| Contamination | Check for microbial contamination in your cell cultures, as this can lead to widespread cell death. |
Data Presentation
Table 1: Summary of 8-iso-PGA1 Concentrations and Observed Effects
| Concentration | Cell/Tissue Type | Incubation Time | Observed Effect | Reference |
| 60 µM | COS-7 lysates | Not Specified | Inhibition of AKR1B10 | [2] |
| 0.1 µM | Isolated bovine retinas | Not Specified | Inhibition of potassium-induced D-aspartate release | [2] |
Experimental Protocols
Protocol 1: General Procedure for 8-iso-PGA1 Cell Treatment and Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of 8-iso-PGA1: Prepare a stock solution of 8-iso-PGA1 in an appropriate solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of 8-iso-PGA1. Include a vehicle control (medium with the same final concentration of solvent).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C with 5% CO2.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
References
Technical Support Center: Reducing Variability in 8-iso-Prostaglandin F2α Measurements
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in 8-iso-Prostaglandin F2α (8-iso-PGF2α) measurements. 8-iso-PGF2α is a key biomarker for oxidative stress, and its accurate quantification is crucial for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 8-iso-PGF2α and why is it measured?
8-iso-Prostaglandin F2α (also known as iPF2α-III or 15-F2t-Isoprostane) is a prostaglandin-like compound produced by the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid.[1][2][3] It is considered a reliable biomarker of lipid peroxidation and in vivo oxidative stress.[2][4] Elevated levels of 8-iso-PGF2α are associated with various conditions linked to oxidative stress, such as cardiovascular diseases and smoking.[2][5]
Q2: Which sample types are best for measuring 8-iso-PGF2α?
The choice of sample type depends on the research question.
-
Urine: Often preferred because it provides a time-averaged value of systemic oxidative stress, is collected non-invasively, and is less prone to artifactual formation of 8-iso-PGF2α during storage.[5] Normal urinary concentrations can range from 180 to 500 pg/mg creatinine (B1669602).[5]
-
Plasma: Allows for the measurement of both free and esterified 8-iso-PGF2α. However, plasma samples are highly susceptible to ex vivo (in the tube) oxidation of arachidonic acid, which can lead to falsely elevated results.[5] Special precautions during collection and storage are critical.[5] Typical plasma concentrations range from 40-100 pg/mL.[5]
-
Tissues, Cerebrospinal Fluid (CSF), and Cell Culture Media: Can also be used for analysis, but require immediate snap-freezing and proper storage at -80°C.[6]
Q3: Why is it not recommended to use serum for 8-iso-PGF2α analysis?
Serum is not recommended for 8-iso-PGF2α measurement because the clotting process itself can generate isoprostanes ex vivo, leading to unreliable and artificially high readings.[6]
Q4: What are the common methods for measuring 8-iso-PGF2α and how do they compare?
The primary methods are Enzyme-Linked Immunosorbent Assays (ELISA) and Mass Spectrometry (MS) coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS/MS).
| Feature | ELISA | LC-MS/MS |
| Principle | Competitive immunoassay based on antibody-antigen recognition.[7] | Separation by chromatography followed by detection based on mass-to-charge ratio.[4][5] |
| Pros | High throughput, relatively inexpensive, does not require extensive equipment.[8] | High specificity and accuracy, can distinguish between different isomers, corrects for sample loss with internal standards.[5][9] |
| Cons | Potential for cross-reactivity with other isoprostane isomers leading to overestimation, narrower linear range.[1][5] | More expensive, requires specialized equipment and expertise, lower throughput than ELISA. |
| Typical CV% | Intra-assay: < 8%, Inter-assay: < 10%[2][10] | Intra- and Inter-day: < 12%[4], and can be as low as < 2%[11][12] |
Q5: What are the most critical steps to prevent pre-analytical variability?
The most critical steps occur during sample collection and handling.
-
For Plasma: Blood should be collected in tubes containing an anticoagulant like EDTA, placed on ice immediately, and centrifuged at 4°C as soon as possible.[6] The resulting plasma must be transferred to a new tube and immediately frozen at -80°C.[6] Avoid storing plasma at -20°C, as this can lead to a significant increase in isoprostane levels.[5]
-
For Urine: Collect samples, place them on ice, and freeze at -80°C as soon as possible.[6][7]
-
For all Samples: Avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guides
ELISA Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | Insufficient washing. | Increase the number of wash steps or the volume of wash buffer. Ensure complete aspiration of buffer after each wash.[13] |
| Cross-reactivity of the antibody with other molecules in the sample.[1][5] | Purify the sample using Solid Phase Extraction (SPE) prior to the assay. Confirm antibody specificity with the manufacturer. | |
| Incubation temperature too high or incubation time too long. | Adhere strictly to the incubation times and temperatures specified in the kit protocol.[13] | |
| Low or No Signal | Reagents not at room temperature before use. | Allow all kit components to equilibrate to room temperature for at least 15-20 minutes before starting.[13] |
| Incorrect reagent preparation or expired reagents. | Double-check all calculations and dilutions. Confirm that no reagents have expired.[13] | |
| Improper plate washing (reagent washed away). | Ensure washing technique is not overly aggressive. Do not allow wells to dry out completely for extended periods. | |
| High Intra-Assay Variability (Poor Replicates) | Inconsistent pipetting technique. | Use calibrated pipettes and fresh tips for each standard and sample. Ensure no bubbles are present in the wells. |
| Plate not sealed properly during incubation, leading to evaporation ("edge effect"). | Use a fresh plate sealer for every incubation step and ensure it is firmly applied across all wells.[13] | |
| Incomplete mixing of reagents. | Gently mix all reagents thoroughly before use. | |
| High Inter-Assay Variability | Inconsistent incubation times or temperatures between assays. | Standardize all incubation steps and use a calibrated incubator. |
| Different operators or pipetting techniques. | Ensure all operators are trained on the same standardized protocol. | |
| Degradation of standards or reagents. | Aliquot standards upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Store all reagents as recommended by the manufacturer.[7] |
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Inefficient sample extraction and purification. | Optimize the Solid Phase Extraction (SPE) or liquid-liquid extraction protocol to improve recovery.[14][15] |
| Matrix effects (ion suppression or enhancement). | Use a stable isotope-labeled internal standard (e.g., 8-iso-PGF2α-d4) to normalize for matrix effects.[12][16] Dilute the sample if suppression is severe. | |
| Suboptimal mass spectrometer settings (e.g., collision energy, spray voltage). | Optimize MS parameters for 8-iso-PGF2α and its internal standard using infusion of a pure standard.[14] | |
| High Variability in Results | Inconsistent sample preparation. | Automate extraction procedures where possible. Ensure precise and consistent handling for all samples and standards.[4] |
| Instability of the analyte in processed samples. | Analyze samples promptly after extraction. If storage is necessary, evaluate the stability of the analyte in the final solvent at the intended storage temperature. | |
| Carryover from previous injections. | Introduce a robust wash method for the autosampler and analytical column between samples. | |
| Poor Peak Shape / Isomer Co-elution | Inadequate chromatographic separation from other isoprostane isomers.[5][9] | Optimize the LC gradient and/or use a column with higher resolving power. Since many isomers have identical mass and fragmentation patterns, chromatographic separation is essential.[5] |
| Contamination of the LC system or column. | Flush the system with appropriate solvents. If necessary, replace the guard column or analytical column. |
Experimental Protocols
Protocol: Competitive ELISA for 8-iso-PGF2α in Urine
This protocol provides a general methodology. Always refer to the specific instructions provided with your ELISA kit.
1. Reagent and Sample Preparation:
- Allow all kit reagents and urine samples to equilibrate to room temperature.
- Prepare wash buffers, standards, and other reagents as per the kit manual.
- Centrifuge urine samples at ~3000 rpm for 10 minutes to remove particulate matter.[10]
- If sample concentrations are expected to be outside the standard curve range, determine the optimal dilution factor.[7]
2. Assay Procedure:
- Add standards and urine samples to the appropriate wells of the 8-iso-PGF2α pre-coated microplate.
- Add the biotin-conjugated antibody specific for 8-iso-PGF2α to each well.[7]
- Cover the plate with a sealer and incubate as specified in the manual (e.g., 1-2 hours at room temperature).
- Wash the plate multiple times with the provided wash buffer.
- Add Avidin-HRP conjugate to each well, cover, and incubate.[7]
- Wash the plate again to remove unbound conjugate.
- Add the TMB substrate solution to each well. A color will develop.
- Stop the reaction by adding the stop solution. The color will change (e.g., from blue to yellow).
3. Data Analysis:
- Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.[7]
- Generate a standard curve by plotting the absorbance of each standard against its known concentration.
- The concentration of 8-iso-PGF2α in the samples is inversely proportional to the signal.
- Calculate the concentration of 8-iso-PGF2α in your samples by interpolating their absorbance values from the standard curve.
- Adjust for any dilution factors used. For urine, it is common to normalize the concentration to creatinine levels to account for variations in urine dilution.
Visualizations
Workflow for Minimizing Variability
Caption: Workflow to minimize variability in 8-iso-PGF2α measurement.
Formation of 8-iso-PGF2α
Caption: Formation pathway of 8-iso-PGF2α via free radical catalysis.
References
- 1. Radioimmunoassay of 8-iso-prostaglandin F2alpha: an index for oxidative injury via free radical catalysed lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship Between 8-iso-prostaglandin-F2α and Predicted 10-Year Cardiovascular Risk in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoprostane Sample Collection Procedures | Eicosanoid Core Laboratory [vumc.org]
- 7. elkbiotech.com [elkbiotech.com]
- 8. 8-iso-Prostaglandin F2a Assay [cellbiolabs.com]
- 9. sciex.com [sciex.com]
- 10. Urinary Levels of 8-Iso-Prostaglandin F2α and 8-Hydroxydeoxyguanine as Markers of Oxidative Stress in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 13. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for 8-iso Prostaglandin A1 analysis
Technical Support Center: 8-iso Prostaglandin Analysis
A Note on Analytes: The vast majority of scientific literature and commercially available assays focus on 8-iso Prostaglandin F2α (8-iso-PGF2α) as the gold-standard biomarker for lipid peroxidation and oxidative stress. Information on 8-iso Prostaglandin A1 is scarce. The principles of analysis, quality control, and troubleshooting are highly transferable between similar lipid mediators. Therefore, this guide focuses on 8-iso-PGF2α, providing a robust framework applicable to the analysis of related isoprostanes.
Frequently Asked Questions (FAQs)
Q1: What is 8-iso-PGF2α and why is it measured?
A1: 8-iso-Prostaglandin F2α (also known as 8-isoprostane) is a prostaglandin-like compound produced by the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid.[1] It is considered a reliable biomarker for assessing oxidative stress in vivo.[2][3] Elevated levels of 8-iso-PGF2α are associated with various conditions, including cardiovascular and neurodegenerative diseases, making it a valuable clinical research tool.[3][4][5]
Q2: Which sample types are suitable for 8-iso-PGF2α analysis?
A2: 8-iso-PGF2α can be measured in a variety of biological samples, including urine, plasma, serum, tissue homogenates, and bronchoalveolar lavage (BAL) fluid.[6][7][8] Urine analysis is often preferred as it is non-invasive, represents a time-averaged value of oxidative stress, and avoids the risk of artificial isoprostane formation during sample collection and processing that can affect plasma or tissue measurements.[9]
Q3: What are the main analytical methods for quantifying 8-iso-PGF2α?
A3: The two primary methods are Enzyme-Linked Immunosorbent Assays (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11] ELISAs are high-throughput and cost-effective but can be susceptible to cross-reactivity with structurally similar molecules.[10] LC-MS/MS offers higher specificity and accuracy and is considered the gold-standard analytical method, though it requires more specialized equipment and expertise.[9][10]
Q4: How should samples be stored to ensure the stability of 8-iso-PGF2α?
A4: Proper sample storage is critical to prevent artificial formation of isoprostanes.[12] Plasma samples should be assayed immediately or stored at -80°C.[6] Storage at -20°C is insufficient to prevent oxidative formation.[12] For long-term storage, the addition of an antioxidant like butylated hydroxytoluene (BHT) at a concentration of 0.005% is recommended.[12] Avoid repeated freeze-thaw cycles for all sample types.[6]
Q5: Can 8-iso-PGF2α be formed through enzymatic pathways?
A5: Yes, while primarily formed via non-enzymatic lipid peroxidation, 8-iso-PGF2α can also be produced to a lesser extent by the enzymatic activity of prostaglandin-endoperoxide synthases (PGHSs), also known as cyclooxygenases (COXs).[2] This is an important consideration in studies where inflammation (which induces PGHS enzymes) is a factor. To distinguish between enzymatic and non-enzymatic formation, some researchers recommend measuring the ratio of 8-iso-PGF2α to Prostaglandin F2α (PGF2α).[2][13]
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
This guide addresses common issues encountered when using competitive ELISA kits for 8-iso-PGF2α quantification.
// Problems no_signal [label="No or Weak Signal", fillcolor="#FBBC05", fontcolor="#202124"]; high_bkg [label="High Background", fillcolor="#FBBC05", fontcolor="#202124"]; high_cv [label="High Variability\n(Poor Reproducibility)", fillcolor="#FBBC05", fontcolor="#202124"]; out_of_range [label="Sample Out of Range", fillcolor="#FBBC05", fontcolor="#202124"];
start -> no_signal [label=" No color development"]; start -> high_bkg [label=" All wells are dark"]; start -> high_cv [label=" Replicates inconsistent"]; start -> out_of_range [label=" OD values too high/low"];
// Solutions for No Signal sol_ns1 [label="Check Reagent Addition:\n- Was a key reagent omitted?\n- Correct order followed?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_ns2 [label="Verify Reagent Activity:\n- Expired kit?\n- Improper storage?\n- Test conjugate/substrate separately.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_ns3 [label="Review Incubation Times/Temps:\n- Were times too short?\n- Incorrect temperature?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
no_signal -> sol_ns1; no_signal -> sol_ns2; no_signal -> sol_ns3;
// Solutions for High Background sol_hb1 [label="Improve Washing:\n- Increase number of washes.\n- Ensure complete aspiration of wells.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_hb2 [label="Check Antibody/Conjugate Conc.:\n- Too high? Titrate to optimize.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_hb3 [label="Review Incubation Times:\n- Were times too long?\n- Stop reaction promptly.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
high_bkg -> sol_hb1; high_bkg -> sol_hb2; high_bkg -> sol_hb3;
// Solutions for High CV sol_cv1 [label="Refine Pipetting Technique:\n- Use calibrated pipettes.\n- Avoid bubbles in wells.\n- Consistent timing.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_cv2 [label="Ensure Plate Uniformity:\n- Proper mixing of reagents.\n- Consistent washing across plate.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_cv3 [label="Check for Contamination:\n- Avoid splashing between wells.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
high_cv -> sol_cv1; high_cv -> sol_cv2; high_cv -> sol_cv3;
// Solutions for Out of Range sol_oor1 [label="Dilute or Concentrate Sample:\n- If OD is too low (high concentration),\n dilute the sample.\n- If OD is too high (low concentration),\n concentrate the sample or use a more\n sensitive assay.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_oor2 [label="Check Standard Curve:\n- Was it prepared correctly?\n- Did the standard degrade?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
out_of_range -> sol_oor1; out_of_range -> sol_oor2; } end_dot Caption: Troubleshooting Decision Tree for Common ELISA Issues.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Omission of a key reagent (e.g., primary antibody, conjugate, substrate). | Carefully check the protocol to ensure all reagents were added in the correct sequence. |
| Inactive reagents (expired kit, improper storage). | Verify the expiration date. Ensure all components are stored at the recommended temperatures.[6] Test the activity of the enzyme conjugate and substrate separately if possible. | |
| Insufficient incubation time or incorrect temperature. | Ensure incubation steps are carried out for the full recommended time and at the specified temperature.[14] | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure that wells are completely aspirated after each wash to remove residual unbound reagents.[14] |
| Concentration of detection antibody or conjugate is too high. | Perform a titration to determine the optimal working concentration of the detection reagents. | |
| Incubation time too long or reaction not stopped effectively. | Adhere strictly to the protocol's incubation times. Ensure the stop solution is added promptly and mixed well.[14] | |
| High Variability Between Replicates | Inconsistent pipetting technique. | Use calibrated pipettes and new tips for each sample/reagent. Ensure no bubbles are present in the wells before reading the plate.[14] |
| Inadequate mixing of reagents. | Ensure all reagents, especially standards and samples, are thoroughly mixed before adding to the plate. | |
| Plate not washed uniformly. | Use an automated plate washer if available. If washing manually, ensure all wells receive the same treatment. | |
| Sample Concentration Out of Range | Analyte concentration in the sample is too high or too low. | If the optical density (OD) is below the lowest standard, the sample needs to be diluted and re-assayed.[6] If the OD is above the highest standard, the sample may need to be concentrated (e.g., by solid-phase extraction) or a more sensitive assay is required.[14] |
| Improperly prepared standard curve. | Double-check the dilution calculations for the standard curve. Use a fresh vial of the standard if degradation is suspected.[15] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Problem | Possible Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient solid-phase extraction (SPE). | Ensure the SPE cartridge is appropriate for the analyte and has been conditioned and equilibrated correctly. Optimize the pH of the sample load and the composition of the wash and elution solvents.[9] |
| Analyte degradation during sample preparation. | Keep samples on ice throughout the extraction process. Minimize the time between sample collection, processing, and analysis.[13] | |
| Poor Peak Shape or Resolution | Suboptimal chromatographic conditions. | Optimize the mobile phase composition (e.g., pH, organic solvent percentage) and gradient. Ensure the column is not overloaded or degraded. |
| Interference from co-eluting compounds. | The presence of structurally similar isoprostanes can interfere with quantification.[7] Improve chromatographic separation or select more specific precursor-product ion transitions for MRM analysis. | |
| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting matrix components affecting analyte ionization. | Use a stable isotope-labeled internal standard (e.g., 8-iso-PGF2α-d4) to compensate for matrix effects.[9] Evaluate matrix effects by post-column infusion experiments. Improve sample cleanup to remove interfering substances.[9] |
| Inconsistent Results | Variability in sample preparation. | Automate the SPE procedure if possible to improve consistency.[16] Ensure precise addition of the internal standard to all samples, calibrators, and QCs. |
| Instrument instability. | Perform regular calibration and maintenance of the LC-MS/MS system. Monitor system suitability by injecting a standard solution at the beginning and end of each analytical run. |
Quantitative Data Summary
Table 1: Performance Characteristics of 8-iso-PGF2α Immunoassays
| Parameter | ELISA Kit 1 | ELISA Kit 2 | Reference |
| Detection Range | 31.25 - 2000 pg/mL | 0.8 - 500 pg/mL | [6],[17] |
| Sensitivity (LOD) | 8 pg/mL | 0.8 pg/mL | [6],[17] |
| Intra-Assay Precision (CV%) | < 8% | 4.9% | [6],[17] |
| Inter-Assay Precision (CV%) | < 10% | 13.4% | [6],[17] |
| Sample Types | Serum, Plasma, other biological fluids | Plasma, Urine | [6],[17] |
Table 2: Validation Summary for an LC-MS/MS Method in Urine
| Parameter | Value | Reference |
| Linearity Range | 50 pg/mL - 10 ng/mL (r² > 0.99) | [9] |
| Limit of Detection (LOD) | 53 pg/mL | [9] |
| Lower Limit of Quantitation (LLOQ) | 178 pg/mL | [9] |
| Intra-Day Precision (CV%) | 4.0% - 4.5% | [10] |
| Inter-Day Precision (CV%) | 4.3% - 5.7% | [10] |
| Recovery | 79% - 90% | [9] |
Experimental Protocols & Workflows
General Experimental Workflow
The analysis of 8-iso-PGF2α, whether by ELISA or LC-MS/MS, follows a general sequence of steps designed to isolate and accurately quantify the analyte from a complex biological matrix.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS
This protocol is a modified example based on published methods for extracting 8-iso-PGF2α from urine.[9]
-
Sample Thawing and pH Adjustment: Thaw 2.5 mL of urine sample on ice. Add 2 mL of 50 mM Tris-HCl buffer (pH 6.0).
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., 10 ng of 8-iso-PGF2α-d4).[9]
-
SPE Cartridge Conditioning: Use a weak anion exchange cartridge (e.g., Strata X-AW). Precondition the cartridge with 2 mL of methanol (B129727) containing 2% formic acid, followed by 2 mL of water.[9]
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances. This may involve a sequence of washes with water followed by a weak organic solvent (e.g., hexane).
-
Elution: Elute the 8-iso-PGF2α from the cartridge using an appropriate solvent, such as methanol or ethyl acetate (B1210297) containing a small percentage of formic or acetic acid.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small, known volume of the initial LC mobile phase (e.g., 100 µL) for injection into the LC-MS/MS system.
Protocol 2: Competitive ELISA Procedure
This protocol outlines the general steps for a competitive ELISA, based on commercially available kit instructions.[1][6]
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual. Allow all components to reach room temperature before use.[6]
-
Standard Curve Preparation: Perform a serial dilution of the provided 8-iso-PGF2α standard to create a standard curve. A typical range might be from 2000 pg/mL down to 31.25 pg/mL, including a zero standard (blank).[6]
-
Sample/Standard Addition: Add 50 µL of the prepared standards and samples to the appropriate wells of the antibody-coated microplate.
-
Conjugate Addition: Immediately add 50 µL of the 8-iso-PGF2α-HRP conjugate to each well. The free 8-iso-PGF2α in the sample/standard will compete with the HRP-labeled 8-iso-PGF2α for binding to the primary antibody on the plate.[1]
-
Incubation: Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 1 hour at 37°C).[6]
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[1][6]
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate at room temperature, protected from light, for a specified time (e.g., 15-30 minutes) to allow for color development.[6] The color intensity will be inversely proportional to the amount of 8-iso-PGF2α in the original sample.
-
Stopping Reaction: Add 100 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.[1]
-
Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.[6]
-
Calculation: Generate a standard curve by plotting the absorbance values against the corresponding standard concentrations. Use the standard curve to determine the concentration of 8-iso-PGF2α in the unknown samples. Remember to multiply by the dilution factor if samples were diluted.[6]
Analyte Formation Pathway
8-iso-PGF2α is a specific product of the peroxidation of arachidonic acid, a polyunsaturated fatty acid abundant in cell membranes. This process is initiated by reactive oxygen species (ROS).
// Nodes membrane [label="Cell Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; pla2 [label="Phospholipase A2", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; aa [label="Arachidonic Acid (AA)", fillcolor="#FBBC05", fontcolor="#202124"]; ros [label="Reactive Oxygen Species\n(ROS)", shape=cylinder, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
process [label="Non-Enzymatic\nFree Radical Attack", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
isoprostane [label="8-iso-Prostaglandin F2α", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; biomarker [label="Biomarker of\nOxidative Stress", shape=document, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges membrane -> pla2 [dir=none]; pla2 -> aa [label=" releases"]; ros -> process [style=dashed]; aa -> process; process -> isoprostane; isoprostane -> biomarker; } end_dot Caption: Formation of 8-iso-PGF2α via Non-Enzymatic Lipid Peroxidation.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-8 iso Prostaglandin F2 alpha antibody (ab2280) | Abcam [abcam.com]
- 4. 8-iso-prostaglandin F2alpha as a useful clinical biomarker of oxidative stress in ESRD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased plasma 8-iso-prostaglandin F2α concentration in severe human traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elkbiotech.com [elkbiotech.com]
- 7. A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-iso-Prostaglandin F2a Assay [cellbiolabs.com]
- 9. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ethosbiosciences.com [ethosbiosciences.com]
- 15. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Efficient Sample Preparation Method for High-Throughput Analysis of 15(S)-8-iso-PGF2α in Plasma and Urine by Enzyme Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
addressing cross-reactivity in 8-iso Prostaglandin A1 immunoassays
Note on Analyte Specificity
This technical support resource focuses on 8-iso-Prostaglandin F2α (8-iso-PGF2α) , also widely known as 8-isoprostane . This compound is the most commonly measured F2-isoprostane and serves as a gold-standard biomarker for oxidative stress.[1][2] Immunoassays for "8-iso-Prostaglandin A1" are not commonly available, and it is presumed that the user is inquiring about the well-documented F2α isoform. The principles and troubleshooting steps outlined here are broadly applicable to competitive immunoassays for small molecules and provide a robust guide for researchers.
This guide provides troubleshooting advice and answers to frequently asked questions regarding cross-reactivity and other common issues encountered with 8-iso-Prostaglandin F2α competitive enzyme-linked immunosorbent assays (ELISAs).
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in an immunoassay and why is it a concern for 8-iso-PGF2α? A: Cross-reactivity is the extent to which the antibody in an immunoassay binds to substances other than the target analyte. In 8-iso-PGF2α assays, this is a significant concern because urine and plasma contain numerous structurally similar F2-isoprostane isomers and metabolites.[1] If the antibody binds to these related molecules, it can lead to an overestimation of the true 8-iso-PGF2α concentration. It is not uncommon for immunoassays to report higher analyte concentrations when compared to more specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
Q2: My measured 8-iso-PGF2α concentrations seem too high compared to literature values. What are the potential causes? A: Higher-than-expected values are a common issue and can be caused by several factors:
-
Cross-reactivity: The antibody may be binding to other isoprostanes or related compounds present in the sample.[1]
-
Matrix Effects: Components in your specific sample matrix (e.g., plasma, urine, tissue homogenate) can interfere with the antibody-antigen binding. It is crucial to test for interference before analyzing a large number of samples.[4]
-
Improper Sample Handling: 8-isoprostane can be generated ex vivo through spontaneous oxidation if samples are not handled and stored correctly.[4] Plasma samples stored at -20°C can contain significantly higher isoprostane levels than fresh plasma.[1]
Q3: How should I collect and store my samples to prevent artificial 8-iso-PGF2α formation? A: Proper sample handling is critical. Samples should be assayed immediately after collection. If immediate analysis is not possible, they must be stored at -80°C.[3][4] To prevent ex vivo oxidation, it is strongly recommended to add an antioxidant like butylated hydroxytoluene (BHT) to a final concentration of 0.005%.[3][4] Storage at -20°C is insufficient to prevent oxidative formation of 8-isoprostane.[4]
Q4: Is sample purification necessary before running the ELISA? A: For many sample types, especially complex matrices like plasma and urine, purification is highly recommended to remove contaminants that can interfere with the assay.[4] Methods like Solid-Phase Extraction (SPE) or affinity purification can significantly improve accuracy.[1][4] For simpler matrices like cell culture supernatants, direct measurement after dilution may be possible, but validation is still essential.[4]
Q5: How can I validate the assay for my specific sample type? A: To ensure accurate measurements in an unvalidated sample type, you should perform two key experiments:
-
Spike and Recovery: A known amount of 8-iso-PGF2α standard is added ("spiked") into your sample matrix. The assay is then performed to see how much of that standard is "recovered." A recovery rate between 80-120% generally indicates that the sample matrix is not interfering with the assay.[5][6]
-
Linearity of Dilution: The sample is serially diluted and assayed. The measured concentrations, when corrected for dilution, should be consistent across the dilution series. A lack of linearity suggests matrix interference.[4][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Insufficient washing. 2. Reagents not at room temperature. 3. Contaminated buffers or water. | 1. Increase the number of wash steps and ensure vigorous washing. 2. Allow all reagents to equilibrate to room temperature before use. 3. Use fresh, high-purity water (18.2 MΩ∙cm) to prepare buffers.[3] |
| Low Signal / Poor Sensitivity | 1. Inactive reagents (improper storage). 2. Assay performed at too low a temperature. 3. Incorrect dilution of samples or standards. | 1. Ensure all kit components are stored at the recommended temperatures (-20°C for most kits).[3][7] 2. Perform incubations at the temperature specified in the protocol (often room temp. or 37°C). 3. Carefully check all dilution calculations. Prepare fresh standard dilutions for each assay.[8] |
| High Inter-Assay Variability | 1. Inconsistent incubation times or temperatures. 2. Pipetting errors. 3. "Edge effects" on the microplate. | 1. Use a calibrated incubator and timer for all incubation steps. 2. Use calibrated pipettes and consistent technique. A multichannel pipette is recommended.[3] 3. Avoid using the outermost wells of the plate if edge effects are suspected. |
| Poor Correlation Between Dilutions (Non-Linearity) | 1. Matrix interference. 2. Analyte concentration is outside the linear range of the assay. | 1. Purify samples using Solid-Phase Extraction (SPE) or affinity chromatography.[4] 2. Adjust sample dilutions to ensure the measured values fall within the middle of the standard curve (20-80% B/B₀).[4] |
Technical Resources
Data Presentation
Table 1: Cross-Reactivity of a Typical 8-iso-PGF2α Immunoassay Antibody. This table presents typical cross-reactivity data for an 8-iso-PGF2α antibody with other structurally related compounds. The data shows that while the antibody is highly specific for 8-iso-PGF2α, it can exhibit some binding to other isoprostanes.
| Compound | Cross-Reactivity (%) |
| 8-iso-Prostaglandin F2α | 100% |
| 8-iso-Prostaglandin F3α | 20.6% |
| 2,3-dinor-8-iso-Prostaglandin F2α | 4.0% |
| 8-iso-Prostaglandin E2 | 1.84% |
| 2,3-dinor-8-iso-Prostaglandin F1α | 1.7% |
| 8-iso-Prostaglandin E1 | 1.56% |
| (Data sourced from a commercial EIA kit and is representative.[5] Users should always refer to the specific datasheet for their kit lot.) |
Table 2: Typical Concentrations of Free 8-iso-PGF2α in Human Samples. This table provides a reference for expected physiological concentrations. Values can vary significantly based on age, health status, and sample handling.
| Sample Type | Typical Concentration Range |
| Plasma | 40 - 100 pg/mL[4] |
| Urine | 10 - 50 ng/mmol creatinine[4] |
| (Concentrations are approximate and should be used for reference only.) |
Diagrams
Signaling Pathways and Experimental Workflows
Caption: Non-enzymatic formation of 8-iso-PGF2α from arachidonic acid.
Caption: Principle of a competitive ELISA for 8-iso-PGF2α detection.
Caption: Logical workflow for troubleshooting immunoassay interference.
Experimental Protocols
Protocol 1: General Competitive ELISA for 8-iso-PGF2α
This protocol is a generalized procedure. Always follow the specific instructions provided with your ELISA kit.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and controls, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Create a serial dilution of the 8-iso-PGF2α standard to generate a standard curve. A typical range might be 0.8 to 500 pg/mL.[3] A fresh standard curve should be prepared for each assay.[8]
-
Sample Addition: Pipette 50 µL of standards, controls, and prepared samples into the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of the 8-iso-PGF2α-enzyme conjugate to each well. Then, add 50 µL of the specific antibody to each well. Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature on an orbital shaker).
-
Washing: Aspirate the contents of the wells and wash each well 4-5 times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[8]
-
Substrate Addition: Add 100-200 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes at room temperature).
-
Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color in the wells should change.
-
Read Plate: Immediately read the absorbance of each well on a microplate reader at the specified wavelength (e.g., 450 nm).[8]
-
Data Analysis: Calculate the average absorbance for each set of duplicate standards, controls, and samples. Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the sample concentrations from this curve.
Protocol 2: Spike and Recovery
This protocol is used to test for matrix effects in your samples.[6]
-
Sample Selection: Choose a representative sample from your study group. If the endogenous level of 8-iso-PGF2α is high, dilute the sample in assay buffer until the concentration falls within the lower half of the standard curve range.
-
Prepare Spiked and Unspiked Samples:
-
Unspiked Sample: Take 900 µL of your sample (or diluted sample). Add 100 µL of assay buffer.
-
Spiked Sample: Take 900 µL of your sample (or diluted sample). Add 100 µL of a prepared 8-iso-PGF2α standard solution. The final concentration of the spike should be in the middle of the standard curve range.
-
-
Assay: Analyze the unspiked and spiked samples in your 8-iso-PGF2α ELISA according to the standard protocol.
-
Calculate Recovery: Use the following formula to calculate the percent recovery:
-
% Recovery = [ (Concentration in Spiked Sample - Concentration in Unspiked Sample) / (Known Concentration of Spike) ] x 100
-
-
Interpretation: A recovery value between 80% and 120% is generally considered acceptable and indicates that the sample matrix is not significantly interfering with the assay.[6]
Protocol 3: Solid-Phase Extraction (SPE) for Urine/Plasma
This is a general protocol to purify and concentrate 8-iso-PGF2α and remove interfering substances.[9][10] Cartridge type and solvent volumes may need optimization.
-
Sample Preparation:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol, followed by 5 mL of ultrapure water. Do not allow the cartridge to dry.
-
Sample Loading: Load the prepared sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge to remove hydrophilic impurities. First, wash with 5 mL of ultrapure water. Then, wash with 5 mL of a non-polar solvent like heptane (B126788) or hexane (B92381) to remove neutral lipids.[10][12]
-
Elution: Elute the 8-iso-PGF2α from the cartridge using 2-5 mL of a polar organic solvent like ethyl acetate (B1210297) or methanol.[3][10]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the dried residue in a small, known volume of the ELISA assay buffer. The sample is now purified and ready for analysis.[3]
References
- 1. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. An Efficient Sample Preparation Method for High-Throughput Analysis of 15(S)-8-iso-PGF2α in Plasma and Urine by Enzyme Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. woongbee.com [woongbee.com]
- 7. raybiotech.com [raybiotech.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. mdpi.com [mdpi.com]
- 10. oxfordbiomed.com [oxfordbiomed.com]
- 11. abcam.com [abcam.com]
- 12. Improved method of plasma 8-Isoprostane measurement and association analyses with habitual drinking and smoking - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 8-iso Prostaglandin A1 and 8-iso Prostaglandin F2α: Unraveling Their Contrasting Biological Effects
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar signaling molecules is paramount. This guide provides a comprehensive comparison of 8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1) and 8-iso Prostaglandin F2α (8-iso-PGF2α), two isoprostanes derived from the free radical-mediated peroxidation of arachidonic acid. While sharing a common origin, these molecules exhibit distinct and often opposing biological activities, making their differentiation critical for targeted therapeutic development and accurate biomarker interpretation.
This comparison guide delves into their biosynthesis, key biological effects, and underlying signaling pathways, supported by experimental data and detailed methodologies.
Biosynthesis of 8-iso-PGA1 and 8-iso-PGF2α
Both 8-iso-PGA1 and 8-iso-PGF2α are isomers of prostaglandins (B1171923), formed in vivo primarily through the non-enzymatic, free-radical catalyzed peroxidation of arachidonic acid. This process is a hallmark of oxidative stress. However, it's important to note that 8-iso-PGF2α can also be generated to a lesser extent by the enzymatic activity of cyclooxygenase (COX) enzymes, which can complicate its interpretation solely as a marker of oxidative stress.[1][2][3] The formation of 8-iso-PGA1 is less well-characterized but is understood to arise from the same isoprostane pathway.
Core Functional Differences at a Glance
| Feature | 8-iso Prostaglandin A1 (8-iso-PGA1) | 8-iso Prostaglandin F2α (8-iso-PGF2α) |
| Primary Classification | Cyclopentenone Prostaglandin (cyPG) | F2-Isoprostane |
| Key Biological Effect | Anti-inflammatory, Anti-proliferative, Pro-apoptotic | Vasoconstrictor, Pro-inflammatory, Platelet Activator |
| Primary Mechanism of Action | Covalent adduction to cellular proteins (e.g., NF-κB, Keap1), PPARγ activation | Agonist of the Thromboxane (B8750289) A2 Receptor (TP receptor) |
| Clinical Relevance | Potential therapeutic agent for inflammatory diseases and cancer | Gold-standard biomarker for in vivo oxidative stress |
In-Depth Comparison of Biological Effects and Mechanisms
8-iso Prostaglandin F2α: A Potent Vasoconstrictor and Biomarker of Oxidative Stress
8-iso-PGF2α is extensively studied and widely recognized as a reliable biomarker of lipid peroxidation and oxidative stress in vivo.[4][5][6] Elevated levels are associated with numerous pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.[5][7]
The primary biological effect of 8-iso-PGF2α is potent vasoconstriction.[8] This action is mediated primarily through its binding to and activation of the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor.[9] Activation of the TP receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentrations, ultimately resulting in smooth muscle contraction and vasoconstriction.[10][11]
Furthermore, 8-iso-PGF2α can amplify platelet aggregation in response to other agonists, contributing to its pro-thrombotic potential.[12] While some studies suggest the existence of a distinct isoprostane receptor, the majority of its physiological effects are attributed to its action on the TP receptor.[10][12]
This compound: An Anti-inflammatory and Anti-proliferative Cyclopentenone Prostaglandin
In contrast to the pro-inflammatory and vasoconstrictive nature of 8-iso-PGF2α, 8-iso-PGA1 belongs to the class of cyclopentenone prostaglandins (cyPGs).[7][13][14][15] This structural classification, characterized by an α,β-unsaturated carbonyl group in the cyclopentenone ring, is central to its distinct mechanism of action and biological effects.[14][15]
The primary mechanism of action for cyPGs, including 8-iso-PGA1, is not receptor-mediated in the traditional sense. Instead, the electrophilic carbon in the cyclopentenone ring readily forms covalent Michael adducts with nucleophilic residues, such as cysteine, on cellular proteins.[16] This covalent modification can alter the function of key signaling proteins.
A major target of cyPGs is the transcription factor Nuclear Factor-kappa B (NF-κB) , a master regulator of inflammation.[17][18][19][20][21] By forming adducts with components of the NF-κB signaling pathway (such as IKK or NF-κB subunits themselves), cyPGs inhibit its activation and subsequent transcription of pro-inflammatory genes.[17] This leads to potent anti-inflammatory effects.
Beyond NF-κB inhibition, cyPGs are known to activate the Nrf2-antioxidant response pathway and can act as ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ) , further contributing to their anti-inflammatory and metabolic regulatory roles.[15]
Specific experimental evidence for 8-iso-PGA1 includes its ability to inhibit the enzyme aldo-keto reductase 1B10 (AKR1B10) , which is implicated in cancer development and chemoresistance.[2][5] It has also been shown to inhibit potassium-induced D-aspartate release from bovine retinas.[22]
Signaling Pathway Diagrams
Experimental Protocols
Quantification of 8-iso-PGF2α in Biological Samples via ELISA
Objective: To measure the concentration of 8-iso-PGF2α in samples such as plasma, urine, or tissue homogenates.
Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). 8-iso-PGF2α in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled 8-iso-PGF2α for binding to a limited amount of anti-8-iso-PGF2α antibody coated on a microplate. The amount of HRP-conjugate bound to the antibody is inversely proportional to the concentration of 8-iso-PGF2α in the sample.
Materials:
-
8-iso-PGF2α ELISA Kit (e.g., from Cayman Chemical, Abcam, or Cell Biolabs)[9][23][24][25][26][27][28][29]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Orbital shaker
-
Deionized water
-
Sample diluent, wash buffer, substrate solution, and stop solution (typically provided in the kit)
Procedure:
-
Sample Preparation: Prepare samples as per the kit's instructions. Urine samples may require dilution. Plasma or serum samples might need extraction to remove interfering substances.
-
Standard Curve Preparation: Prepare a serial dilution of the 8-iso-PGF2α standard provided in the kit to create a standard curve.
-
Assay: a. Add standards and samples to the appropriate wells of the antibody-coated microplate. b. Add the 8-iso-PGF2α-HRP conjugate to each well. c. Incubate the plate for the time and temperature specified in the kit protocol (e.g., 1 hour at room temperature on an orbital shaker). d. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. e. Add the substrate solution to each well and incubate to allow for color development. f. Add the stop solution to terminate the reaction.
-
Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Plot the absorbance of the standards against their known concentrations to generate a standard curve. c. Determine the concentration of 8-iso-PGF2α in the samples by interpolating their absorbance values on the standard curve.
Assessment of NF-κB Inhibition by 8-iso-PGA1 using a Reporter Assay
Objective: To determine the inhibitory effect of 8-iso-PGA1 on NF-κB activation in a cell-based assay.
Principle: This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. When NF-κB is activated by a stimulus (e.g., TNF-α), it binds to the response element and drives the expression of the reporter gene. The activity of the reporter protein (luciferase) can be measured and is proportional to NF-κB activity. A decrease in reporter activity in the presence of 8-iso-PGA1 indicates inhibition of the NF-κB pathway.
Materials:
-
Cell line with an NF-κB reporter system (e.g., HEK293-NF-κB-luc or similar)
-
Cell culture medium and supplements
-
8-iso-Prostaglandin A1
-
NF-κB stimulus (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Culture the NF-κB reporter cell line under standard conditions.
-
Treatment: a. Seed the cells in a multi-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of 8-iso-PGA1 for a specified period (e.g., 1-2 hours). c. Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a defined time (e.g., 6-24 hours). Include appropriate controls (untreated, stimulus only).
-
Luciferase Assay: a. Lyse the cells to release the cellular contents, including the expressed luciferase. b. Add the luciferase assay reagent to the cell lysate. This reagent contains the substrate for luciferase (luciferin). c. Measure the luminescence produced by the enzymatic reaction using a luminometer.
-
Data Analysis: a. Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected constitutive reporter or a separate cell viability assay). b. Compare the luciferase activity in the 8-iso-PGA1-treated, stimulated cells to the stimulated-only control to determine the percent inhibition of NF-κB activity.
Conclusion
8-iso-Prostaglandin A1 and 8-iso-Prostaglandin F2α, despite their common origin as products of lipid peroxidation, represent a fascinating example of how subtle structural differences can lead to vastly different biological functions. 8-iso-PGF2α acts as a potent pro-inflammatory and vasoconstrictive agent, primarily through receptor-mediated signaling, and serves as a crucial biomarker for oxidative stress. In contrast, 8-iso-PGA1, as a cyclopentenone prostaglandin, exhibits anti-inflammatory and anti-proliferative properties through a mechanism involving covalent modification of key cellular signaling proteins. This comparative guide highlights the importance of distinguishing between these two isoprostanes in both basic research and clinical applications. For drug development professionals, the divergent pathways they modulate offer distinct targets for therapeutic intervention, with 8-iso-PGF2α antagonists having potential in cardiovascular and thrombotic diseases, while 8-iso-PGA1 and its analogs hold promise as anti-inflammatory and anti-cancer agents. For researchers, the accurate measurement and interpretation of these molecules are essential for understanding the complex interplay between oxidative stress, inflammation, and disease pathogenesis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of urinary 8-iso-prostaglandin F2alpha using liquid chromatography-tandem mass spectrometry during cardiac valve surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of aldo-keto reductase AKR1B10 as a selective target for modification and inhibition by prostaglandin A(1): implications for antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chemistry, biology and pharmacology of the cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel mechanism for vasoconstrictor action of 8-isoprostaglandin F2 alpha on retinal vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-iso-PGF2 alpha ELISA Kit (ab133025) | Abcam [abcam.com]
- 10. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-iso-prostaglandin-F2α: a possible trigger or accelerator of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Local amplification of platelet function by 8-Epi prostaglandin F2alpha is not mediated by thromboxane receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cross-Conjugated Cyclopentenone Prostaglandins. Recent Advances | Semantic Scholar [semanticscholar.org]
- 14. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]
- 16. Nitric Oxide and Electrophilic Cyclopentenone Prostaglandins in Redox signaling, Regulation of Cytoskeleton Dynamics and Intercellular Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Inhibition of nuclear factor κB by prostaglandin A1: An effect associated with heat shock transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detection of lipid peroxidation in light-exposed mouse retina assessed by oxidative stress markers, total hydroxyoctadecadienoic acid and 8-iso-prostaglandin F2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. content.abcam.com [content.abcam.com]
- 25. fn-test.com [fn-test.com]
- 26. Human 8-iso-PGF2 alpha ELISA Kit (A73969) [antibodies.com]
- 27. elkbiotech.com [elkbiotech.com]
- 28. Human 8-iso prostaglandin F2α (8-iso-PGF2a) ELISA Kit [elkbiotech.com]
- 29. 8-iso-Prostaglandin F2a Assay [cellbiolabs.com]
validating 8-iso Prostaglandin A1 as a biomarker for specific diseases
A Note on 8-iso Prostaglandin A1 (8-iso-PGA1): Initial searches for clinical data on this compound (8-iso-PGA1) as a specific biomarker for diseases yielded limited results. The scientific literature extensively focuses on a related compound, 8-iso-Prostaglandin F2α (8-iso-PGF2α), as a key indicator of oxidative stress. Therefore, this guide will focus on the validation of 8-iso-PGF2α as a biomarker and provide a comparative analysis with other relevant markers.
8-iso-Prostaglandin F2α: A Gold Standard in Oxidative Stress Measurement
8-iso-Prostaglandin F2α (8-iso-PGF2α) is a prostaglandin-like compound produced by the free radical-catalyzed peroxidation of arachidonic acid. It is a chemically stable product, making it a reliable biomarker for assessing oxidative stress in vivo. Elevated levels of 8-iso-PGF2α have been associated with a variety of diseases characterized by inflammation and oxidative damage.
However, a critical consideration in its use as a biomarker is its dual origin. 8-iso-PGF2α can be formed both non-enzymatically by free radical-mediated lipid peroxidation and enzymatically via the cyclooxygenase (COX) pathway. This has led to the recommendation of measuring the ratio of 8-iso-PGF2α to PGF2α to distinguish between these sources, thereby providing a more accurate assessment of oxidative stress.
Comparative Analysis of 8-iso-PGF2α and Alternative Biomarkers in Specific Diseases
This section provides a comparative overview of 8-iso-PGF2α and other biomarkers in various diseases. The data is summarized in tables for easy comparison, followed by detailed experimental protocols.
Preeclampsia
Preeclampsia is a pregnancy complication characterized by high blood pressure and signs of damage to another organ system, often the liver and kidneys. Oxidative stress is believed to play a significant role in its pathogenesis.
| Biomarker | Patient Group (Preeclampsia) | Control Group (Healthy Pregnant) | Method | Reference |
| 8-iso-PGF2α | 742.00 pg/mL | Not specified in abstract | ELISA | [1][2] |
| Pentraxin-3 (PTX3) | Significantly elevated | Not specified in abstract | ELISA | [1][2] |
| TNF-α | Significantly elevated | Not specified in abstract | ELISA | [1][2] |
| IL-6 | Significantly elevated | Not specified in abstract | ELISA | [1][2] |
A study on preeclampsia demonstrated that serum levels of 8-iso-PGF2α were significantly higher in patients with preeclampsia compared to those after delivery (742.00 vs. 324.00 pg/mL, p < 0.0001)[1][2]. 8-iso-PGF2α also showed strong positive correlations with systolic blood pressure and TNF-α[1][2]. Both 8-iso-PGF2α and PTX3 were identified as having the greatest diagnostic value for preeclampsia in this study[1][2].
Breast Cancer
Oxidative stress is implicated in the development and progression of breast cancer.
| Biomarker | Patient Group (Malignant Breast Cancer) | Patient Group (Benign Breast Tumors) | Control Group (Healthy) | Method | Reference |
| 8-iso-PGF2α | 57.92 pg/mL | 18.89 pg/mL | 4.02 pg/mL | Not specified | [3] |
| CA 15-3 | Significantly higher in malignant vs. benign/healthy | Not specified | Not specified | Not specified | [3] |
| CEA | Significantly higher in malignant vs. benign/healthy | Not specified | Not specified | Not specified | [3] |
In a study on breast cancer, serum 8-iso-PGF2α levels were significantly higher in patients with malignant tumors (57.92 pg/mL) compared to those with benign tumors (18.89 pg/mL) and healthy controls (4.02 pg/mL)[3]. Furthermore, 8-iso-PGF2α showed a high diagnostic performance with an AUC of 0.999, 100% sensitivity, and 99.2% specificity at a cutoff value of 36.18 pg/mL[3].
Prostate Cancer
Chronic inflammation and oxidative stress are considered contributing factors to prostate cancer development.
| Biomarker | Patient Group (Prostate Cancer, before RARP*) | Control Group (Healthy) | Method | Reference |
| Urinary 8-iso-PGF2α | 218.11 ± 110.82 pg/mg creatinine | 103.38 ± 32.18 ng/mg creatinine | LC-MS/MS | [4] |
| Urinary 8-OHdG | 2.67 ± 0.96 ng/mg creatinine | 1.87 ± 0.77 ng/mg creatinine | LC-MS/MS | [4] |
*RARP: Robot-Assisted Radical Prostatectomy
A study on prostate cancer patients found that urinary levels of 8-iso-PGF2α were significantly higher before surgery compared to healthy controls[4]. Following surgery, the levels of 8-iso-PGF2α significantly decreased, becoming comparable to the control group[4]. This suggests a potential role for 8-iso-PGF2α in monitoring disease burden and response to treatment.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is crucial for their clinical validation. Below are detailed methodologies for the key experiments cited.
Measurement of 8-iso-PGF2α by ELISA
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying 8-iso-PGF2α in biological samples. It is a competitive immunoassay where the 8-iso-PGF2α in the sample competes with a fixed amount of labeled 8-iso-PGF2α for binding to a limited amount of antibody.
Sample Preparation:
-
Serum/Plasma: Samples are collected and centrifuged to separate serum or plasma. For the measurement of total 8-iso-PGF2α (free and esterified), a hydrolysis step with NaOH is required, followed by neutralization.
-
Urine: Urine samples may require acidification and dilution before analysis.
Assay Procedure (Example):
-
Standards and samples are added to a microplate pre-coated with a capture antibody.
-
An 8-iso-PGF2α conjugate (e.g., linked to horseradish peroxidase - HRP) is added.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the HRP to produce a color change.
-
A stop solution is added to terminate the reaction.
-
The absorbance is read on a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-iso-PGF2α in the sample.
Measurement of 8-iso-PGF2α by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a highly sensitive and specific method for the quantification of 8-iso-PGF2α. It involves the separation of the analyte by liquid chromatography followed by its detection and quantification by mass spectrometry.
Sample Preparation:
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., 8-iso-PGF2α-d4) is added to the sample.
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances and concentrate the analyte.
-
Derivatization (Optional): In some methods, a derivatization step is used to improve the chromatographic and mass spectrometric properties of 8-iso-PGF2α.
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where 8-iso-PGF2α is separated from other components on a C18 column.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. The 8-iso-PGF2α and the internal standard are ionized (typically by electrospray ionization - ESI) and fragmented. Specific fragment ions are monitored for quantification (Multiple Reaction Monitoring - MRM).
-
Quantification: The concentration of 8-iso-PGF2α in the sample is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve. A novel UHPLC-MS/MS method has been developed for measuring 8-iso-PGF2α in bronchoalveolar lavage fluid with a limit of detection of 17.6 pg/ml and requires only 50 μl of sample[5][6].
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can aid in understanding the role of 8-iso-PGF2α.
Formation of 8-iso-PGF2α
Caption: Dual formation pathways of 8-iso-PGF2α.
General Experimental Workflow for 8-iso-PGF2α Measurement
Caption: Workflow for 8-iso-PGF2α biomarker analysis.
Signaling Cascade of 8-iso-PGF2α
Caption: Simplified signaling pathway of 8-iso-PGF2α.
References
- 1. Measurement of 8-iso-prostaglandin F2alpha in biological fluids as a measure of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of methods for the measurement of 8-isoPGF(2α): a marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Serum 8-iso-PGF2α Predicts the Severity and Prognosis in Patients With Community-Acquired Pneumonia: A Retrospective Cohort Study [frontiersin.org]
- 5. A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship Between 8-iso-prostaglandin-F2α and Predicted 10-Year Cardiovascular Risk in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Correlation of 8-iso-Prostaglandin F2α with Other Key Oxidative Stress Markers
A Note on Nomenclature: This guide focuses on 8-iso-Prostaglandin F2α (8-iso-PGF2α), a well-established and extensively studied biomarker of lipid peroxidation. While the initial topic specified 8-iso-Prostaglandin A1, the vast body of scientific literature points to 8-iso-PGF2α as the gold-standard F2-isoprostane for assessing oxidative stress in vivo. Isoprostanes, formed from the peroxidation of arachidonic acid, are considered dependable indicators of oxidative stress.[1] 8-iso-PGF2α is chemically stable, easily detectable in bodily fluids, and its levels are not significantly influenced by dietary lipids.
This document provides a comparative analysis of 8-iso-PGF2α's correlation with other prominent markers of oxidative stress, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Correlation Data
The relationship between 8-iso-PGF2α and other biomarkers can vary depending on the pathological context, the biological matrix, and the analytical methods employed. The following table summarizes key correlational data from various studies.
| Compared Marker | Correlation Coefficient (r or ρ) | p-Value | Biological Matrix | Study Context / Population | Analytical Method(s) |
| Malondialdehyde (MDA) | r = 0.50 (weak) | Not specified | Plasma | Healthy subjects under physical exercise (in vivo) | GC-MS/MS |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | r = 0.60 (significant) | < 0.0001 | Urine | General participants | Not specified |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | No significant association | Not specified | Urine | Patients with Coronary Artery Disease (CAD) vs. non-CAD | Immunoassay |
| Tumor Necrosis Factor-alpha (TNF-α) | ρ = 0.645 (strong) | 0.002 | Serum | Patients with Preeclampsia | ELISA |
| Interleukin-10 (IL-10) | ρ = 0.432 (moderate) | 0.045 | Serum | Patients with Preeclampsia | ELISA |
| Pentraxin-3 (PTX3) | ρ = 0.547 (moderate) | 0.038 | Serum | Patients with Preeclampsia | ELISA |
| C-reactive protein (CRP) | ρ = 0.225 | < 0.01 | Urine | Patients with Coronary Heart Disease (CHD) and controls | GC-MS/MS |
Visualizing Biomarker Relationships
The following diagram illustrates the documented correlations between 8-iso-PGF2α and other key markers of oxidative stress and inflammation.
Experimental Protocols
Accurate quantification of oxidative stress markers is critical for reliable correlation studies. Mass spectrometry-based methods are generally preferred for their high specificity and accuracy, particularly for 8-iso-PGF2α, as immunoassays may exhibit cross-reactivity with related isomers.[2][3]
Quantification of 8-iso-PGF2α in Urine/Plasma by LC-MS/MS
This method is considered the gold standard for its specificity and sensitivity.[2][4]
a. Sample Preparation (Solid-Phase Extraction - SPE):
-
Spiking: Add an internal standard (e.g., 8-iso-PGF2α-d4) to 0.5-1.0 mL of the biological sample (urine or plasma).[5]
-
Hydrolysis (for total urinary 8-iso-PGF2α): To measure both free and conjugated forms, hydrolyze the sample with a strong base (e.g., KOH) at an elevated temperature.[6]
-
Acidification: Acidify the sample to pH 3 with a suitable buffer.
-
SPE: Apply the sample to a conditioned SPE cartridge (e.g., polymeric weak anion-exchange). Wash the cartridge with a low-polarity solvent (e.g., water, hexane) to remove interferences.
-
Elution: Elute the 8-iso-PGF2α and internal standard from the cartridge using a more polar solvent (e.g., ethyl acetate (B1210297) or a methanol-based solution).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column to separate 8-iso-PGF2α from its isomers.[4]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using heated electrospray ionization (HESI).
-
Detection: Use Selected Reaction Monitoring (SRM) for quantification. Typical precursor-to-product ion transitions are m/z 353.2 → 193.1 for 8-iso-PGF2α and m/z 357.2 → 197.2 for the deuterated internal standard (8-iso-PGF2α-d4).[5]
-
Quantification: Calculate the concentration based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
Quantification of 8-iso-PGF2α by Enzyme Immunoassay (ELISA)
ELISA is a high-throughput and less instrument-intensive alternative, though it may lack the specificity of MS methods.[2][3]
-
Sample Preparation: Samples (serum, plasma, urine) may require purification, often using affinity columns, prior to analysis.[4]
-
Assay Principle: This is a competitive immunoassay. The microtiter plate is pre-coated with 8-iso-PGF2α.[7]
-
Reaction: Standards or prepared samples are added to the wells, followed by a biotin-conjugated antibody specific for 8-iso-PGF2α. The added free 8-iso-PGF2α competes with the coated 8-iso-PGF2α for antibody binding sites.[7]
-
Signal Generation: Avidin conjugated to Horseradish Peroxidase (HRP) is added, followed by a TMB substrate solution. The color development is inversely proportional to the amount of 8-iso-PGF2α in the sample.[7]
-
Measurement: The reaction is stopped with an acid solution, and the absorbance is measured spectrophotometrically (e.g., at 450 nm).[7]
-
Quantification: The concentration is determined by comparing the sample's optical density (OD) to the standard curve.[7]
Quantification of Correlated Markers
-
Malondialdehyde (MDA): While the TBARS assay is common, it lacks specificity.[8] Stable-isotope dilution GC-MS/MS methods provide higher accuracy for quantifying MDA in plasma and other fluids.[8]
-
8-hydroxy-2'-deoxyguanosine (8-OHdG): Can be measured in urine via LC-MS/MS or ELISA to assess oxidative DNA damage.[9][10]
-
Inflammatory Markers (TNF-α, IL-10, etc.): Serum or plasma levels are typically quantified using commercially available ELISA kits.[11]
General Experimental Workflow
The diagram below outlines a typical workflow for a study investigating the correlation between oxidative stress markers.
References
- 1. Association between Serum 8-Iso-Prostaglandin F2α as an Oxidative Stress Marker and Immunological Markers in a Cohort of Preeclampsia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of methods for the measurement of 8-isoPGF(2α): a marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Plasma 8-Isoprostane by High-Performance Liquid Chromatography with Tandem Mass Spectrometry in a Case-Control Study of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. elkbiotech.com [elkbiotech.com]
- 8. Development, validation and biomedical applications of stable-isotope dilution GC-MS and GC-MS/MS techniques for circulating malondialdehyde (MDA) after pentafluorobenzyl bromide derivatization: MDA as a biomarker of oxidative stress and its relation to 15(S)-8-iso-prostaglandin F2α and nitric oxide (NO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary Levels of 8-Iso-Prostaglandin F2α and 8-Hydroxydeoxyguanine as Markers of Oxidative Stress in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
8-iso Prostaglandin A1 vs. Enzymatic Prostaglandin Synthesis: A Comparative Guide
In the landscape of lipid mediators, prostaglandins (B1171923) and their isomers, known as isoprostanes, play critical roles in a myriad of physiological and pathological processes. This guide provides a detailed comparison between 8-iso Prostaglandin (B15479496) A1 (8-iso PGA1), a non-enzymatically produced isoprostane, and prostaglandins generated through the well-established enzymatic pathways. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to delineate the distinct origins, mechanisms of action, and biological implications of these two classes of eicosanoids.
At a Glance: Key Differences
| Feature | 8-iso Prostaglandin A1 | Enzymatically Synthesized Prostaglandins |
| Synthesis | Non-enzymatic, free radical-mediated peroxidation of arachidonic acid. | Enzymatic conversion of arachidonic acid by cyclooxygenase (COX) and prostaglandin synthases. |
| Primary Driver | Oxidative stress. | Inflammatory stimuli, physiological signals. |
| Key Enzymes | None (non-enzymatic). | Cyclooxygenase (COX-1 & COX-2), Prostaglandin Synthases (e.g., PGES, PGFS). |
| Stereochemistry | Random, leading to various isomers including cis and trans configurations of side chains relative to the cyclopentane (B165970) ring. | Stereospecific, resulting in biologically active isoforms. |
| Biological Role | Primarily associated with oxidative damage and stress responses. Can exhibit anti-proliferative and anti-inflammatory effects. | Diverse roles in inflammation, pain, fever, blood pressure regulation, and reproduction. |
Synthesis Pathways: A Tale of Two Mechanisms
The fundamental difference between 8-iso PGA1 and enzymatically synthesized prostaglandins lies in their biogenesis. Enzymatic synthesis is a tightly regulated process, whereas the formation of 8-iso PGA1 is a consequence of cellular oxidative stress.
Enzymatic Prostaglandin Synthesis
Prostaglandin synthesis is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes, COX-1 and COX-2, to form the unstable intermediate Prostaglandin H2 (PGH2)[1][2]. PGH2 serves as the substrate for various terminal prostaglandin synthases, which catalyze its conversion into different prostaglandins, such as PGE2, PGF2α, and PGI2[1]. Prostaglandin A1 (PGA1) is believed to be formed primarily through the dehydration of Prostaglandin E1 (PGE1)[3][4][5].
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Effect of peroxides on [3H]D-aspartate release from bovine isolated retinae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E1 inhibits acute cell dehydration thirst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 8-iso-Prostaglandin F2α Measurement: ELISA vs. Mass Spectrometry
An objective guide for researchers, scientists, and drug development professionals on the cross-validation of 8-iso-Prostaglandin F2α measurements by Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS).
The quantification of 8-iso-prostaglandin F2α (8-iso-PGF2α), a key biomarker for oxidative stress, is crucial in a multitude of research and clinical settings. While both ELISA and mass spectrometry-based methods are commonly employed for this purpose, they differ significantly in their principles, performance, and specificity. This guide provides a comprehensive comparison of these two analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.
Methodology Comparison
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is widely regarded as the gold standard for the quantification of small molecules like 8-iso-PGF2α.[1] This is attributed to its high specificity and accuracy, which allows for the differentiation of 8-iso-PGF2α from its various isomers—a significant challenge for other methods.[1][2]
ELISA, on the other hand, is a high-throughput immunoassay that offers a more rapid and less technically demanding workflow. However, the specificity of ELISA can be a concern due to potential cross-reactivity of the antibodies with related isoprostane isomers, which can lead to discrepancies when compared to MS-based methods.[1][2] Studies have shown that while there can be a significant correlation between the results from ELISA and MS, the agreement between the two methods is often poor, with ELISA sometimes showing a proportional positive bias.[2]
Quantitative Performance Data
The following table summarizes the key performance metrics for both LC-MS/MS and ELISA methods for the measurement of 8-iso-PGF2α, compiled from various validation studies.
| Performance Metric | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | 8.8 pg/mL - 53 pg/mL[3][4] | ~8 pg/mL[5] |
| Limit of Quantitation (LOQ) | 29.3 pg/mL - 178 pg/mL[3][6] | Not consistently reported |
| Linearity (R²) | >0.99[7][8] | Not typically reported as a primary validation parameter in kit datasheets |
| Accuracy (% Recovery) | 79% - 106.7%[3][4][7] | Data not available in a comparable format |
| Precision (%CV) | Intra-day: 2.3% - 14.3% Inter-day: 4.3% - 18.2%[7][8] | Intra-assay & Inter-assay: <4% (for a specific EIA method)[7] |
| Specificity | High; capable of resolving 8-iso-PGF2α from other isomers.[6] | Variable; potential for cross-reactivity with related isomers.[1][2] |
Experimental Protocols
LC-MS/MS Method for 8-iso-PGF2α Quantification
This protocol provides a general overview based on common practices in validated LC-MS/MS assays.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
An internal standard (e.g., 8-iso-PGF2α-d4) is added to the biological sample (e.g., urine, plasma).[9]
-
For total 8-iso-PGF2α measurement in urine, samples may be hydrolyzed to release conjugated forms.[4]
-
The sample is loaded onto a polymeric weak anion-exchange SPE plate.[4]
-
The plate is washed to remove interfering substances.
-
8-iso-PGF2α is eluted from the SPE plate.
2. Chromatographic Separation (UPLC/HPLC):
-
The extracted sample is injected into an ultra-high-performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) system.
-
Chromatographic separation is achieved on a suitable column to resolve 8-iso-PGF2α from its isomers.[3]
3. Mass Spectrometric Detection (MS/MS):
-
The eluent from the chromatography system is introduced into a tandem mass spectrometer.
-
Heated electrospray ionization (HESI) in negative ionization mode is commonly used.[9][10]
-
The deprotonated molecules of 8-iso-PGF2α and the internal standard are used as precursor ions for selected reaction monitoring (SRM).
-
Specific transitions are monitored, for instance, m/z 353.2 → 193.1 for 8-iso-PGF2α and m/z 357.2 → 197.2 for 8-iso-PGF2α-d4.[10]
-
The concentration is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
ELISA Method for 8-iso-PGF2α Quantification
This protocol is based on a typical competitive ELISA kit.
1. Reagent Preparation:
-
All reagents, including standards and samples, are brought to room temperature.
-
A standard curve is prepared by performing serial dilutions of the 8-iso-PGF2α standard.[5]
2. Assay Procedure:
-
Standards and samples are added to the wells of a microtiter plate pre-coated with an antibody.[5]
-
A biotin-conjugated antibody specific to 8-iso-PGF2α is added to each well.[5]
-
The plate is incubated, typically for 1 hour at 37°C.[5]
-
During incubation, the added 8-iso-PGF2α competes with the 8-iso-PGF2α in the sample/standard for binding to the antibody.
-
The wells are washed to remove unbound components.
3. Detection:
-
Avidin conjugated to Horseradish Peroxidase (HRP) is added to each well and incubated.[5]
-
After another wash step, a TMB substrate solution is added, initiating a colorimetric reaction.[5]
-
The reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).[5]
-
The optical density (OD) is measured using a microplate reader at a specific wavelength (e.g., 450nm).[5]
-
The concentration of 8-iso-PGF2α in the samples is determined by comparing their OD to the standard curve.[5]
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of 8-iso-PGF2α measurements obtained from ELISA and Mass Spectrometry.
Caption: Workflow for cross-validating 8-iso-PGF2α measurements.
Conclusion
The choice between ELISA and MS for the measurement of 8-iso-PGF2α depends on the specific requirements of the study. While ELISA offers high throughput and ease of use, its potential for cross-reactivity with isomers can compromise accuracy. For studies demanding high specificity and accuracy, particularly in a research or drug development context, LC-MS/MS is the superior method. It is recommended that results obtained by ELISA, especially those of critical importance, be validated by a mass spectrometry-based method to ensure data reliability.
References
- 1. Quantification of Plasma 8-Isoprostane by High-Performance Liquid Chromatography with Tandem Mass Spectrometry in a Case-Control Study of Lung Cancer [mdpi.com]
- 2. A comparison of methods for the measurement of 8-isoPGF(2α): a marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. elkbiotech.com [elkbiotech.com]
- 6. A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dmbj.org.rs [dmbj.org.rs]
- 10. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Potency of Isoprostanes
For Researchers, Scientists, and Drug Development Professionals
Isoprostanes, a family of prostaglandin-like compounds generated from the free radical-catalyzed peroxidation of arachidonic acid, have emerged as reliable biomarkers of oxidative stress. Beyond their role as markers, many of these molecules exhibit potent biological activities, primarily mediated through the thromboxane (B8750289) A2 receptor (TPR), influencing key physiological processes such as vasoconstriction and platelet aggregation. Understanding the relative potency of different isoprostanes is crucial for elucidating their roles in pathophysiology and for the development of novel therapeutic strategies. This guide provides an objective comparison of the biological potency of various isoprostanes, supported by experimental data and detailed methodologies.
Quantitative Comparison of Isoprostane Potency
The biological potency of isoprostanes is typically quantified by their half-maximal effective concentration (EC₅₀) for agonistic effects (e.g., vasoconstriction) or their half-maximal inhibitory concentration (IC₅₀) for antagonistic effects (e.g., inhibition of platelet aggregation). The following tables summarize the available quantitative data for several key isoprostanes. It is important to note that potency can vary depending on the specific biological system, tissue type, and species used in the experimental setup.
Table 1: Vasoconstrictor Potency of Isoprostanes
| Isoprostane | Agonist/Effect | Tissue/System | Species | Potency (pEC₅₀ / EC₅₀) |
| 8-iso-PGE₂ | Vasoconstriction | Human Umbilical Vein | Human | pEC₅₀ = 6.90 ± 0.03 |
| 8-iso-PGF₂α | Vasoconstriction | Human Umbilical Vein | Human | pEC₅₀ = 6.10 ± 0.04 |
| 15-F₂t-IsoP (8-iso-PGF₂α) | Vasoconstriction | Rat Aorta | Rat | pEC₅₀ = 5.98 ± 0.17 |
| 15-F₂t-IsoP (8-iso-PGF₂α) | Vasoconstriction | Human Internal Mammary Artery | Human | pEC₅₀ = 6.21 ± 0.1 |
| 15-F₂t-IsoP (8-iso-PGF₂α) | Vasoconstriction | Human Saphenous Vein | Human | pEC₅₀ = 5.85 ± 0.1 |
| 8-iso-PGE₂ | Vasoconstriction | Isolated Guinea Pig Heart | Guinea Pig | EC₅₀ ≈ 10⁻⁵ M |
| 8-iso-PGF₂α | Vasoconstriction | Isolated Guinea Pig Heart | Guinea Pig | EC₅₀ ≈ 10⁻⁵ M |
| 8-iso-PGE₂ | Vasoconstriction | Human Bronchial Artery | Human | log EC₅₀ = -6.8 ± 0.2 |
| 8-iso-PGF₂α | Vasoconstriction | Human Bronchial Artery | Human | log EC₅₀ = -6.5 ± 0.1 |
*pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher pEC₅₀ indicates greater potency.
Table 2: Platelet Aggregation Inhibitory Potency of Isoprostanes
| Isoprostane | Inhibitory Effect on Platelet Aggregation Induced by | System | Species | Potency (IC₅₀) | Rank Order of Potency |
| 8-iso-PGE₁ | U46619 or Collagen | Human Whole Blood | Human | Not specified | 1 |
| 8-iso-PGE₂ | U46619 or Collagen | Human Whole Blood | Human | Not specified | 2 |
| 8-iso-PGF₂α | U46619 or Collagen | Human Whole Blood | Human | Not specified | 3 |
| 8-iso-PGF₃α | U46619 or Collagen | Human Whole Blood | Human | Not specified | 4 |
| 8-iso-13,14-dihydro-15-keto PGF₂α | U46619 or Collagen | Human Whole Blood | Human | Not specified | 5 |
| 8-iso-PGF₂α | U-46619 | Human Platelets | Human | 1.6 x 10⁻⁶ M | - |
| 8-iso-PGF₂α | I-BOP | Human Platelets | Human | 1.8 x 10⁻⁶ M | - |
| 8-iso-PGE₂ | U-46619 | Human Platelets | Human | 0.5 µM | - |
| 8-iso-PGE₂ | I-BOP | Human Platelets | Human | 5 µM | - |
Isoprostane Signaling Pathway
Many of the biological effects of isoprostanes are mediated through the Thromboxane A₂ Receptor (TPR), a G-protein coupled receptor. Upon binding, isoprostanes activate downstream signaling cascades that lead to physiological responses such as vasoconstriction and platelet aggregation.
Caption: Isoprostane signaling through the Thromboxane A2 Receptor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of isoprostane potency.
Isolated Vascular Ring Assay for Vasoconstriction
This assay measures the contractile response of isolated blood vessel segments to isoprostanes.
1. Tissue Preparation:
-
Euthanize the experimental animal (e.g., rat) and excise the desired artery (e.g., thoracic aorta).
-
Immediately place the artery in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1).
-
Carefully clean the artery of adhering connective and adipose tissue and cut into rings of 2-3 mm in length.
-
For endothelium-denuded preparations, gently rub the intimal surface of the ring with a fine wire.
2. Experimental Setup:
-
Mount the arterial rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.
-
Apply an optimal resting tension (e.g., 2 g for rat aorta) and allow the rings to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.
3. Experimental Procedure:
-
After equilibration, test the viability of the rings by contracting them with a high concentration of potassium chloride (e.g., 60 mM).
-
To confirm the presence or absence of a functional endothelium, assess the relaxation response to a vasodilator such as acetylcholine (B1216132) (e.g., 1 µM) in pre-contracted rings.
-
After washing and returning to baseline tension, add cumulative concentrations of the isoprostane to be tested to the organ bath.
-
Record the contractile response at each concentration until a maximal response is achieved.
4. Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves and calculate the pEC₅₀ or EC₅₀ values using non-linear regression analysis.
Light Transmission Aggregometry for Platelet Aggregation
This method measures the change in light transmission through a platelet suspension as platelets aggregate in response to an agonist.
1. Sample Preparation:
-
Draw venous blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
2. Experimental Procedure:
-
Place a cuvette containing PRP into the aggregometer and calibrate the instrument to 0% light transmission. Use a cuvette with PPP to set 100% light transmission.
-
Add a stirring bar to the PRP cuvette and allow it to equilibrate to 37°C.
-
To measure the inhibitory effect of an isoprostane, pre-incubate the PRP with the desired concentration of the isoprostane for a defined period (e.g., 2 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of a platelet agonist (e.g., U46619, a stable thromboxane A₂ analog, or collagen).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
3. Data Analysis:
-
The maximum aggregation is expressed as the percentage change in light transmission.
-
To determine the IC₅₀ value, perform concentration-response curves for the inhibitory isoprostane.
-
Plot the percentage of inhibition against the logarithm of the isoprostane concentration and calculate the IC₅₀ value using a suitable pharmacological software.
Conclusion
The biological potency of isoprostanes varies significantly depending on their specific chemical structure and the biological context. The F₂ and E₂ series of isoprostanes are potent vasoconstrictors, with 8-iso-PGE₂ generally exhibiting greater potency than 8-iso-PGF₂α in the human vasculature. In terms of platelet aggregation, several isoprostanes, including 8-iso-PGE₁, 8-iso-PGE₂, and 8-iso-PGF₂α, act as inhibitors rather than inducers of aggregation in human whole blood. The provided data and experimental protocols offer a foundation for researchers to further investigate the nuanced roles of these important lipid mediators in health and disease. The continued exploration of isoprostane biology holds promise for the development of novel diagnostics and therapeutics targeting oxidative stress-related pathologies.
comparative analysis of 8-iso Prostaglandin A1 in healthy vs. diseased states
A scarcity of direct comparative data for 8-iso-Prostaglandin A1 (8-iso-PGA1) in healthy versus diseased states necessitates a broader look at its well-studied analogue, 8-iso-Prostaglandin F2α (8-iso-PGF2α), to understand the role of isoprostanes in physiological and pathological processes. While research on 8-iso-PGA1 is limited, the extensive data available for 8-iso-PGF2α provides a robust framework for comprehending how this class of molecules serves as a critical biomarker for oxidative stress across a spectrum of diseases.
In contrast, 8-iso-PGF2α is a widely accepted "gold standard" biomarker for in vivo oxidative stress. Its levels have been extensively measured in numerous studies, demonstrating significant alterations in a variety of pathological conditions compared to healthy individuals. This guide, therefore, presents a comparative analysis of 8-iso-PGF2α as a representative isoprostane to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the role of this important class of molecules.
Quantitative Analysis: 8-iso-PGF2α Levels in Healthy vs. Diseased States
The following table summarizes the levels of 8-iso-PGF2α measured in various biological fluids across a range of healthy and diseased cohorts. These values highlight the significant elevation of this biomarker in numerous pathological conditions, underscoring its role as an indicator of oxidative stress.
| Condition | Biological Matrix | Healthy Control Levels | Diseased State Levels | Reference |
| Cardiovascular Disease | ||||
| Coronary Artery Disease | Urine | 6.0 ng/mg creatinine (B1669602) (median) | 9.2 ng/mg creatinine (median) | [2] |
| Coronary Heart Disease | Urine | 77 pmol/mmol creatinine (median) | 139 pmol/mmol creatinine (median) | [3] |
| Heart Failure | Pericardial Fluid | Asymptomatic: ~50 pg/mL | Symptomatic: Progressively increasing with NYHA class | [4] |
| End-Stage Renal Disease | Plasma | 150.9 +/- 61.6 pg/mL | 346.3 +/- 132.4 pg/mL | [5] |
| Neurodegenerative & Psychiatric Disorders | ||||
| Alzheimer's Disease & Vascular Dementia | Urine | - | Increased risk with higher tertiles | [6] |
| Generalized Anxiety Disorder | Serum | 571.12 ng/mL (median) | 1114.25 ng/mL (median) | |
| Cancer | ||||
| Breast Cancer | Serum | 4.02 pg/mL (no breast disease) | 57.92 pg/mL (malignant) | [7][8] |
| Prostate Cancer | Urine | 103.38 ng/mg creatinine | 218.11 pg/mg creatinine | [9] |
| Lung Cancer | Plasma | - | Higher than in patients with benign nodules | [10] |
| Respiratory Diseases | ||||
| Asthma & Bronchiectasis | Induced Sputum | 123 ng/L (median) | Asthma: 216 ng/L, Bronchiectasis: 698 ng/L (median) | [11] |
| Interstitial Lung Disease | Bronchoalveolar Lavage Fluid | 9.6 +/- 0.8 pg/mL | 43.2 to 47.4 pg/mL | [12] |
| Community-Acquired Pneumonia | Serum | - | Median: 30.46 pg/mL, levels increase with severity | [13] |
| Metabolic Diseases | ||||
| Type 2 Diabetes | Plasma / Urine | - | Associated with glucose fluctuations and severity of retinopathy | |
| Metabolic Syndrome | Urine | - | Associated with the number of metabolic syndrome risk factors | [14] |
| Other Conditions | ||||
| Smokers | Plasma | 14.2 pg/mL (median, non-smokers) | 22.7 pg/mL (median, smokers) | [15] |
Experimental Protocols for 8-iso-PGF2α Measurement
Accurate quantification of 8-iso-PGF2α is crucial for its use as a biomarker. The most common methods employed are Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method due to its high throughput and relatively low cost. Commercial kits are readily available.
Principle: This is a competitive immunoassay. 8-iso-PGF2α in the sample competes with a fixed amount of labeled 8-iso-PGF2α for binding to a limited amount of antibody. The amount of labeled 8-iso-PGF2α bound to the antibody is inversely proportional to the concentration of 8-iso-PGF2α in the sample.
Generalized Protocol:
-
Coating: A microplate is pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
Antibody Binding: An anti-8-iso-PGF2α antibody is added to the wells and incubated.
-
Competitive Reaction: The sample or standard is added to the wells along with an 8-iso-PGF2α-enzyme conjugate (e.g., HRP-conjugate). They compete for binding to the anti-8-iso-PGF2α antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Stopping the Reaction: A stop solution is added to terminate the reaction.
-
Detection: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of 8-iso-PGF2α in the sample is determined by comparing its absorbance to a standard curve[16][17][18].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is considered a gold-standard method due to its high sensitivity and specificity.
Principle: This method involves the separation of volatile compounds by gas chromatography followed by their detection and quantification by mass spectrometry.
Generalized Protocol:
-
Sample Preparation: Biological samples (urine, plasma) are spiked with a deuterated internal standard (e.g., [2H4]-8-iso-PGF2α).
-
Extraction: Isoprostanes are extracted from the sample, often using solid-phase extraction (SPE).
-
Derivatization: The extracted isoprostanes are converted into volatile derivatives (e.g., pentafluorobenzyl esters) to allow for gas chromatographic analysis.
-
GC Separation: The derivatized sample is injected into a gas chromatograph, where the different isoprostanes are separated based on their boiling points and interactions with the column.
-
MS Detection: The separated compounds are ionized (e.g., by negative ion chemical ionization) and detected by a mass spectrometer, which measures the mass-to-charge ratio of the ions. Quantification is achieved by comparing the signal of the endogenous 8-iso-PGF2α to that of the internal standard[19].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, similar to GC-MS, but often with simpler sample preparation as derivatization is not always required.
Principle: This technique separates compounds based on their physicochemical properties using liquid chromatography, followed by their detection and quantification using tandem mass spectrometry.
Generalized Protocol:
-
Sample Preparation: Samples are typically spiked with a stable isotope-labeled internal standard (e.g., 8-iso-PGF2α-d4) and may undergo solid-phase extraction (SPE) for purification and concentration[20][21].
-
LC Separation: The extracted sample is injected into a liquid chromatograph. The compounds are separated on a column (e.g., a C18 reversed-phase column) based on their differential partitioning between the mobile and stationary phases.
-
MS/MS Detection: The eluent from the LC column is introduced into a mass spectrometer. The parent ion of 8-iso-PGF2α is selected in the first mass analyzer, fragmented, and a specific fragment ion is monitored in the second mass analyzer (Multiple Reaction Monitoring - MRM). This provides high specificity. Quantification is performed by comparing the peak area of the analyte to that of the internal standard[20][21][22][23].
Visualizing the Pathways and Processes
To further aid in the understanding of isoprostane biology and analysis, the following diagrams illustrate key pathways and workflows.
Caption: Non-enzymatic formation of isoprostanes from arachidonic acid initiated by free radicals.
Caption: A generalized workflow for the quantification of 8-iso-PGF2α in biological samples.
Caption: 8-iso-PGF2α exerts its biological effects primarily through the thromboxane A2 receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Urinary Levels of 8-Iso-Prostaglandin F2α and 8-Hydroxydeoxyguanine as Markers of Oxidative Stress in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. 8-iso-prostaglandin F2alpha as a useful clinical biomarker of oxidative stress in ESRD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Associations of urinary 8-iso-prostaglandin F2α levels with all-cause dementia, Alzheimer's disease, and vascular dementia incidence: results from a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Prostaglandins in Different Types of Cancer | MDPI [mdpi.com]
- 8. Evaluation of the Diagnostic and Predicative Values of 8-Iso-Prostaglandin F2α as a Biomarker of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of Plasma 8-Isoprostane by High-Performance Liquid Chromatography with Tandem Mass Spectrometry in a Case-Control Study of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induced sputum 8-isoprostane concentrations in inflammatory airway diseases. | Semantic Scholar [semanticscholar.org]
- 12. atsjournals.org [atsjournals.org]
- 13. Frontiers | Serum 8-iso-PGF2α Predicts the Severity and Prognosis in Patients With Community-Acquired Pneumonia: A Retrospective Cohort Study [frontiersin.org]
- 14. Urinary 8-iso-prostaglandin F2α as a marker of metabolic risks in the general Japanese population: The ROAD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Elevated plasma 8-iso-prostaglandin F2α levels in human smokers originate primarily from enzymatic instead of non-enzymatic lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. elkbiotech.com [elkbiotech.com]
- 18. mybiosource.com [mybiosource.com]
- 19. Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2.5. Measurement of 8-iso-PGF2α by LC-MS/MS [bio-protocol.org]
- 21. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 22. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Reference Ranges for Isoprostanes as Biomarkers of Oxidative Stress: A Comparative Guide
A Note on 8-iso Prostaglandin A1: While this guide aims to provide reference ranges for this compound, a comprehensive search of scientific literature reveals a significant lack of established reference values for this specific compound in human populations. The vast majority of research on F2-isoprostanes as biomarkers of oxidative stress focuses on 8-iso-prostaglandin F2α (8-iso-PGF2α). Therefore, this guide will provide a detailed comparison and reference data for 8-iso-PGF2α, a closely related and extensively studied isoprostane, to serve as a valuable resource for researchers in the field.
8-iso-prostaglandin F2α is a prostaglandin-like compound produced by the non-enzymatic free radical-catalyzed peroxidation of arachidonic acid.[1] It is considered one of the most reliable biomarkers of in vivo oxidative stress.[2][3] This guide provides a comparative overview of reference ranges for 8-iso-PGF2α in various human populations and biological matrices, details on experimental protocols for its measurement, and a comparison of common analytical methodologies.
Comparative Reference Ranges for 8-iso-PGF2α
The following tables summarize reported reference ranges for 8-iso-PGF2α in healthy human populations. It is important to note that values can vary significantly based on the analytical method used, the population studied, and sample handling procedures.
Table 1: Reference Ranges of 8-iso-PGF2α in Human Plasma/Serum
| Population | Analyte | Matrix | Concentration | Analytical Method |
| Normal Volunteers | Total 8-iso PGF2α | Plasma | ~150 pg/mL | Not Specified |
| Healthy Nonsmoking Males | 8-iso-PGF2α | Plasma | Individual means reported, ratio to PGF2α is 0.88 ± 0.26 | Not Specified |
| Normal Full-term Babies | 8-iso-PGF2α | Umbilical Cord Blood | 130.09 ± 31.73 pg/mL | ELISA |
| Pre-term Babies (28-32 weeks) | 8-iso-PGF2α | Umbilical Cord Blood | 188.42 ± 59.34 pg/mL | ELISA |
| Pre-term Babies (33-36 weeks) | 8-iso-PGF2α | Umbilical Cord Blood | 189.37 ± 68.46 pg/mL | ELISA |
| Post-term Babies (42-43 weeks) | 8-iso-PGF2α | Umbilical Cord Blood | 252.01 ± 46.42 pg/mL | ELISA |
Table 2: Reference Ranges of 8-iso-PGF2α in Human Urine
| Population | Analyte | Matrix | Concentration | Analytical Method |
| Normal Volunteers | 8-iso PGF2α | Urine | ~180-200 pg/mg of creatinine (B1669602) | Not Specified |
| Normal Full-term Babies | 8-iso-PGF2α | Urine | 27.14 ± 6.73 pg/mL | ELISA |
| Pre-term Babies (28-32 weeks) | 8-iso-PGF2α | Urine | 32.14 ± 7.32 pg/mL | ELISA |
| Pre-term Babies (33-36 weeks) | 8-iso-PGF2α | Urine | 30.46 ± 8.83 pg/mL | ELISA |
| Post-term Babies (42-43 weeks) | 8-iso-PGF2α | Urine | 44.00 ± 8.50 pg/mL | ELISA |
| Healthy Individuals | 15-F(2t)-IsoP | Urine | 55-348 ng/g creatinine | LC-MS/MS |
| Non-CAD Group | 8-iso-PGF2α | Urine | 6.0 ng/mg (median) | ELISA |
| Nonusers of Tobacco Products | Free 8-isoprostane | Urine | 110 pg/mL (mean) | UHPLC-MS/MS |
| Nonusers of Tobacco Products | Total 8-isoprostane | Urine | 180 pg/mL (mean) | UHPLC-MS/MS |
Experimental Protocols for Isoprostane Measurement
Accurate measurement of isoprostanes is critical for their use as biomarkers. The following sections detail the key steps in the analytical workflow.
Sample Collection and Handling
Proper sample collection and storage are crucial to prevent artefactual formation of isoprostanes from ex vivo oxidation.[4]
-
Plasma: Blood should be collected in tubes containing anticoagulants (e.g., EDTA) and an antioxidant such as butylated hydroxytoluene (BHT). Plasma should be separated promptly by centrifugation at 4°C and stored at -80°C.
-
Urine: Urine samples should be collected in sterile containers and can be stabilized with the addition of an antioxidant. Samples should be stored at -80°C until analysis. For normalization, urinary creatinine concentration is typically measured.
Sample Preparation: Extraction and Purification
For mass spectrometry-based methods, extraction and purification are necessary to remove interfering substances.
-
Hydrolysis (for total isoprostane measurement): To measure both free and esterified isoprostanes, samples are subjected to alkaline hydrolysis (e.g., with aqueous KOH) to release the F2-isoprostanes from phospholipids.[5][6]
-
Solid-Phase Extraction (SPE): This is a widely accepted method for purifying isoprostanes.[6] A weak anion-exchange SPE cartridge is often used. The sample is loaded, washed with a series of solvents to remove impurities, and the isoprostanes are then eluted.
Analytical Methodologies
Several methods are available for the quantification of 8-iso-PGF2α, each with its own advantages and disadvantages.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are commercially available and offer a high-throughput and cost-effective method for measuring 8-iso-PGF2α.[7] However, there can be cross-reactivity with other related isomers, which may affect accuracy.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly accurate and precise method for isoprostane analysis.[5][8] It often requires derivatization of the isoprostanes to make them volatile for gas chromatography. This method can be time-consuming.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered one of the most accurate and reliable methods for quantifying specific isoprostane isomers.[8][9] It offers high sensitivity and specificity and can be adapted for high-throughput analysis.[6]
Visualizing Key Processes and Comparisons
To further clarify the concepts discussed, the following diagrams illustrate the 8-iso-PGF2α signaling pathway, a typical experimental workflow for isoprostane analysis, and a comparison of the analytical methods.
Caption: Signaling pathway of 8-iso-PGF2α formation and action.
Caption: General experimental workflow for isoprostane analysis.
Caption: Comparison of analytical methods for isoprostane measurement.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | Serum 8-iso-PGF2α Predicts the Severity and Prognosis in Patients With Community-Acquired Pneumonia: A Retrospective Cohort Study [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of Isoprostanes as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 8-iso-Prostaglandin F2a Assay [cellbiolabs.com]
- 8. Isoprostanes: Biomarkers for Oxidative Stress | F2 Isoprostanes | Oxford Biomedical Research [oxfordbiomed.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 8-iso-Prostaglandin F2α ELISA Kits for Oxidative Stress Research
For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress biomarkers is paramount. 8-iso-Prostaglandin F2α (8-iso-PGF2α), also known as 8-isoprostane, is widely regarded as a gold-standard biomarker for lipid peroxidation and oxidative stress in vivo. Enzyme-linked immunosorbent assays (ELISAs) offer a convenient and high-throughput method for its quantification in various biological samples. This guide provides a head-to-head comparison of commercially available 8-iso-PGF2α ELISA kits, focusing on their performance characteristics based on manufacturer-provided data. No direct, independent head-to-head comparative studies with experimental data were found during our literature search.
Performance Characteristics of Commercially Available 8-iso-PGF2α ELISA Kits
The selection of an appropriate ELISA kit is crucial for obtaining reliable and reproducible results. Key performance characteristics such as assay range, sensitivity, and sample compatibility vary between manufacturers. The following table summarizes the specifications of several popular 8-iso-PGF2α ELISA kits. All listed kits are based on the competitive ELISA principle.
| Manufacturer | Kit Name | Assay Range (pg/mL) | Sensitivity (pg/mL) | Sample Types | Assay Time |
| Cayman Chemical | 8-Isoprostane ELISA Kit | 0.8 - 500 | ~3 | Plasma, Urine, Other Matrices[1] | ~18 hours |
| Cayman Chemical | STAT-8-Isoprostane ELISA Kit | 4.9 - 3,000 | ~29 | Plasma, Urine, Other Matrices | ~2 hours |
| Abcam | 8-iso-PGF2alpha ELISA Kit (ab133043) | 160 - 100,000 | ≤ 40 | Plasma, Serum, Tissue | ~3 hours |
| Cell Biolabs | OxiSelect™ 8-iso-Prostaglandin F2α ELISA Kit | 49 - 200,000 | Not specified | Plasma, Serum, Urine, Tissue Extracts[2] | ~3 hours[3] |
| Cusabio | Human 8-iso-PGF2a ELISA Kit | 125 - 5,000 | 125 | Serum, Plasma[4] | Not specified |
| MyBioSource | Human 8-iso-Prostaglandin F2a (8-isoPGF2alpha) ELISA Kit | Not specified | Not specified | Body fluids, Tissue homogenates, Secretions[5] | Not specified |
| Abbkine | Human 8-iso prostaglandin (B15479496) F2α (8-iso-PGF2a) ELISA Kit | Not specified | Not specified | Serum, Plasma | Not specified |
Experimental Protocols: A General Overview
While specific protocols vary between manufacturers, the general workflow for a competitive 8-iso-PGF2α ELISA is consistent. Below is a generalized experimental protocol and a corresponding workflow diagram. Researchers should always refer to the specific kit manual for detailed instructions.
Key Experimental Steps:
-
Sample Preparation: Biological samples such as plasma, serum, urine, or tissue homogenates may require purification and/or dilution to fall within the assay's detection range. Some protocols may recommend solid-phase extraction (SPE) for sample cleanup.
-
Standard Curve Preparation: A series of standards with known 8-iso-PGF2α concentrations are prepared to generate a standard curve for quantifying the analyte in the unknown samples.
-
Incubation: Samples and standards are added to a microplate pre-coated with an antibody specific for 8-iso-PGF2α. An enzyme-conjugated 8-iso-PGF2α is also added. During incubation, the free 8-iso-PGF2α in the sample competes with the enzyme-conjugated 8-iso-PGF2α for binding to the antibody.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product. The intensity of the color is inversely proportional to the amount of 8-iso-PGF2α in the sample.
-
Signal Detection: The absorbance is read using a microplate reader at a specific wavelength.
-
Data Analysis: The concentration of 8-iso-PGF2α in the samples is determined by comparing their absorbance to the standard curve.
Figure 1. A generalized experimental workflow for a competitive 8-iso-PGF2α ELISA.
The 8-iso-Prostaglandin F2α Signaling Pathway
8-iso-PGF2α is not merely a biomarker of oxidative stress; it is also a biologically active molecule that can elicit cellular responses. It primarily exerts its effects by binding to and activating the thromboxane (B8750289) A2 receptor (TP receptor), a G-protein coupled receptor.[6] This interaction can trigger downstream signaling cascades, leading to various physiological and pathological outcomes.
Figure 2. Simplified signaling pathway of 8-iso-Prostaglandin F2α.
Conclusion
The quantification of 8-iso-PGF2α is a valuable tool in oxidative stress research. While numerous ELISA kits are commercially available, their performance characteristics can differ. This guide provides a comparative overview based on manufacturer-provided data to assist researchers in selecting the most suitable kit for their experimental needs. It is important to note the absence of independent, head-to-head comparative studies in the current literature. Therefore, researchers are encouraged to perform their own in-house validation to ensure the chosen kit meets the specific requirements of their study. A study comparing a commercially available enzyme immunoassay to liquid chromatography-tandem mass spectrometry (LC-MS-MS) found that while the EIA was highly sensitive, it had a narrower dynamic range and was more expensive.[7] Ultimately, the choice of kit will depend on a balance of factors including sensitivity, assay range, sample type, and cost.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. 8-iso-Prostaglandin F2a Assay [cellbiolabs.com]
- 4. cusabio.com [cusabio.com]
- 5. mybiosource.com [mybiosource.com]
- 6. 8-iso-PGF2alpha ELISA Kit (ab133043) | Abcam [abcam.com]
- 7. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of Isoprostane Detection: A Comparative Guide
For researchers, scientists, and drug development professionals investigating oxidative stress, the accurate measurement of specific isoprostanes is paramount. This guide provides a detailed comparison of methods for the detection of F2-isoprostanes, with a special focus on the challenges and alternatives surrounding the analysis of 8-iso-Prostaglandin A1 (8-iso-PGA1).
Immunoassay Specificity for 8-iso-PGF2α: A Comparative Table
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and relatively low-cost method for the quantification of 8-iso-PGF2α. However, the specificity of the antibodies used in these assays is a critical consideration. Cross-reactivity with other structurally similar prostaglandins (B1171923) can lead to inaccurate quantification. Below is a summary of the reported cross-reactivity for commercially available antibodies and ELISA kits.
| Product Name | Manufacturer | Target Analyte | Cross-Reactivity Data |
| Anti-8 iso Prostaglandin F2 alpha antibody (ab2280) | Abcam | 8-iso-PGF2α | PGF1α: 33.3%, PGF2α: 1.98%[1] |
| OxiSelect™ 8-iso-Prostaglandin F2α ELISA Kit | Cell Biolabs | 8-iso-PGF2α | PGF1α: 4.6%, PGF2α: 1.85%, PGE1: 0.19%, TXB2: 0.023%, PGB1: 0.02%, PGE3: 0.012%, 6-keto-PGF1α: 0.008%[2] |
| 8-Isoprostane ELISA Kit | Cayman Chemical | 8-iso-PGF2α | 8-iso-PGF3α: 20.6%, 2,3-dinor-8-iso-PGF2α: 4%[3] |
| 8-epi-PGF2α (8-Epi-Prostaglandin F2 Alpha) ELISA Kit | Elabscience | 8-epi-PGF2α | No significant cross-reactivity or interference between Universal 8-epi-PGF2α and analogues was observed.[4] |
Note: Crucially, no data was found regarding the cross-reactivity of these antibodies with 8-iso-Prostaglandin A1. Given the structural similarities among isoprostanes, there is a potential for cross-reactivity, which underscores the importance of validation when attempting to measure closely related analytes.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For unambiguous identification and quantification of specific isoprostane isomers, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[3] Its high specificity and sensitivity allow for the separation and distinct measurement of various isoprostanes within a complex biological sample.
Key Advantages of LC-MS/MS:
-
High Specificity: Chromatographic separation combined with mass-to-charge ratio detection allows for the differentiation of isomers with identical mass.[3]
-
High Sensitivity: Capable of detecting isoprostanes at very low concentrations.[3]
-
Multiplexing: Can simultaneously measure multiple analytes in a single run.
The primary drawbacks of LC-MS/MS are the higher initial instrument cost and the need for more complex sample preparation and skilled operators compared to immunoassays.
Experimental Protocols
Below are detailed methodologies for the key experimental techniques discussed in this guide.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for 8-iso-PGF2α
This protocol is a generalized representation of a competitive ELISA for 8-iso-PGF2α, based on commercially available kits.
-
Plate Coating: A microplate is pre-coated with a goat anti-rabbit IgG antibody.
-
Competitive Binding:
-
Standards or unknown samples are added to the wells.
-
An alkaline phosphatase (AP)-conjugated 8-iso-PGF2α antigen and a specific rabbit polyclonal antibody against 8-iso-PGF2α are then added.
-
During incubation, the unconjugated 8-iso-PGF2α in the sample and the AP-conjugated 8-iso-PGF2α compete for binding to the primary antibody.
-
-
Washing: The wells are washed to remove any unbound reagents.
-
Substrate Addition: A p-nitrophenyl phosphate (B84403) (pNpp) substrate solution is added to the wells. The AP enzyme catalyzes the conversion of the substrate, resulting in a colored product.
-
Reaction Termination and Measurement: The enzyme reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 405 nm). The intensity of the color is inversely proportional to the concentration of 8-iso-PGF2α in the sample.
-
Quantification: The concentration of 8-iso-PGF2α in the unknown samples is determined by comparison to a standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Isoprostane Analysis
This protocol outlines a general workflow for the analysis of isoprostanes using LC-MS/MS.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
An internal standard (e.g., 8-iso-PGF2α-d4) is added to the biological sample (e.g., urine, plasma).
-
The sample is acidified (e.g., with HCl).
-
The sample is loaded onto an activated SPE cartridge (e.g., Oasis HLB).
-
The cartridge is washed with solutions of increasing organic solvent concentration to remove interfering substances.
-
The isoprostanes are eluted with a high percentage of organic solvent (e.g., methanol (B129727) with ammonium (B1175870) hydroxide).
-
The eluate is dried and reconstituted in the mobile phase for injection.
-
-
Liquid Chromatography (LC):
-
The reconstituted sample is injected into an HPLC or UHPLC system.
-
Chromatographic separation is achieved on a C18 reversed-phase column using a gradient of mobile phases (e.g., water with 0.15% ammonium hydroxide (B78521) and acetonitrile (B52724) with 0.15% ammonium hydroxide). This step is crucial for separating isomeric compounds.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the target isoprostane) and then fragmenting it to produce a specific product ion.
-
The specific precursor-to-product ion transition for each analyte provides a high degree of specificity and sensitivity for quantification.
-
-
Data Analysis: The concentration of the target isoprostane in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.
Visualizing the Workflow and Method Comparison
To further clarify the experimental processes and the relationship between the analytical methods, the following diagrams are provided.
Conclusion and Recommendations
The assessment of specific isoprostanes is a complex analytical challenge. While immunoassays for 8-iso-PGF2α provide a convenient screening tool, their inherent potential for cross-reactivity with other prostaglandins necessitates careful validation and data interpretation. For researchers aiming to distinguish between closely related isoprostane isomers, such as investigating the presence of 8-iso-PGA1, LC-MS/MS is the unequivocally superior method due to its high specificity and ability to resolve isomeric compounds.
Given the current landscape of commercially available reagents, we recommend the following:
-
For high-throughput screening of general oxidative stress where 8-iso-PGF2α is the primary target, a well-characterized ELISA kit can be employed, keeping in mind the potential for cross-reactivity.
-
For studies requiring the specific quantification of 8-iso-PGF2α or any other isoprostane isomer, including the exploratory analysis of 8-iso-PGA1, the use of LC-MS/MS is strongly recommended to ensure data accuracy and reliability. Researchers should consider that antibodies raised against 8-iso-PGF2α may cross-react with 8-iso-PGA1, and without specific reagents for the latter, LC-MS/MS remains the only viable method for its unambiguous detection.
References
- 1. abiomed.kz [abiomed.kz]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-epi-PGF2α(8-Epi-Prostaglandin F2 Alpha) ELISA Kit - Elabscience® [elabscience.com]
A Comparative Guide to the In Vitro and In Vivo Effects of 8-iso Prostaglandin A1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 8-iso Prostaglandin (B15479496) A1 (8-iso PGA1) observed in laboratory (in vitro) settings and within living organisms (in vivo). Due to the limited availability of direct comparative studies on 8-iso PGA1, this guide also incorporates data on the closely related Prostaglandin A1 (PGA1) for in vivo comparisons and the extensively researched 8-iso Prostaglandin F2α (8-iso PGF2α) to provide a broader context for the activities of isoprostanes.
Data Presentation
The following tables summarize the quantitative data available for the effects of 8-iso PGA1, PGA1, and 8-iso PGF2α.
Table 1: In Vitro Effects of 8-iso Prostaglandin A1 and Related Compounds
| Compound | Target/Assay | Effect | Quantitative Data | Reference |
| This compound | Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) | Inhibition | IC50: 43 µmol/L (in COS-7 cells) | [1] |
| This compound | Potassium-Induced D-Aspartate Release | Inhibition | 0.1 µM concentration in isolated bovine retinas | [2] |
| Prostaglandin A1 | Platelet Aggregation (Thrombin-induced) | Inhibition | Significant inhibition | [3] |
| Prostaglandin A1 | Intracellular Calcium Concentration (in platelets) | Inhibition | Blocks increase | [3] |
| Prostaglandin A1 | Thromboxane A2 (TXA2) Synthesis | Inhibition | Inhibits synthesis | [3] |
| 8-iso Prostaglandin F2α | Platelet Aggregation (U-46619-induced) | Inhibition | IC50: 1.6 x 10⁻⁶ M |
Table 2: In Vivo Effects of Prostaglandin A1 and 8-iso Prostaglandin F2α
| Compound | Animal Model | Effect | Quantitative Data | Reference |
| Prostaglandin A1 | Mouse Model of Transient Focal Cerebral Ischemia | Neuroprotection | 33 nmol reduced infarction volume by ~43% | [4] |
| Prostaglandin A1 | Rat Model of Permanent Focal Cerebral Ischemia | Neuroprotection | 16.5-66 nmol diminished infarction volume by 18% to 27% | [4] |
| Prostaglandin A1 | Rat Striatal Neurons (Quinolinic Acid-induced Excitotoxicity) | Neuroprotection | 5-80 nmol attenuated DNA fragmentation | [5] |
| 8-iso Prostaglandin F2α | Normal and Cirrhotic Rats | Increased Portal Pressure | 2.5 nmol/min increased mean portal pressure from 8.2 to 9.8 mm Hg (normal) and 12.0 to 18.6 mm Hg (cirrhotic) |
Experimental Protocols
In Vitro Aldo-Keto Reductase (AKR1B10) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of AKR1B10.
Methodology:
-
Cell Culture and Transfection: COS-7 cells are cultured and transiently transfected with an expression vector for AU5-tagged AKR1B10.
-
Treatment: Transfected cells are treated with varying concentrations of this compound (e.g., up to 60 µM) or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract cellular proteins.
-
Enzyme Activity Assay: The AKR activity in the cell lysates is measured. This is typically done by monitoring the oxidation of NADPH to NADP+ spectrophotometrically at 340 nm using a substrate for AKR1B10, such as DL-glyceraldehyde.
-
Data Analysis: The percentage of AKR1B10 inhibition is calculated by comparing the enzyme activity in the 8-iso PGA1-treated samples to the vehicle-treated controls. The IC50 value is determined from the dose-response curve.[1]
In Vivo Neuroprotection Model of Focal Cerebral Ischemia
Objective: To evaluate the neuroprotective effects of Prostaglandin A1 in a rodent model of stroke.
Methodology:
-
Animal Model: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are used.
-
Induction of Ischemia:
-
Transient Ischemia (Mouse): Focal cerebral ischemia is induced by transiently occluding the middle cerebral artery (MCAO) for a specific duration (e.g., 60 minutes), followed by reperfusion.
-
Permanent Ischemia (Rat): The MCA is permanently occluded.
-
-
Drug Administration: Prostaglandin A1 is administered intracerebroventricularly at various doses (e.g., 16.5-66 nmol) at specific time points, such as before and after ischemia or immediately following permanent ischemia.
-
Assessment of Infarct Volume: After a set period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.
-
Behavioral Assessment: Motor function can be assessed using tests such as the rotarod test or neurological deficit scoring.
-
Statistical Analysis: The infarct volumes and behavioral scores between the PGA1-treated and vehicle-treated groups are compared using appropriate statistical tests (e.g., ANOVA).[4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intracellular signaling pathways of Prostaglandin A1.
Caption: Experimental workflow for in vivo neuroprotection studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandin A1 inhibits increases in intracellular calcium concentration, TXA(2) production and platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of prostaglandin A1 in animal models of focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin A(1) protects striatal neurons against excitotoxic injury in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Clinical Utility of 8-iso-Prostaglandin F2α Measurements
An important clarification regarding the topic: The request specifies "8-iso Prostaglandin A1." However, the most extensively studied and clinically validated isoprostane as a biomarker of oxidative stress is 8-iso-Prostaglandin F2α (8-iso-PGF2α) , also known as iPF2α-III or 15-F2t-Isoprostane. It is widely regarded as the gold standard for assessing lipid peroxidation in vivo.[1][2][3] This guide will, therefore, focus on the clinical utility and measurement of 8-iso-PGF2α, as it aligns with the vast body of scientific literature and clinical research.
This guide provides a comprehensive comparison of methodologies for measuring 8-iso-Prostaglandin F2α (8-iso-PGF2α), a key biomarker for oxidative stress. It is intended for researchers, scientists, and drug development professionals seeking to incorporate this biomarker into their clinical and preclinical studies.
Clinical Utility of 8-iso-PGF2α
8-iso-PGF2α is a prostaglandin-like compound produced by the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid.[2] Its stability and abundance make it a reliable indicator of oxidative stress in numerous pathological conditions.[2][4] Elevated levels of 8-iso-PGF2α have been associated with a variety of diseases, including:
-
Cardiovascular Diseases : Increased 8-iso-PGF2α is found in patients with acute myocardial infarction, heart failure, and coronary artery disease, suggesting a role for oxidative stress in the pathogenesis of these conditions.[5][6][7]
-
Diabetes Mellitus : 8-iso-PGF2α is considered a superior predictor of lipid peroxidation in Type 2 Diabetes Mellitus and is correlated with glycemic control.[2][4]
-
Renal Disease : Patients with end-stage renal disease (ESRD) on hemodialysis or peritoneal dialysis show significantly higher levels of 8-iso-PGF2α, linking oxidative stress to the uremic milieu.[8][9]
-
Neurodegenerative Diseases : Oxidative stress is a known factor in neurodegeneration, and 8-iso-PGF2α is a valuable marker in this area of research.
-
Preeclampsia : Serum levels of 8-iso-PGF2α are higher in patients with preeclampsia, and it may serve as a predictive factor.[10]
It is important to note that 8-iso-PGF2α can also be formed via enzymatic pathways involving prostaglandin-endoperoxide synthases (PGHSs), which are often induced during inflammation.[1][11] To distinguish between chemical lipid peroxidation (oxidative stress) and enzymatic production, some researchers advocate for measuring the ratio of 8-iso-PGF2α to Prostaglandin F2α (PGF2α).[1][11]
Formation of 8-iso-Prostaglandin F2α
The diagram below illustrates the non-enzymatic pathway for the formation of 8-iso-PGF2α from arachidonic acid, initiated by reactive oxygen species (ROS).
Comparison of Measurement Methodologies
The two primary methods for quantifying 8-iso-PGF2α in biological samples are Enzyme-Linked Immunosorbent Assays (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12] The choice of method depends on the specific requirements of the study, balancing factors like specificity, throughput, and cost.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of ELISA and LC-MS/MS for 8-iso-PGF2α measurement.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody reaction, colorimetric detection. | Physicochemical separation followed by mass-based detection. |
| Specificity | Lower; potential for cross-reactivity with other isoprostane isomers.[12][13] | High; capable of chromatographically separating isomers for precise quantification.[13] |
| Sensitivity (LOD) | High sensitivity, often in the low pg/mL range.[13] | Good sensitivity (e.g., 17.6 pg/mL in BALF, 53 pg/mL in urine).[13][14] |
| Throughput | High; suitable for screening large numbers of samples (96-well plate format). | Lower, although modern UHPLC systems have improved run times (e.g., <11 min).[13][14] |
| Cost per Sample | Generally lower.[13] | Higher due to expensive instrumentation and specialized personnel.[13] |
| Sample Volume | Typically requires 50-100 µL. | Can be performed with small volumes (e.g., 50 µL).[14] |
| Dynamic Range | Narrower dynamic range compared to LC-MS/MS.[13] | Wide linear dynamic range. |
| Validation | Requires careful validation of antibody specificity. | Requires method development and validation for linearity, accuracy, and precision.[15][16] |
Experimental Workflow Comparison
The diagram below outlines the major steps involved in measuring 8-iso-PGF2α using ELISA versus LC-MS/MS.
Experimental Protocols
Below are generalized protocols for the quantification of 8-iso-PGF2α. Specific details may vary based on the commercial kit or instrumentation used.
Protocol 1: 8-iso-PGF2α Measurement by ELISA
This protocol is based on a competitive immunoassay format.
-
Sample Preparation : Collect urine or plasma. If using plasma, add an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation. Centrifuge to remove particulates. Samples may require purification using an affinity column to reduce interference.[13]
-
Assay Procedure :
-
Add standards, controls, and prepared samples to the wells of a microplate pre-coated with a capture antibody.
-
Add 8-iso-PGF2α conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate the plate, allowing the sample/standard 8-iso-PGF2α and the enzyme-conjugated 8-iso-PGF2α to compete for binding to the capture antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution, which will react with the bound enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis : The intensity of the color is inversely proportional to the concentration of 8-iso-PGF2α in the sample. Calculate the concentration by comparing the absorbance of the samples to a standard curve generated from the known standards.
Protocol 2: 8-iso-PGF2α Measurement by LC-MS/MS
This protocol involves sample purification followed by instrumental analysis.
-
Sample Preparation :
-
Thaw biological samples (e.g., 0.5-1.0 mL of urine or plasma) on ice.
-
Add a deuterated internal standard (e.g., 8-iso-PGF2α-d4) to all samples, standards, and controls to correct for extraction loss and matrix effects.[15][16]
-
Perform sample clean-up and concentration using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[16][17]
-
Elute the analyte from the SPE cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
LC-MS/MS Analysis :
-
Inject the reconstituted sample into a UHPLC or HPLC system equipped with a C18 column for chromatographic separation.
-
Use a gradient elution with mobile phases such as water and acetonitrile, often with a modifier like formic acid or ammonium (B1175870) hydroxide.[17]
-
The column eluent is directed to a tandem mass spectrometer with a heated electrospray ionization (HESI) source operating in negative ion mode.[15]
-
Monitor the specific precursor-to-product ion transitions for 8-iso-PGF2α (e.g., m/z 353 → 193) and its internal standard (e.g., m/z 357 → 197) using Selected Reaction Monitoring (SRM).[15][17]
-
-
Data Analysis : Quantify the concentration of 8-iso-PGF2α by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the standard.
Conclusion
Validating the clinical utility of 8-iso-PGF2α measurements requires a careful selection of analytical methodology. While ELISA offers a high-throughput and cost-effective solution for large-scale screening, its utility can be limited by potential cross-reactivity.[12] LC-MS/MS provides superior specificity and is considered the reference method for accurate quantification, though it involves higher costs and lower throughput.[12][13] For robust clinical validation, especially when comparing results across different studies, the high selectivity of LC-MS/MS is often preferred.[12] The choice of assay should be guided by the study's objectives, the need for specificity versus throughput, and available resources.
References
- 1. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcdr.net [jcdr.net]
- 3. researchgate.net [researchgate.net]
- 4. 8-iso-prostaglandin-F2α: a possible trigger or accelerator of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma 8-iso-prostaglandin F2alpha, a marker of oxidative stress, is increased in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary Levels of 8-Iso-Prostaglandin F2α and 8-Hydroxydeoxyguanine as Markers of Oxidative Stress in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. 8-iso-prostaglandin F2alpha as a useful clinical biomarker of oxidative stress in ESRD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Association between Serum 8-Iso-Prostaglandin F2α as an Oxidative Stress Marker and Immunological Markers in a Cohort of Preeclampsia Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reinterpreting the best biomarker of oxidative stress: The 8-iso-PGF(2α)/PGF(2α) ratio distinguishes chemical from enzymatic lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of methods for the measurement of 8-isoPGF(2α): a marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 15. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.5. Measurement of 8-iso-PGF2α by LC-MS/MS [bio-protocol.org]
Distinguishing Free and Esterified 8-iso Prostaglandin A1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating oxidative stress and lipid peroxidation, the accurate measurement of specific biomarkers is paramount. 8-iso Prostaglandin (B15479496) A1 (8-iso PGA1), a member of the isoprostane family, is a significant product of the non-enzymatic peroxidation of arachidonic acid. It exists in two distinct forms within biological systems: esterified to phospholipids (B1166683) in cell membranes and as a free acid in circulation and excreta. Understanding the relative abundance of these two pools is crucial for elucidating the mechanisms of oxidative injury and the efficacy of therapeutic interventions. This guide provides a comprehensive comparison of the methodologies used to distinguish and quantify free and esterified 8-iso PGA1, supported by experimental data and detailed protocols.
Fundamental Differences Between Free and Esterified Isoprostanes
Isoprostanes, including 8-iso PGA1, are initially formed in situ while arachidonic acid is still esterified to the phospholipid bilayer of cellular membranes.[1][2][3] The action of phospholipase enzymes can then hydrolyze these esterified isoprostanes, releasing them as free fatty acids into the bloodstream and other biological fluids.[1][4] Consequently, the esterified fraction represents a snapshot of lipid peroxidation within tissues, while the free form reflects what has been released into circulation and is destined for metabolism and excretion.[1]
The primary analytical challenge is to selectively measure these two pools. The key to this differentiation lies in a chemical hydrolysis step. To measure the total 8-iso PGA1 concentration (the sum of free and esterified forms), the sample is subjected to base-catalyzed hydrolysis to liberate the esterified isoprostanes.[2][3][5] Conversely, to quantify only the free 8-iso PGA1, this hydrolysis step is omitted.
Analytical Approaches: A Comparative Overview
The gold standard for the quantification of isoprostanes involves mass spectrometry (MS) due to its high sensitivity and specificity.[1] Immunoassays offer a higher-throughput alternative, though they may have limitations in specificity.[6][7]
| Analytical Technique | Analyte Measured | Throughput | Specificity | Sensitivity | Key Considerations |
| GC/MS | Free or Total 8-iso PGA1 | Low | Very High | Very High (pg/mL range) | Requires extensive sample preparation and chemical derivatization.[1] |
| LC-MS/MS | Free or Total 8-iso PGA1 | Medium | Very High | High (pg/mL to ng/mL range) | Less sample preparation than GC/MS as derivatization is not required.[1][6][8] |
| ELISA/RIA | Free or Total 8-iso PGA1 | High | Moderate | Good | Prone to cross-reactivity with other prostaglandin isomers.[6][7] |
Experimental Workflow
The general workflow for distinguishing and quantifying free and esterified 8-iso PGA1 is depicted below. The critical branch in the workflow is the inclusion or exclusion of the hydrolysis step.
Caption: Experimental workflow for the differential quantification of free and total 8-iso PGA1.
Detailed Experimental Protocols
The following protocols are generalized from methodologies described for F2-isoprostanes, which are directly applicable to A-series isoprostanes like 8-iso PGA1.
Lipid Extraction
This protocol is for the extraction of total lipids from a biological sample.
-
Reagents:
-
Folch Solution: 2:1 (v/v) chloroform/methanol (B129727), ice-cold, containing 0.005% (w/v) butylated hydroxytoluene (BHT).[2]
-
0.9% (w/v) NaCl solution.[2]
-
-
Procedure:
-
Homogenize the tissue or liquid sample in the ice-cold Folch solution.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Base Hydrolysis (for Total 8-iso PGA1)
This step cleaves the ester bond, releasing isoprostanes from phospholipids.
-
Reagents:
-
Procedure:
Solid Phase Extraction (SPE) and Analysis
This protocol purifies the sample before instrumental analysis.
-
Procedure:
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the acidified sample (either hydrolyzed for total or non-hydrolyzed for free) onto the cartridge.
-
Wash the cartridge with a series of solvents to remove interfering compounds (e.g., 0.1% formic acid, hexane).[6]
-
Elute the 8-iso PGA1 with a suitable organic solvent, such as ethyl acetate.[6]
-
Evaporate the eluate to dryness and reconstitute in the appropriate mobile phase for LC-MS/MS or proceed to derivatization for GC/MS.
-
Signaling Pathways of Isoprostanes
While the specific signaling pathways of 8-iso PGA1 are not as extensively characterized as those of F2-isoprostanes, it is likely to interact with similar receptors. 8-iso-PGF2α, a closely related molecule, has been shown to exert its biological effects primarily through the thromboxane (B8750289) A2 receptor (TPR).[9][10] Additionally, an inhibitory signaling pathway mediated by cAMP has also been identified for 8-iso-PGF2α in human platelets.[9]
Caption: Postulated dual signaling pathways for 8-iso PGA1, based on known isoprostane signaling.
Conclusion
The distinction between free and esterified 8-iso PGA1 provides valuable insights into the dynamics of oxidative stress. The measurement of the esterified pool offers a direct assessment of lipid peroxidation within tissues, whereas the free pool reflects the systemic burden of these lipid mediators. The choice of analytical methodology depends on the specific research question, required sensitivity, and available instrumentation. While mass spectrometry-based methods provide the highest degree of accuracy and specificity, immunoassays can be useful for high-throughput screening. By employing the appropriate experimental workflow, researchers can accurately dissect the roles of free and esterified 8-iso PGA1 in health and disease.
References
- 1. Isoprostane Generation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Isoprostanes as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Isoprostanes as Markers of Oxidative Stress in Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radioimmunological measurement of F(2)-isoprostanes after hydrolysis of lipids in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Plasma 8-Isoprostane by High-Performance Liquid Chromatography with Tandem Mass Spectrometry in a Case-Control Study of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of 8-iso-prostaglandin F2alpha in biological fluids as a measure of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of isoprostane signaling: Evidence for a unique coordination profile of 8-iso-PGF2α with the thromboxane A2 receptor, and activation of a separate cAMP-dependent inhibitory pathway in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular signaling by 8-epi-prostaglandin F2 alpha is mediated by thromboxane A2/prostaglandin endoperoxide receptors in porcine carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomics of Isoprostane Pathways: A Focus on 8-iso-Prostaglandin A1
This guide provides a comparative analysis of the metabolic pathways of isoprostanes, with a specific focus on 8-iso-Prostaglandin A1 (8-iso-PGA1). Due to the limited specific research on 8-iso-PGA1 metabolomics, this guide leverages the extensive data available for the closely related and well-characterized isoprostane, 8-iso-prostaglandin F2α (8-iso-PGF2α), as a model for comparison. 8-iso-PGF2α is widely regarded as a gold-standard biomarker for in vivo oxidative stress.[1][2]
Isoprostanes are prostaglandin-like compounds formed primarily through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid.[3] However, they can also be generated through enzymatic pathways, a distinction crucial for accurate biomarker interpretation.[1][4] This guide will compare these distinct formation pathways, present quantitative data from relevant studies, detail common experimental protocols for their analysis, and provide visual diagrams of the key processes.
Comparative Analysis of Isoprostane Formation Pathways
The generation of isoprostanes can be broadly categorized into two distinct pathways: a non-enzymatic chemical lipid peroxidation (CLP) pathway and an enzymatic pathway mediated by prostaglandin-endoperoxide synthases (PGHS), also known as cyclooxygenases (COX).
1. Non-Enzymatic Pathway (Chemical Lipid Peroxidation): This pathway is initiated by free radicals acting on arachidonic acid, either free or esterified in phospholipids.[4] It is considered a hallmark of oxidative stress. This process generates a variety of isoprostane isomers, with 8-iso-PGF2α and its precursor PGF2α being produced in approximately equal amounts.[1][4] This near 1:1 ratio is a key characteristic used to identify the contribution of chemical lipid peroxidation.[4]
2. Enzymatic Pathway (PGHS/COX-Mediated): Both PGHS-1 and PGHS-2 (COX-1 and COX-2) can produce 8-iso-PGF2α from arachidonic acid.[1][4] However, this pathway overwhelmingly favors the production of the classic prostaglandin, PGF2α. The enzymatic process is highly selective, resulting in a very low ratio of 8-iso-PGF2α to PGF2α.[1] This distinction is critical in disease states involving inflammation, where PGHS enzyme activity is often significantly upregulated.[1]
While pathways for 8-iso-PGA1 are not as clearly defined in existing literature, it is identified as an isoprostane, suggesting it is also formed via the peroxidation of arachidonic acid.[5] Its known biological activities include the inhibition of aldo-keto reductase family 1 member B10 (AKR1B10) and the modulation of D-aspartate release in bovine retinas.[5]
Quantitative Data Summary
The ratio of 8-iso-PGF2α to PGF2α is a powerful tool to distinguish the relative contributions of chemical versus enzymatic lipid peroxidation.[1] Below are tables summarizing key quantitative findings from comparative studies.
Table 1: 8-iso-PGF2α / PGF2α Ratios from Different Formation Pathways
| Formation Pathway | Generating System | 8-iso-PGF2α / PGF2α Ratio | Reference |
| Chemical Lipid Peroxidation | Free Radical Generator (AAPH) | 0.97 ± 0.06 | [1] |
| Chemical Lipid Peroxidation | Autoxidation of Arachidonic Acid | 0.97 ± 0.09 | [1] |
| Enzymatic (PGHS-1) | In vitro incubation | 0.007 - 0.008 | [1][4] |
| Enzymatic (PGHS-2) | In vitro incubation | 0.004 | [1][4] |
Table 2: Comparative Levels of Isoprostanes in Biological Samples
| Sample Type | Population | 8-iso-PGF2α Level | PGF2α Level | 8-iso-PGF2α / PGF2α Ratio | Reference |
| Rat Plasma | Untreated (n=4) | - | - | 0.06 ± 0.02 | [1] |
| Human Plasma | Non-Smokers (Median) | 14.2 pg/mL | 30.9 pg/mL | ~0.46 | [6] |
| Human Plasma | Smokers (Median) | 22.7 pg/mL | 80.9 pg/mL | ~0.28 | [6] |
| Human Plasma | Healthy Males (n=4) | - | - | 0.88 ± 0.26 | [1] |
| Human Urine | Non-Tobacco Users | Free: 110 ± 24.2 pg/mL | - | - | [7] |
| Human Urine | Cigarette Smokers | Free: 460 ± 78.8 pg/mL | - | - | [7] |
| Human Urine | Non-Tobacco Users | Total: 161 ± 38.7 pg/mL | - | - | [7] |
| Human Urine | Cigarette Smokers | Total: 704 ± 108 pg/mL | - | - | [7] |
Experimental Protocols
Accurate quantification of isoprostanes is critical for their use as biomarkers. The two most common methods are mass spectrometry-based techniques and enzyme-linked immunosorbent assays (ELISA). While ELISA offers high throughput, mass spectrometry provides superior specificity, which is crucial for distinguishing between various isomers.[8]
Protocol 1: Isoprostane Extraction from Plasma via Solid-Phase Extraction (SPE)
This protocol is adapted from methods used for 8-iso-PGF2α analysis.[1]
-
Sample Preparation: Thaw frozen plasma samples on ice. Spike with a known amount of deuterated internal standard (e.g., d4-8-iso-PGF2α).
-
Acidification: Acidify plasma aliquots (e.g., 500 µL) with 0.1% (v/v) of 1% acetic acid in 50% methanol (B129727).
-
SPE Column Conditioning: Pre-wash a solid-phase extraction column (e.g., Waters HLB 3 mL) with 2 mL of methanol, followed by 2 mL of water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of a 5% methanol solution to remove interfering substances.
-
Elution: Elute the isoprostanes from the column using an appropriate organic solvent (e.g., methanol or methyl acetate).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of mobile phase for analysis.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for specific and sensitive quantification of isoprostanes.[7][8]
-
Chromatographic Separation: Inject the reconstituted sample from the SPE protocol onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) to separate the analyte from other components.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Analysis: Monitor the specific precursor-to-product ion transitions for the target isoprostane and its deuterated internal standard. This is known as Multiple Reaction Monitoring (MRM).
-
Quantification: Construct a calibration curve using known concentrations of the isoprostane standard. The concentration in the sample is determined by comparing the peak area ratio of the endogenous isoprostane to its internal standard against the calibration curve.[1]
Known Signaling Interactions of 8-iso-PGA1
While detailed metabolic pathways for 8-iso-PGA1 are not well-documented, specific molecular interactions have been identified. 8-iso-PGA1 has been shown to be an inhibitor of aldo-keto reductase AKR1B10, an enzyme implicated in cancer, and it also inhibits the potassium-induced release of the neurotransmitter D-aspartate from retinal cells.[5]
References
- 1. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-iso-prostaglandin-F2α: a possible trigger or accelerator of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 8-Isoprostaglandin F2a (HMDB0005083) [hmdb.ca]
- 4. Reinterpreting the best biomarker of oxidative stress:The 8-iso-prostaglandin F2α/prostaglandin F2α ratio shows complex origins of lipid peroxidation biomarkers in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Elevated plasma 8-iso-prostaglandin F2α levels in human smokers originate primarily from enzymatic instead of non-enzymatic lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A comparison of methods for the measurement of 8-isoPGF(2α): a marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 8-iso Prostaglandin A1
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety. The proper handling and disposal of specialized compounds like 8-iso Prostaglandin (B15479496) A1 are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information, offering a clear, procedural framework for the disposal of 8-iso Prostaglandin A1.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure[2][3].
-
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice[2][3].
-
Prevent the formation of aerosols or dust[3].
Step-by-Step Disposal Plan for this compound
The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations. The following is a general procedural guide. Always consult your institution's Environmental Health and Safety (EH&S) department for specific requirements.
Step 1: Waste Identification and Segregation
Properly classify and segregate chemical waste. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's guidelines. Incompatible chemicals can react dangerously[4][5][6].
-
Solid Waste: This includes contaminated items such as pipette tips, vials, and gloves.
-
Liquid Waste: This includes unused solutions of this compound, as well as rinsate from cleaning contaminated glassware.
Step 2: Containerization
Select appropriate waste containers that are compatible with the chemical properties of this compound and any solvents used.
-
The container must be securely sealed to prevent spills[4][5].
-
Containers should be stored in a designated and properly marked satellite accumulation area[8].
Step 3: Labeling
Accurate and clear labeling of waste containers is crucial for safety and regulatory compliance.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents present.
-
Indicate the approximate concentration and volume of the waste.
-
Include the date of accumulation.
Step 4: Storage
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Storage areas should be well-ventilated.
-
Do not store incompatible waste types together[6].
-
Ensure secondary containment is in place to manage potential spills[5][7].
Step 5: Disposal Request and Pickup
Follow your institution's established procedures for requesting a hazardous waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash[4][7].
-
Contact your institution's EH&S department to schedule a waste collection.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to the handling and disposal of chemical waste.
| Parameter | Guideline | Source |
| Waste Container Maximum Weight | Should not exceed 15 kg for safe handling. | [4] |
| Satellite Accumulation Area Limit | A maximum of 55 gallons of hazardous waste. | [8] |
| Acutely Toxic Waste Limit | A maximum of one quart of liquid or one kilogram of solid for P-listed chemicals. | [8] |
| Empty Container Residue | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers less than 110 gallons. | [6] |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
